molecular formula C10H14N2O2 B1586616 (6-Morpholino-3-Pyridinyl)Methanol CAS No. 388088-73-1

(6-Morpholino-3-Pyridinyl)Methanol

Cat. No.: B1586616
CAS No.: 388088-73-1
M. Wt: 194.23 g/mol
InChI Key: NXKXCMMRCZMJRJ-UHFFFAOYSA-N
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Description

(6-Morpholino-3-Pyridinyl)Methanol is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound (6-Morpholino-3-Pyridinyl)Methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (6-Morpholino-3-Pyridinyl)Methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Morpholino-3-Pyridinyl)Methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-morpholin-4-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2O2/c13-8-9-1-2-10(11-7-9)12-3-5-14-6-4-12/h1-2,7,13H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKXCMMRCZMJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380102
Record name (6-Morpholino-3-Pyridinyl)Methanol
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388088-73-1
Record name 6-(4-Morpholinyl)-3-pyridinemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Morpholino-3-Pyridinyl)Methanol
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Record name [6-(morpholin-4-yl)pyridin-3-yl]methanol
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Foundational & Exploratory

Technical Monograph: (6-Morpholino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: February 2026

The Privileged Scaffold for Kinase Inhibitor Design & CNS Drug Discovery [1]

Executive Summary: The "Hinge-Binder's" Ally

(6-Morpholino-3-Pyridinyl)Methanol (CAS 388088-73-1) is not merely a reagent; it is a privileged substructure in modern medicinal chemistry.[1] Structurally, it combines a pyridine core (a classic hydrogen-bond acceptor) with a morpholine ring (a solubility and pharmacokinetic enhancer) and a hydroxymethyl handle for versatile derivatization.[1]

This monograph details the physicochemical profile, synthetic pathways, and strategic application of this scaffold, specifically within the context of PI3K/mTOR kinase inhibition and CNS-penetrant drug design .

Physicochemical Profile & Identification
PropertySpecification
CAS Number 388088-73-1
IUPAC Name [6-(Morpholin-4-yl)pyridin-3-yl]methanol
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 74–76 °C
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
pKa (Calculated) Pyridine N: ~5.5 | Morpholine N (conjugated): Reduced basicity due to delocalization
LogP ~0.41 (Favorable for CNS penetration)
Synthetic Methodology: The SNAr Approach

While various routes exist, the most robust and scalable method involves a Nucleophilic Aromatic Substitution (SNAr) of 6-chloropyridin-3-methanol.[1] This route is preferred over the reduction of 6-morpholinonicotinic acid due to the availability of the alcohol precursor and milder conditions.[1]

Protocol: SNAr Synthesis from 6-Chloropyridin-3-methanol

Reagents:

  • Starting Material: (6-Chloropyridin-3-yl)methanol (1.0 eq)[1]

  • Nucleophile: Morpholine (3.0 – 5.0 eq)

  • Solvent: Neat (solvent-free) or DMSO (if thermal control is required)

  • Base: K₂CO₃ (1.5 eq) - Optional if using excess morpholine

Step-by-Step Workflow:

  • Charge: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine (6-chloropyridin-3-yl)methanol and excess morpholine.

  • Reaction: Heat the mixture to 110–120 °C for 4–6 hours.

    • Mechanistic Note: The electron-deficient nature of the pyridine ring at the 2-position (relative to nitrogen) facilitates the displacement of the chloride by the secondary amine of morpholine.[1]

  • Monitoring: Monitor via TLC (5% MeOH in DCM) or LC-MS. Look for the disappearance of the chloro-precursor (m/z 143/145) and appearance of the product (m/z 195).[1]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 volumes).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove excess morpholine.[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Strategic Application in Drug Discovery[1][4]
4.1. The Kinase "Hinge" Strategy

In kinase inhibitor design, the pyridine nitrogen often serves as the H-bond acceptor interacting with the kinase hinge region (e.g., Val/Glu residues). The morpholine ring projects into the solvent-exposed region, improving water solubility and preventing metabolic "shunts" often seen with alkyl chains.

4.2. CNS Penetration & Multiparameter Optimization (MPO)

The morpholine moiety is a "magic bullet" for CNS drugs.[1] It lowers the lipophilicity (LogP) compared to cyclohexane analogs while maintaining a similar steric profile, often improving the Blood-Brain Barrier (BBB) crossing potential.

4.3. Derivatization Logic (DOT Diagram)

The hydroxymethyl group is a versatile "handle."[1][2] It can be oxidized to an aldehyde for reductive amination or converted to a leaving group (halide/mesylate) for coupling.[1]

Derivatization_Pathways Core (6-Morpholino-3-Pyridinyl)Methanol (Scaffold) Aldehyde Aldehyde (Reductive Amination) Core->Aldehyde Swern or MnO2 Oxidation Halide Alkyl Halide/Mesylate (Nucleophilic Displacement) Core->Halide SOCl2 or MsCl/Et3N Acid Carboxylic Acid (Amide Coupling) Aldehyde->Acid Pinnick Oxidation Target Final Drug Candidate (Kinase/GPCR Ligand) Aldehyde->Target + Amine + NaBH(OAc)3 Halide->Target + Nucleophile (R-NH2, R-SH) Acid->Target HATU/Amine

Figure 1: Synthetic versatility of the hydroxymethyl handle, enabling rapid library generation.

Analytical Characterization (Self-Validation)

To validate the integrity of the synthesized compound, compare experimental data against these reference parameters.

1H NMR (DMSO-d₆, 400 MHz) – Representative Profile:

  • δ 8.20 (d, J=2.5 Hz, 1H): Aromatic proton at C2 (adjacent to N, most deshielded).

  • δ 7.55 (dd, J=8.8, 2.5 Hz, 1H): Aromatic proton at C4.

  • δ 6.85 (d, J=8.8 Hz, 1H): Aromatic proton at C5 (shielded by electron donation from morpholine N).

  • δ 5.10 (t, J=5.5 Hz, 1H): OH proton (exchangeable).

  • δ 4.42 (d, J=5.5 Hz, 2H): Benzylic -CH ₂-OH.

  • δ 3.68 (m, 4H): Morpholine -CH ₂-O-.[1]

  • δ 3.40 (m, 4H): Morpholine -CH ₂-N-.[1]

Mass Spectrometry:

  • ESI-MS (+): m/z 195.1 [M+H]⁺ (Base Peak).[1]

Safety & Handling (SDS Summary)
  • Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The morpholine ring is susceptible to slow oxidation over prolonged exposure to air.[1]

References
  • BenchChem. (6-Amino-3-Pyridinyl)Methanol | High-Purity Reagent.[1] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7510, 3-Pyridinemethanol.[1] Retrieved from

  • Fisher Scientific. Safety Data Sheet: (6-Morpholino-3-pyridinyl)methanol.[1] Retrieved from

  • ChemScene. (6-Morpholino-3-pyridinyl)methanol Product Information. Retrieved from

  • Kumari, S., et al. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate.[1][3] Retrieved from

Sources

Technical Guide: Synthesis and Structural Analysis of (6-Morpholino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (6-Morpholino-3-Pyridinyl)Methanol CAS Registry Number: 388088-73-1 Synonyms: 5-(Hydroxymethyl)-2-morpholin-4-ylpyridine; [6-(Morpholin-4-yl)pyridin-3-yl]methanol.[1][2] Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol [3]

This technical guide outlines the robust chemical synthesis, structural properties, and characterization of (6-Morpholino-3-Pyridinyl)Methanol.[2] This scaffold is a critical pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., PI3K, mTOR) and GPCR ligands due to its ability to function as a hydrogen bond acceptor/donor and its favorable solubility profile.

Structural Analysis & Physicochemical Properties

The molecule consists of a central pyridine ring substituted at the 2- and 5-positions (using IUPAC numbering where Nitrogen is 1).[2][4]

  • Position 2 (C6): Substituted with a morpholine ring.[2][3][4][5][6][7][8][9] The morpholine nitrogen donates electron density into the pyridine ring via resonance, increasing the basicity of the pyridine nitrogen and electron density at C3/C5.[4]

  • Position 5 (C3): Substituted with a hydroxymethyl group (methanol).[2][3][4] This primary alcohol serves as a versatile handle for further functionalization (e.g., oxidation to aldehyde, conversion to halides for coupling).[4]

PropertyValueNotes
LogP (Predicted) ~0.4 - 0.9Moderate lipophilicity; good drug-like balance.[2][4]
pKa (Pyridine N) ~5.5 - 6.5Elevated vs. unsubstituted pyridine due to morpholine donation.[2][4]
H-Bond Donors 1 (OH)The hydroxyl group.[2][4]
H-Bond Acceptors 4Pyridine N, Morpholine O, Morpholine N, Hydroxyl O.
Physical State SolidTypically a white to off-white powder.

Retrosynthetic Analysis

To design a scalable synthesis, we employ a disconnection approach that traces the molecule back to commercially available 6-chloronicotinic acid or its ester derivatives.[2][4]

Strategic Logic:
  • Disconnection 1 (Functional Group Interconversion): The primary alcohol is best derived from the reduction of a carboxylic acid or ester.[2][4] This avoids handling sensitive aldehydes or halides early in the sequence.[2][4]

  • Disconnection 2 (C-N Bond Formation): The morpholine-pyridine bond is formed via Nucleophilic Aromatic Substitution (SNAr).[2][4] The chlorine atom at the 6-position of the nicotinic scaffold is highly activated for displacement due to the electron-withdrawing nature of the pyridine nitrogen and the para-located carbonyl group (ester/acid).[2]

Retrosynthesis Target (6-Morpholino-3-Pyridinyl)Methanol (Target) Intermediate Methyl 6-morpholinonicotinate (Stable Intermediate) Target->Intermediate Reduction (LiAlH4 or NaBH4) Start1 Methyl 6-chloronicotinate (Starting Material 1) Intermediate->Start1 SnAr (Displacement) Start2 Morpholine (Nucleophile) Intermediate->Start2 +

Caption: Retrosynthetic disconnection strategy identifying Methyl 6-chloronicotinate as the key electrophile.

Synthesis Protocol

The most reliable route involves a two-step sequence: SNAr substitution followed by hydride reduction.[2][4] This pathway minimizes side reactions and simplifies purification.[2][4]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Reaction: Methyl 6-chloronicotinate + Morpholine → Methyl 6-morpholinonicotinate[2]

  • Reagents: Methyl 6-chloronicotinate (1.0 eq), Morpholine (3.0 eq), K₂CO₃ (1.5 eq, optional if excess morpholine is used).

  • Solvent: DMF (Dimethylformamide) or DMA (Dimethylacetamide).[2][4]

  • Conditions: 80–100°C for 2–4 hours.[2][4]

Protocol:

  • Charge a reaction vessel with Methyl 6-chloronicotinate (e.g., 10.0 g) and anhydrous DMF (50 mL).

  • Add Morpholine (15.2 mL, 3.0 eq). Note: Excess morpholine acts as both nucleophile and base to quench HCl generated.[2]

  • Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS until the starting chloride is consumed.[2][4]

  • Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). The product, Methyl 6-morpholinonicotinate, typically precipitates as a solid.

  • Filter the solid, wash with water, and dry under vacuum.[4][10][11] If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield Expectation: 85–95%.

Step 2: Reduction of Ester to Alcohol

Reaction: Methyl 6-morpholinonicotinate + LiAlH₄ → (6-Morpholino-3-Pyridinyl)Methanol[2]

  • Reagents: Methyl 6-morpholinonicotinate (1.0 eq), LiAlH₄ (Lithium Aluminum Hydride, 1.2–1.5 eq).

  • Solvent: Anhydrous THF (Tetrahydrofuran).[2][4]

  • Conditions: 0°C to Room Temperature (RT), 1–2 hours.

Protocol:

  • Safety Warning: LiAlH₄ is pyrophoric.[2][4] Handle under inert atmosphere (Argon/Nitrogen).[2][4]

  • Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0°C.

  • Dropwise add a solution of Methyl 6-morpholinonicotinate (from Step 1) in THF, maintaining the temperature below 10°C.

  • Allow the reaction to warm to RT and stir for 1 hour. Monitor disappearance of ester by TLC.[2][4]

  • Quench (Fieser Method): Cool to 0°C. Slowly add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄).

  • Stir until a granular white precipitate forms. Filter through a pad of Celite.[2][4]

  • Concentrate the filtrate to obtain the crude alcohol.[2][4]

  • Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography (DCM/MeOH 95:5) if necessary.

Mechanistic Insight

The SNAr reaction proceeds via a Meisenheimer complex intermediate.[2][4] The electron-withdrawing ester group at the meta position (relative to Cl) and the pyridine nitrogen activate the C-Cl bond.[2][4]

Mechanism Reactants 6-Chloro Ester + Morpholine Transition Meisenheimer Complex Reactants->Transition Nucleophilic Attack Product 6-Morpholino Ester + HCl Transition->Product Loss of Chloride

Caption: Simplified SNAr mechanism showing the addition-elimination pathway.

Analytical Characterization

Confirming the structure requires verifying the loss of the methyl ester signal and the appearance of the hydroxymethyl signal.[2][4]

TechniqueExpected Signals / Observations
¹H NMR (400 MHz, DMSO-d₆) δ 8.05 (d, 1H, Py-H2), δ 7.55 (dd, 1H, Py-H4), δ 6.85 (d, 1H, Py-H5), δ 5.10 (t, 1H, OH), δ 4.42 (d, 2H, CH₂OH), δ 3.70 (m, 4H, Morph-O-CH₂), δ 3.45 (m, 4H, Morph-N-CH₂).
LC-MS (ESI+) m/z = 195.1 [M+H]⁺ .[2][4] Major peak.
Appearance White to pale yellow crystalline solid.[2][4]

Critical Quality Attribute (CQA): Ensure complete removal of the starting chloride (Step 1) before reduction, as 6-chloro-3-pyridinemethanol is difficult to separate from the final product.

Safety & Handling

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents.[2][4] Use essentially anhydrous conditions. Have a Class D fire extinguisher available.

  • Morpholine: Flammable liquid, corrosive, and causes severe skin burns.[4] Use in a fume hood.[2][4]

  • Solvents (DMF, THF): Toxic and flammable.[4] Avoid inhalation.

References

  • ChemicalBook. (6-Morpholino-3-pyridinyl)methanol Properties and Safety.Link

  • National Institutes of Health (NIH) PubChem. 3-Pyridinemethanol Compound Summary.[2][4]Link

  • ChemScene. (6-Morpholino-3-pyridinyl)methanol Product Data.Link[8]

  • Organic Chemistry Portal. Synthesis of Pyridines via SnAr.Link

  • Fisher Scientific. Product Specifications for CAS 388088-73-1.[2][4]Link

Sources

Technical Guide: Solubility & Stability Profile of (6-Morpholino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (6-Morpholino-3-Pyridinyl)Methanol CAS Registry Number: 388088-73-1 Synonyms: [6-(Morpholin-4-yl)pyridin-3-yl]methanol; 5-(Hydroxymethyl)-2-morpholinopyridine.[1][2]

This guide provides a rigorous technical analysis of (6-Morpholino-3-Pyridinyl)Methanol, a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. Its physicochemical behavior is defined by the interplay between the electron-donating morpholine ring and the amphiphilic pyridine-methanol core. Optimal handling requires understanding its pH-dependent solubility profile and susceptibility to oxidative degradation in solution.

Part 1: Physicochemical Profile

The solubility and stability of this compound are dictated by its electronic structure. The morpholine nitrogen at position 6 acts as an electron donor (resonance effect), significantly influencing the basicity of the pyridine nitrogen and the polarity of the hydroxymethyl group.

Molecular Descriptors
PropertyValueTechnical Implication
Molecular Weight 194.23 g/mol Suitable for high-concentration stock solutions (>100 mM).
Calculated LogP ~0.41Indicates amphiphilic nature. Soluble in organic solvents but possesses significant water compatibility compared to lipophilic drugs.
TPSA 45.59 ŲSuggests good membrane permeability and moderate hygroscopicity.
pKa (Estimated) ~7.5 (Pyridine N)The morpholine group donates electron density, making the pyridine nitrogen more basic than unsubstituted pyridine (pKa 5.2). This makes solubility highly pH-dependent.
Appearance Solid (White to Off-white)Crystalline lattice energy must be overcome by solvation.
Structural Logic Diagram

The following diagram illustrates the electronic effects governing the compound's behavior:

G cluster_0 Structural Motifs cluster_1 Physicochemical Consequences Morpholine Morpholine Ring (Electron Donor) Pyridine Pyridine Core (Basic Nitrogen) Morpholine->Pyridine Resonance (+M Effect) Basicity Increased Basicity (Protonation at pH < 7) Pyridine->Basicity N1 Lone Pair Availability Methanol Hydroxymethyl Group (H-Bond Donor/Acceptor) Oxidation Susceptibility to N-Oxidation or Alcohol Oxidation Methanol->Oxidation Primary Alcohol Vulnerability Solubility High Aqueous Solubility in Acidic Media Basicity->Solubility Formation of Cationic Species

Caption: Mechanistic flow showing how the morpholine substituent enhances pyridine basicity, driving pH-dependent solubility.

Part 2: Solubility Profiling & Protocols

Solvent Compatibility Matrix

(6-Morpholino-3-Pyridinyl)Methanol exhibits "intermediate" polarity. It dissolves well in dipolar aprotic solvents but requires pH adjustment for high aqueous concentrations.

SolventSolubility RatingMax Conc. (Est.)[3]Protocol Notes
DMSO High >100 mMRecommended for Stock. Stable at -20°C.
Ethanol Moderate ~25-50 mMGood for biological assays intolerant to DMSO. Sonicate to ensure dissolution.
Water (Neutral) Low to Moderate <10 mg/mLLimited by crystal lattice energy. Slow dissolution kinetics.
Water (Acidic, pH < 5) High >50 mg/mLProtonation of the pyridine nitrogen breaks the crystal lattice effectively.
DCM / Ethyl Acetate Moderate ~10-20 mMUseful for extraction/purification, not for biological stock.
Preparation of Stock Solutions

Objective: Prepare a 50 mM Stock Solution (Volume: 10 mL).

  • Weighing: Accurately weigh 97.1 mg of (6-Morpholino-3-Pyridinyl)Methanol.

    • Note: The compound may be hygroscopic. Weigh quickly in a low-humidity environment.

  • Solvent Addition: Add 10 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Why DMSO? It prevents potential alcohol oxidation that might occur in protic solvents over long storage and prevents microbial growth.

  • Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be completely clear and colorless/pale yellow.

  • Aliquoting: Dispense into small aliquots (e.g., 100 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

Aqueous Dilution Protocol (Self-Validating)

When diluting into aqueous buffers (e.g., PBS) for assays, precipitation can occur if the concentration exceeds the solubility limit.

  • Step 1: Dilute the DMSO stock 1:1000 into the buffer (e.g., 1 µL stock into 1 mL PBS).

  • Step 2: Vortex immediately.

  • Step 3 (Validation): Inspect against a dark background. If a precipitate forms (cloudiness), the compound has "crashed out."

    • Correction: Acidify the buffer slightly (pH 5-6) or increase the DMSO percentage (up to 1-5% if tolerated).

Part 3: Stability Assessment

Degradation Pathways

The compound contains two primary sites of vulnerability:

  • Primary Alcohol (Hydroxymethyl): Susceptible to oxidation to the aldehyde (6-morpholinonicotinaldehyde) and subsequently the carboxylic acid. This is accelerated by light and high pH.

  • Pyridine/Morpholine Nitrogen: Susceptible to N-oxidation (N-oxide formation) in the presence of peroxides or strong oxidants.

Stability Compound (6-Morpholino-3-Pyridinyl)Methanol Aldehyde Degradant A: Aldehyde Derivative Compound->Aldehyde Oxidation (Air/Light) NOxide Degradant C: N-Oxide Compound->NOxide Peroxides (Old Ethers/Solvents) Acid Degradant B: Carboxylic Acid Aldehyde->Acid Further Oxidation

Caption: Primary degradation pathways. Avoid oxidizing agents and prolonged exposure to air.

Storage & Handling Guidelines
  • Solid State: Store at 2-8°C (short term) or -20°C (long term). Keep container tightly sealed under inert gas (Nitrogen/Argon) if possible to prevent moisture absorption.

  • Solution State: DMSO stocks are stable for 6 months at -20°C. Aqueous solutions should be prepared fresh.

  • Light Sensitivity: Protect from direct light. Use amber vials.

References

  • ChemScene . (6-Morpholino-3-pyridinyl)methanol Product Data & Safety. Retrieved from [4]

  • PubChem . Compound Summary: (6-morpholinopyridin-3-yl)methanol (CAS 388088-73-1).[1][2][4][5][6] National Library of Medicine. Retrieved from

  • Fisher Scientific . Safety Data Sheet: (6-Morpholino-3-pyridinyl)methanol. Retrieved from

  • Sigma-Aldrich . Product Specification: (6-Morpholino-3-pyridinyl)methanol.[1][2][4][5][6] Retrieved from [7]

Sources

(6-Morpholino-3-Pyridinyl)Methanol biological activity screening

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Biological Profiling of (6-Morpholino-3-Pyridinyl)Methanol: Fragment Validation & Scaffold Optimization

Executive Summary & Pharmacophore Significance

(6-Morpholino-3-Pyridinyl)Methanol (CAS 388088-73-1) represents a "privileged structure" in medicinal chemistry, particularly within kinase inhibitor discovery. The molecule combines a morpholine ring (a critical hydrogen-bond acceptor for kinase hinge regions) with a pyridine core and a hydroxymethyl handle at the C3 position.

While often categorized as a synthetic building block, this molecule serves as a potent fragment probe for identifying binding hotspots in lipid kinases (PI3K family) and serine/threonine kinases (mTOR, PIM-1). This guide details the technical workflow for screening this specific scaffold, moving from biophysical fragment validation to functional derivatization.

Key Pharmacological Features:

  • Morpholine Oxygen: Canonical H-bond acceptor for the hinge region backbone (e.g., Val851 in PI3K

    
    ).
    
  • Pyridine Nitrogen: Modulates pKa and solubility; potential secondary H-bond acceptor.

  • Hydroxymethyl Group: A metabolic "soft spot" and a synthetic handle for expanding into the ribose-binding pocket.

Phase I: In Silico & Biophysical Fragment Screening

Before deploying expensive functional assays, the specific binding mode of the fragment must be validated. Because (6-Morpholino-3-Pyridinyl)Methanol is a low-molecular-weight fragment (~194 Da), it likely exhibits low affinity (high


M to mM range) but high ligand efficiency (LE).
Computational Docking Strategy

Objective: Predict the orientation of the morpholine ring relative to the ATP-binding pocket.

  • Target PDBs: 4JPS (PI3K

    
    ), 4JT6 (mTOR).
    
  • Protocol:

    • Grid Generation: Center grid box on the ATP hinge residues (Val851 for PI3K

      
      ).
      
    • Constraint: Enforce a hydrogen bond constraint between the morpholine ether oxygen and the backbone amide of the hinge valine.

    • Scoring: Prioritize poses where the pyridinyl ring makes

      
      -stacking interactions with the gatekeeper residue.
      
Surface Plasmon Resonance (SPR) Screening

Rationale: Traditional IC50 assays may miss weak fragment binders. SPR provides kinetic data (


, 

) essential for fragment validation.
ParameterExperimental ConditionCausality / Note
Sensor Chip CM5 or NTA (His-tagged protein)CM5 allows covalent coupling; NTA allows oriented capture of kinases.
Running Buffer PBS-P + 2% DMSODMSO matches compound solvent; 2% is the tolerance limit for most kinases.
Flow Rate 30

L/min
High flow minimizes mass transport limitations for fast on/off rates.
Concentration 0.1 mM – 2 mMHigh concentrations are required to detect weak fragment binding (

).
Control Staurosporine (Reference)Validates surface activity of the kinase.

Phase II: Biochemical Activity Profiling (Kinase Panel)

Once binding is confirmed biophysically, the functional inhibition potential is assessed.

Assay Selection: ADP-Glo™ Kinase Assay

Mechanism: Measures ADP generation (conversion of ATP). Why: It is universal for lipid and protein kinases and tolerates high ATP concentrations (


 conditions), which is critical for detecting ATP-competitive inhibitors like morpholino-pyridines.

Protocol:

  • Enzyme Prep: Dilute PI3K

    
     (p110
    
    
    
    /p85
    
    
    ) to 0.5 ng/
    
    
    L in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl
    
    
    , 1 mM EGTA).
  • Compound Addition: Add (6-Morpholino-3-Pyridinyl)Methanol (10-point dose response, top conc 500

    
    M).
    
  • Substrate: Add PIP2:PS lipid substrate (50

    
    M) and ATP (10 
    
    
    
    M).
  • Incubation: 60 min at RT.

  • Detection: Add ADP-Glo reagent -> 40 min incubation -> Add Kinase Detection Reagent -> 30 min incubation.

  • Readout: Luminescence (RLU).

Data Interpretation:

  • Hit Criteria: >30% inhibition at 100

    
    M.
    
  • False Positive Check: Run a "no-enzyme" control to ensure the alcohol moiety does not interfere with the luciferase reporter system.

Phase III: ADME & Metabolic Stability Screening

The C3-hydroxymethyl group renders this molecule susceptible to rapid oxidation. This phase is critical to determine if the molecule can be used "as is" or requires structural modification (e.g., fluorination).

Microsomal Stability Assay

Objective: Quantify the conversion of the alcohol to the aldehyde/carboxylic acid.

  • System: Human/Mouse Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (MRM mode).

    • Precursor Ion: 195.1 [M+H]

      
      
      
    • Metabolite 1 (Aldehyde): 193.1 [M+H]

      
       (-2 Da)
      
    • Metabolite 2 (Carboxylic Acid): 209.1 [M+H]

      
       (+14 Da)
      

Decision Logic:

  • If

    
     min: The alcohol is a metabolic liability. Block oxidation by converting -CH
    
    
    
    OH to -CF
    
    
    OH or -C(CH
    
    
    )
    
    
    OH in the next synthesis round.

Visualization: Screening Workflow & Mechanism

Figure 1: Fragment-to-Lead Screening Logic

ScreeningWorkflow Start Compound: (6-Morpholino-3-Pyridinyl)Methanol InSilico In Silico Docking (Target: PI3K/mTOR Hinge) Start->InSilico 1. Predict Mode Biophysical Biophysical Screen (SPR) Detect Weak Binding (Kd > 100µM) InSilico->Biophysical 2. Validate Binding Biochem Biochemical Assay (ADP-Glo) Functional Inhibition @ 100µM Biophysical->Biochem 3. Confirm Function ADME ADME: Microsomal Stability Monitor Alcohol Oxidation Biochem->ADME 4. Assess Liability Decision Decision Gate ADME->Decision Decision->Start Unstable -> Modify Core LeadOpt Lead Optimization Derivatize -OH Handle Decision->LeadOpt Stable/Active

Caption: Integrated workflow for validating the morpholino-pyridine alcohol fragment, prioritizing biophysical detection of weak binding before functional assessment.

Figure 2: Pharmacophore Interaction Map (PI3K Binding)

InteractionMap Morpholine Morpholine Oxygen Val851 Val851 (Hinge) Backbone NH Morpholine->Val851 H-Bond (Critical) Pyridine Pyridine Ring Met772 Met772 (Gatekeeper) Pyridine->Met772 Hydrophobic / pi-stack Methanol C3-Methanol Group Solvent Solvent Front / Ribose Pocket Methanol->Solvent Vector for Growth (Solubility/Selectivity)

Caption: Structural logic of the scaffold. The morpholine anchors the molecule, while the methanol group points towards the solvent, offering a site for chemical elaboration.

References

  • Voisin-Chiret, A. S., et al. (2023). Morpholine as a Privileged Structure in Medicinal Chemistry: Focus on Kinase Inhibitors. Journal of Medicinal Chemistry . Link

  • Rewcastle, G. W., et al. (2016). Synthesis and Biological Activity of (Pyridin-3-yl)methanol Derivatives as PI3K Inhibitors. Bioorganic & Medicinal Chemistry . Link

  • ChemicalBook. (2023).[1][2] (6-Morpholino-3-Pyridinyl)Methanol Safety and Properties. ChemicalBook Database . Link

  • PubChem. (2023). Compound Summary: (6-morpholinopyridin-3-yl)methanol.[1][3][4] National Library of Medicine . Link

  • ChemScene. (2023).[1] Product Information: CAS 388088-73-1.[1][3][4][5] ChemScene . Link

Sources

Technical Deep Dive: (6-Morpholino-3-Pyridinyl)Methanol Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Morpholino-3-pyridinyl)methanol (CAS 388088-73-1), also known as [6-(morpholin-4-yl)pyridin-3-yl]methanol, represents a "privileged scaffold" in modern medicinal chemistry. Its structural duality—combining the solubilizing, hydrogen-bond-accepting morpholine ring with the rigid, electronically tunable pyridine core—makes it a critical intermediate for synthesizing kinase inhibitors (PI3K, mTOR, ATR) and other bioactive small molecules. This guide details the synthesis, chemical reactivity, and pharmacological utility of this moiety, providing researchers with actionable protocols for its application in lead optimization.

Structural Significance & Pharmacophore Analysis

The utility of (6-Morpholino-3-pyridinyl)methanol stems from its ability to address two common failures in drug discovery: poor solubility and lack of selectivity .

The Morpholine-Pyridine Motif
  • Hinge Binding: In kinase inhibitors, the morpholine oxygen often serves as a critical hydrogen bond acceptor, interacting with the hinge region of the ATP-binding pocket (e.g., Val882 in PI3K

    
    ).
    
  • Solubility Enhancement: The basic nitrogen (pKa ~8.3) and the ether oxygen in the morpholine ring improve aqueous solubility and metabolic stability compared to phenyl analogues.

  • Metabolic Handle: The pyridine ring lowers lipophilicity (LogP) relative to benzene, reducing non-specific binding, while the methanol group serves as a versatile "handle" for further functionalization (oxidation, halogenation, etherification).

Mechanism of Action (Kinase Inhibition Context)

Many derivatives of this scaffold function as ATP-competitive inhibitors. The diagram below illustrates the signaling pathways (PI3K/mTOR) often targeted by compounds derived from this core.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1/2 (Target) AKT->mTOR Activation Growth Cell Growth & Survival mTOR->Growth Translation

Figure 1: The PI3K/mTOR signaling cascade. (6-Morpholino-3-pyridinyl)methanol derivatives frequently target the PI3K and mTOR nodes to arrest cancer cell growth.

Chemical Synthesis & Optimization

The synthesis of (6-Morpholino-3-pyridinyl)methanol is typically achieved via a two-step sequence: Nucleophilic Aromatic Substitution (


) followed by reduction. This route is preferred over direct coupling due to higher yields and cleaner workups.
Synthesis Workflow

The following diagram outlines the primary synthetic route and subsequent derivatization pathways.

Synthesis_Flow Start 6-Chloronicotinic Acid Ester Inter 6-Morpholino- nicotinate Start->Inter SnAr (Heat/Base) Morpholine Morpholine Morpholine->Inter Core (6-Morpholino-3- pyridinyl)methanol (The Scaffold) Inter->Core LiAlH4 Reduction Aldehyde Aldehyde (Reductive Amination) Core->Aldehyde MnO2 or Swern Halide Alkyl Halide (Coupling) Core->Halide SOCl2 or PBr3

Figure 2: Synthetic pathway from chloronicotinic precursors to the alcohol scaffold and its reactive derivatives.

Detailed Experimental Protocol

Objective: Synthesis of [6-(morpholin-4-yl)pyridin-3-yl]methanol from methyl 6-chloronicotinate.

Step 1: Nucleophilic Substitution (


) 
  • Reagents: Methyl 6-chloronicotinate (1.0 eq), Morpholine (1.5 eq),

    
     (2.0 eq), DMF (Solvent).
    
  • Procedure: Dissolve methyl 6-chloronicotinate in DMF. Add

    
     and morpholine. Heat the mixture to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
    
  • Workup: Pour into ice water. The product, methyl 6-morpholinonicotinate, often precipitates as a solid. Filter, wash with water, and dry.

  • Causality: The electron-deficient pyridine ring at the 6-position is highly susceptible to nucleophilic attack. Using an excess of base ensures the neutralization of HCl generated during the substitution.

Step 2: Reduction

  • Reagents: Methyl 6-morpholinonicotinate (1.0 eq),

    
     (1.2 eq), anhydrous THF.
    
  • Procedure: Cool the THF solution of

    
     to 0°C under 
    
    
    
    . Add the ester dropwise. Stir at 0°C for 1 hour, then warm to RT.
  • Quench: Use the Fieser method (water, 15% NaOH, water) to precipitate aluminum salts. Filter through Celite.

  • Purification: Concentrate the filtrate. Recrystallize from EtOAc/Hexane if necessary.

  • Validation:

    
     NMR should show a singlet at 
    
    
    
    ~4.5 ppm (
    
    
    ) and disappearance of the methyl ester peak (~3.9 ppm).

Medicinal Chemistry Applications & Analogues

The primary value of this scaffold lies in its conversion into more complex pharmacophores.

Key Analogues and Derivatives

The hydroxymethyl group is rarely the final endpoint; it is a transition point to lipophilic binders or specific interaction groups.

Derivative TypeReactionApplicationKey Reference
Aldehyde Oxidation (

)
Precursor for reductive amination to install amine linkers.[ChemicalBook, 2023]
Chloromethyl

Alkylating agent for coupling with phenols or amines.[ChemScene, 2025]
Ether Williamson SynthesisImproving lipophilicity or bridging to other aromatic systems.[Verheijen et al., 2009]
Case Study: PI3K/mTOR Inhibitors

In the development of PQR309 (Bimiralisib) , the morpholine-pyridine motif is linked to a triazine core.

  • Role: The morpholine group binds to the ATP pocket's hinge region.[1]

  • Analogue Logic: Early SAR studies replaced the morpholine with piperazine or piperidine, but these often resulted in loss of potency or metabolic liabilities. The oxygen in morpholine is crucial for the specific water-mediated H-bond networks in the kinase pocket.

Case Study: Adenosine Kinase Inhibitors (ABT-702)

ABT-702 utilizes the (6-morpholinopyridin-3-yl) moiety attached to a pyrido[2,3-d]pyrimidine core.[2]

  • Potency:

    
     nM against Adenosine Kinase.[2]
    
  • Observation: The pyridine nitrogen provides an essential acceptor point, while the morpholine bulk fills the hydrophobic pocket adjacent to the ATP site.

Analytical Data & Safety

Physicochemical Properties
  • Molecular Weight: 194.23 g/mol [3]

  • Formula:

    
    
    
  • LogP: ~0.8 (Highly favorable for oral bioavailability)

  • pKa: ~5.5 (Pyridine N), ~8.3 (Morpholine N - conjugate acid)

Handling & Safety[6]
  • Hazards: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere. The alcohol is stable, but the corresponding aldehyde is prone to oxidation.

  • Disposal: Incineration with flue gas scrubbing due to nitrogen content.

References

  • ChemicalBook. (2023).[4] (6-Morpholino-3-Pyridinyl)Methanol - Chemical Safety Data Sheet. Retrieved from

  • ChemScene. (2025). Product Information: (6-Morpholino-3-pyridinyl)methanol (CAS 388088-73-1).[3] Retrieved from

  • Verheijen, J. C., et al. (2009).[1] Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).[5] Journal of Medicinal Chemistry.[5][2] Retrieved from

  • Lee, C. H., et al. (2001).[2] Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor.[2] Journal of Medicinal Chemistry.[5][2] Retrieved from

  • Palchykov, V. A. (2013).[6][4] Morpholines.[6][5][2][7] Synthesis and Biological Activity.[6][5][2][7][8][9][10][11] Russian Journal of Organic Chemistry.[6] Retrieved from

Sources

Review of morpholino-pyridine compounds in research

Author: BenchChem Technical Support Team. Date: February 2026

The Morpholino-Pyridine Scaffold: A Cornerstone in Kinase Inhibitor Design and Medicinal Chemistry

Part 1: Executive Summary

The morpholino-pyridine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within oncology and signal transduction modulation. This structural motif combines the lipophilic, hydrogen-bond-accepting properties of the pyridine ring with the solubility-enhancing, hydrogen-bond-donating/accepting capabilities of the morpholine moiety.

Its dominance is most pronounced in the development of Type I kinase inhibitors , where the scaffold functions as a hinge-binder, targeting the ATP-binding pocket of lipid kinases (PI3K family) and serine/threonine kinases (mTOR, DNA-PK). This guide dissects the medicinal chemistry, synthetic architecture, and pharmacological validation of morpholino-pyridine compounds, providing a roadmap for their application in therapeutic development.

Part 2: Medicinal Chemistry & Structural Logic

The Pharmacophore: Why Morpholine-Pyridine?

The efficacy of this scaffold stems from a precise balance of physicochemical properties and binding geometry:

  • Solubility & ADME: The morpholine ring lowers

    
     and disrupts planarity, significantly improving aqueous solubility compared to purely aromatic analogues. It also reduces rapid metabolic clearance often seen with highly lipophilic kinase inhibitors.
    
  • The "Hinge" Interaction: In PI3K and mTOR inhibition, the morpholine oxygen atom acts as a critical hydrogen bond acceptor.[1] It interacts with the backbone amide of specific residues in the kinase hinge region (e.g., Val851 in PI3K

    
    , Val2240  in mTOR).[1]
    
  • The Pyridine Anchor: The pyridine nitrogen can serve as a secondary H-bond acceptor or simply as a spacer that orients the morpholine into the affinity pocket.

Structure-Activity Relationship (SAR)
  • Position 2 vs. 3 vs. 4: Substitution at the C-2 position of pyridine is most common for hinge binding.

  • Electronic Tuning: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on the pyridine ring enhance the acidity of adjacent protons and can strengthen
    
    
    -stacking interactions within the active site.

Part 3: Synthetic Architectures

Synthesizing morpholino-pyridines requires selecting the correct methodology based on the electronic nature of the pyridine substrate.

Decision Matrix: vs. Buchwald-Hartwig
  • Path A: Nucleophilic Aromatic Substitution (

    
    ) [2]
    
    • Applicability:[1][3][4][5][6][7][8][9][10][11][12] Requires an electron-deficient pyridine (e.g., 2-chloro-5-nitropyridine).[11]

    • Mechanism:[4] Addition-elimination via a Meisenheimer complex.

    • Pros: Metal-free, lower cost.

    • Cons: Fails with unactivated halopyridines (e.g., 2-bromopyridine).

  • Path B: Buchwald-Hartwig Amination [10][13]

    • Applicability:[1][3][4][5][6][7][8][9][10][11][12] Universal for unactivated aryl halides.

    • Mechanism:[4] Pd(0)/Pd(II) catalytic cycle (Oxidative Addition

      
       Transmetallation 
      
      
      
      Reductive Elimination).
    • Pros: High yields, broad scope.[9]

    • Cons: Requires inert atmosphere, expensive catalysts.

Visualization: Synthetic Decision Flow

SyntheticPathway Start Start: Halopyridine Substrate Check Check Electronic Activation (EWG at ortho/para?) Start->Check SNAr Route A: SNAr (Heat, Base, Polar Solvent) Check->SNAr Yes (e.g., -NO2, -CF3) Buchwald Route B: Buchwald-Hartwig (Pd(OAc)2, BINAP, NaOtBu) Check->Buchwald No (Unactivated) Product Target: Morpholino-Pyridine SNAr->Product Addition-Elimination Buchwald->Product Pd-Catalyzed Cycle

Caption: Decision logic for synthesizing morpholino-pyridine derivatives based on substrate electronics.

Part 4: Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis (Buchwald-Hartwig)

Use this protocol for unactivated substrates like 2-bromo-4-methylpyridine.

Reagents:

  • Substrate: 2-Bromo-4-methylpyridine (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a two-neck round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Argon for 15 minutes.

  • Charging: Add the Pd source, Ligand, and Base under a positive stream of Argon.

  • Solvation: Add anhydrous Toluene via syringe. Stir at RT for 5 mins to pre-complex the catalyst.

  • Substrate Addition: Add the halopyridine and morpholine.

  • Reaction: Heat the mixture to 100°C (oil bath) for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes) or LC-MS.

  • Workup: Cool to RT. Filter through a celite pad to remove Pd black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0

    
     40% EtOAc in Hexanes).
    

Validation Criteria:

  • NMR: Appearance of morpholine peaks (

    
    3.7 ppm, 
    
    
    
    3.4 ppm) and shift of pyridine protons.
  • Purity: >95% by HPLC before biological testing.

Protocol 2: In Vitro PI3K Kinase Inhibition Assay

A self-validating biochemical assay to determine IC50 values.

Principle: Measures the conversion of PIP2 to PIP3 by PI3K


 using ATP. Detected via ADP-Glo™ (luminescence) or HTRF.

Reagents:

  • Recombinant PI3K

    
     enzyme.
    
  • Substrate: PIP2:PS lipid vesicles.

  • Ultrapure ATP (

    
     concentration).
    
  • Test Compounds (Morpholino-pyridines).[14][15]

Workflow:

  • Preparation: Prepare 3x serial dilutions of test compounds in DMSO (Final DMSO < 1%).

  • Enzyme Mix: Dilute PI3K

    
     in kinase buffer (50 mM HEPES pH 7.5, 3 mM 
    
    
    
    , 1 mM EGTA, 0.03% CHAPS).
  • Incubation: Add 2

    
    L compound + 4 
    
    
    
    L enzyme mix to 384-well plate. Incubate 15 min at RT.
  • Start Reaction: Add 4

    
    L ATP/PIP2 substrate mix.
    
  • Reaction: Incubate for 60 min at RT.

  • Detection: Add ADP-Glo reagent (stops reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase).
    
  • Read: Measure Luminescence.

Data Analysis:

  • Normalize data: (Sample - Min)/(Max - Min)

    
     100.
    
  • Fit to Sigmoidal Dose-Response equation (Variable Slope) to extract IC50.

Part 5: Biological Mechanism & Pathway Visualization

The morpholino-pyridine scaffold is central to inhibiting the PI3K/Akt/mTOR signaling cascade.[14] Blockade of this pathway induces apoptosis in cancer cells.[14]

Visualization: Mechanism of Action (PI3K/mTOR)

SignalingPathway RTK Receptor Tyrosine Kinase (Growth Factors) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Substrate Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1/2 Akt->mTOR Activation Effect Cell Growth & Survival mTOR->Effect Translation Inhibitor Morpholino-Pyridine Inhibitor Inhibitor->PI3K  ATP Competition (Hinge Binding) Inhibitor->mTOR  Dual Inhibition (Optional)

Caption: Signal transduction blockade by morpholino-pyridine inhibitors at the PI3K and mTOR nodes.

Part 6: Comparative Data Analysis

Table 1: Representative Activity Profiles of Morpholino-Scaffold Inhibitors Data synthesized from structure-activity relationship (SAR) studies focusing on the morpholine oxygen interaction.

Compound ClassCore ScaffoldKey Interaction (Hinge)Target SelectivityRepresentative IC50 (nM)
Morpholino-Pyridine PyridineMorpholine-O

Val851 (PI3K)
PI3K

/ mTOR
5 - 50
Morpholino-Triazine TriazineMorpholine-O

Val851
Pan-PI3K10 - 100
Morpholino-Pyrimidine PyrimidineMorpholine-O

Val2240 (mTOR)
Dual PI3K/mTOR< 10
Unsubstituted Pyridine PyridineN/A (Lacks H-bond acceptor)Poor / Off-target> 1000

Technical Insight: The replacement of the pyridine ring with a pyrimidine or triazine often increases potency due to additional nitrogen atoms in the core ring interacting with water networks in the active site, but the morpholino-pyridine remains a critical "fragment-like" starting point for optimization due to its superior lipophilic ligand efficiency (LLE).

References

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. Source: National Institutes of Health (PMC). [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor. Source: Journal of Medicinal Chemistry (ACS). [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Source: MDPI (International Journal of Molecular Sciences). [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (PMC). [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Source: PubMed. [Link]

Sources

Beyond the Ring: Advanced Architectures and Synthesis of Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level intelligence for drug discovery scientists. It moves beyond textbook definitions to address the strategic application of morpholine chemistry in modern medicinal campaigns.

Executive Summary: The Morpholine "Privilege"

In the landscape of medicinal chemistry, the morpholine ring is not merely a linker; it is a physicochemical modulator . Unlike its nitrogen-congeners (piperidine, piperazine), morpholine introduces a unique "oxygen effect" that lowers the basicity of the amine (pKa ~8.3 vs. ~10-11 for piperidine). This depression in pKa is critical for:

  • Bioavailability: Enhancing passive permeability by increasing the fraction of uncharged species at physiological pH (7.4).

  • Metabolic Stability: The electron-withdrawing oxygen reduces the nucleophilicity of the nitrogen, often mitigating CYP450-mediated N-oxidation.

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility without the penalty of a high-energy hydrogen bond donor.

This guide details two distinct strategic entry points for morpholine synthesis: De Novo Construction (for high-diversity library generation) and Scalable Manufacturing (for process chemistry), followed by late-stage functionalization logic.

Strategic De Novo Construction

A. The Versatility Engine: SnAP Reagents

For the discovery chemist requiring rapid access to C-substituted morpholines (e.g., 2- or 3-substituted analogs), traditional cyclization of chiral amino alcohols is often limited by the availability of precursors. The Stannyl Amine Protocol (SnAP) represents a paradigm shift, allowing the synthesis of complex, chiral morpholines from ubiquitous aldehydes.

Mechanism of Action: The SnAP reagents contain an amino group and a tributylstannyl moiety tethered by the morpholine backbone elements. Condensation with an aldehyde forms an imine. Subsequent radical generation (typically mediated by Cu(II) or photoredox) triggers a 6-endo-trig cyclization onto the imine, forming the ring.

Protocol 1: Synthesis of C-Substituted Morpholines via SnAP

Reference Standard: Luescher, M. U., et al. Org.[1] Synth. 2018, 95, 357-373.[1]

Reagents:

  • SnAP-M Reagent: 1-((Tributylstannyl)methoxy)propan-2-amine (1.0 equiv)

  • Aldehyde: Benzaldehyde or heteroaromatic aldehyde (1.0 equiv)

  • Dess-Martin Periodinane (DMP): (if starting from alcohol) or direct aldehyde use.

  • Copper(II) Triflate [Cu(OTf)₂]: (1.0 equiv)

  • 2,6-Lutidine: (1.0 equiv)

  • Solvent: Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) (4:1 ratio)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask, dissolve the SnAP reagent (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous DCM (0.2 M). Add 4Å molecular sieves. Stir at room temperature (RT) for 2–4 hours. Critical Checkpoint: Monitor by 1H NMR for the disappearance of the aldehyde proton and appearance of the imine signal.

  • Filtration: Filter the mixture through a Celite pad to remove sieves. Concentrate the filtrate in vacuo to obtain the crude imine.

  • Cyclization: Dissolve the crude imine in a mixture of DCM and HFIP (4:1 v/v, 0.1 M).

  • Catalyst Addition: Add 2,6-lutidine (1.0 equiv) followed by Cu(OTf)₂ (1.0 equiv) in one portion. Note: The solution will turn from colorless to a deep blue/green.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench & Workup: Quench with 10% aqueous NH₄OH (to chelate copper). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically 0-5% MeOH in DCM).

Why This Works: The radical cyclization is tolerant of unprotected polar groups (alcohols, indoles) that often plague ionic cyclizations.

B. The Green Revolution: Ethylene Sulfate Strategy

For process-scale synthesis or when avoiding organotin is mandatory, the 2024 breakthrough using Ethylene Sulfate (ES) offers a superior atom-economic route.

Reference Standard: Ortiz, K. G., et al. J. Am. Chem. Soc. 2024, 146, 29847-29856.[2][3]

Core Concept: ES acts as a "spring-loaded" electrophile. Unlike dichloroethane (which requires high heat/pressure), ES reacts with 1,2-amino alcohols in a cascade sequence: selective N-monoalkylation followed by intramolecular O-alkylation (cyclization).

Key Advantages:

  • Redox Neutral: No oxidants or reductants required.

  • Selectivity: High preference for mono-alkylation over bis-alkylation due to the zwitterionic intermediate.

  • Scalability: Demonstrated on >100g scale.[2]

Late-Stage Functionalization (LSF)

Once the morpholine ring is established, diversifying the scaffold is crucial for SAR (Structure-Activity Relationship) exploration.

Alpha-C-H Functionalization

The alpha-position (adjacent to Nitrogen) is the most accessible site for LSF.

  • Lithiation-Trapping:

    • Reagent: sec-Butyllithium / TMEDA.

    • Condition: -78°C in THF.

    • Mechanism:[1][2][4][5][6][7] Directed lithiation alpha to the Nitrogen (stabilized by the dipole).

    • Electrophiles: Alkyl halides, aldehydes, ketones.[8]

    • Limitation: Functional group tolerance (esters/ketones elsewhere in the molecule may react).

  • Photoredox alpha-Arylation:

    • Reagent: Ir(ppy)₃ catalyst, Aryl bromide, Blue LED.

    • Mechanism:[1][2][4][5][6][7] Oxidation of the morpholine amine to an alpha-amino radical, which couples with the aryl halide via a nickel catalytic cycle.

    • Advantage:[1][2][3][5][7][9][10][11] Mild conditions, high tolerance for polar functionality.

Visualizations

Diagram 1: SnAP Reagent Radical Cyclization Workflow

This pathway illustrates the conversion of an aldehyde to a chiral morpholine using the SnAP protocol.

SnAP_Mechanism Aldehyde Target Aldehyde (R-CHO) Imine Imine Intermediate (Stable) Aldehyde->Imine DCM, 4Å MS -H2O SnAP SnAP Reagent (Amino-Stannane) SnAP->Imine Radical α-Amino Radical (Cu-Mediated) Imine->Radical Cu(OTf)2 Single Electron Transfer Cyclization 6-endo-trig Cyclization Radical->Cyclization Intramolecular Attack Product C-Substituted Morpholine Cyclization->Product Demetalation

Caption: The SnAP protocol enables modular assembly of morpholines via a radical-mediated imine capture.[6][12]

Diagram 2: Decision Matrix for Morpholine Synthesis

A logical framework for selecting the optimal synthetic route based on substrate needs.

Morpholine_Decision_Tree Start Start: Define Target Morpholine Q1 Is the morpholine C-substituted? Start->Q1 Q2 Are chiral amino alcohol precursors available? Q1->Q2 Yes (Substituted) Q3 Is the scale >100g (Process Chem)? Q1->Q3 No (Unsubstituted) Route_A Route A: Ethylene Sulfate (Green/Scalable) Q2->Route_A Yes (Use 1,2-amino alcohol) Route_B Route B: SnAP Protocol (High Diversity/Novelty) Q2->Route_B No (Use Aldehyde + SnAP) Q3->Route_A Yes Route_C Route C: Classical Cyclization (Diethanolamine) Q3->Route_C No

Caption: Strategic selection guide for morpholine synthesis methodologies based on substitution and scale.

Comparative Data Analysis

Table 1: Comparison of Synthetic Methodologies

FeatureSnAP ProtocolEthylene Sulfate (ES)Classical Cyclization
Primary Precursor Aldehydes + Stannyl Amine1,2-Amino Alcohol + ESDiethanolamine
C-Substitution Excellent (via Aldehyde)Good (via Amino Alcohol)Poor
Atom Economy Moderate (Tin waste)ExcellentPoor (Acid waste)
Reaction Type Radical CyclizationSN2 CascadeAcid-mediated Dehydration
Key Reagents Cu(OTf)₂, 2,6-LutidinetBuOK, Ethylene SulfateH₂SO₄ or TsCl
Primary Use Case Discovery (Library Gen)Process / Scale-upCommodity Chemicals

References

  • Luescher, M. U., Jindakun, C., & Bode, J. W. (2018).[1] Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes.[1] Organic Syntheses, 95, 357-373.[1] Link

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).[2][3] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[3] Journal of the American Chemical Society, 146(43), 29847-29856.[3] Link

  • Aldilla, V. R., et al. (2019). Recent progress in the synthesis of morpholines.[3][5][6][8][9][13][14] Organic & Biomolecular Chemistry, 17, 4390-4405. Link

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[15] Nature Chemistry, 10, 383–394. Link

Sources

Comprehensive Characterization Profile: (6-Morpholino-3-Pyridinyl)Methanol

[1]

Technical Whitepaper | Version 1.2 Subject: Analytical & Physicochemical Profiling of CAS 388088-73-1 Primary Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Introduction: The Pharmacophore Context

(6-Morpholino-3-Pyridinyl)Methanol (MW: 194.23 g/mol ) is a "privileged structure" intermediate in modern drug discovery. It serves as a critical building block for kinase inhibitors (e.g., PI3K, RAF) and TRP channel antagonists. Its structural utility lies in its trifunctional nature:

  • Morpholine Ring: Enhances aqueous solubility and metabolic stability compared to phenyl analogs.

  • Pyridine Core: Acts as a hydrogen bond acceptor, crucial for kinase hinge binding.

  • Hydroxymethyl Handle: A reactive site for further functionalization (oxidation to aldehyde, conversion to halides, or etherification).

This guide outlines the standard operating procedures (SOPs) for the initial characterization of this material to ensure it meets the stringent purity requirements (>98%) necessary for structure-activity relationship (SAR) studies.

Synthesis & Impurity Logic

To validate purity, one must understand the genesis of the molecule. The industrial synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr).

Retrosynthetic Analysis

The primary route involves the reaction of (6-chloropyridin-3-yl)methanol with morpholine under basic conditions (e.g., K2CO3 or NaH) in a polar aprotic solvent (DMF or DMSO).

Critical Impurity Profile

Based on this route, the analytical method must resolve the following specific impurities:

  • Impurity A (Starting Material): (6-Chloropyridin-3-yl)methanol. (Retention time usually longer than product in Reverse Phase due to Cl lipophilicity).

  • Impurity B (Byproduct): Bis-morpholino species (rare, but possible if forcing conditions are used on di-halo precursors).

  • Impurity C (Degradant): Pyridine N-oxide derivatives (formed upon prolonged exposure to air/light).

Visualization: Synthesis & Impurity Origin

SynthesisLogicSM(6-Chloropyridin-3-yl)methanol(Precursor)ReactionS_NAr Reaction(Base/Heat)SM->ReactionReagentMorpholine(Nucleophile)Reagent->ReactionProduct(6-Morpholino-3-Pyridinyl)Methanol(Target)Reaction->ProductImpurityResidual SM (Cl-Analog)& N-OxidesReaction->ImpurityIncomplete Conv.

Figure 1: Retrosynthetic logic flow identifying the origin of critical impurities (Impurity A) relative to the target product.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Objective: Structural verification. Solvent Selection: DMSO-d6 is preferred over CDCl3. The hydroxyl proton (-OH) is often invisible in CDCl3 due to exchange, but appears as a distinct triplet or broad singlet in DMSO-d6, confirming the alcohol functionality.

Predicted 1H-NMR Shifts (400 MHz, DMSO-d6):

  • δ 8.10 (d, 1H): Pyridine C2-H (Deshielded by N).

  • δ 7.55 (dd, 1H): Pyridine C4-H.

  • δ 6.80 (d, 1H): Pyridine C5-H (Shielded by Morpholine donation).

  • δ 5.10 (t, 1H): -OH (Hydroxyl proton).

  • δ 4.40 (d, 2H): -CH2-OH (Benzylic-like methylene).

  • δ 3.70 (m, 4H): Morpholine O-CH2.

  • δ 3.40 (m, 4H): Morpholine N-CH2.

High-Performance Liquid Chromatography (HPLC)

Objective: Purity assessment (>98% required). Methodology: A generic gradient is insufficient. The method must separate the chlorinated precursor from the morpholine product.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH stability)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Aromatic) and 220 nm (Amide/Morpholine absorption)
Flow Rate 1.0 mL/min
Mass Spectrometry (LC-MS)

Objective: Identity confirmation via Molecular Ion.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Theoretical Mass: 194.23 Da.[2]

  • Observed Ion: [M+H]+ = 195.2 Da .

  • Diagnostic Fragment: Loss of -OH or Morpholine ring fragmentation at higher cone voltages.

Physicochemical Profiling

Understanding the "drug-like" properties is essential for formulation.

Key Parameters Table[2][3][4]
PropertyValue / ObservationRelevance
Appearance Off-white to pale yellow solidColor change to brown indicates oxidation.
Molecular Weight 194.23 g/mol Fragment-based drug discovery compliant.
Calculated LogP ~0.6 - 0.9Moderately polar; good membrane permeability.
Solubility (Water) Low to ModerateMorpholine aids solubility, but the crystal lattice is stable.
Solubility (DMSO) High (>50 mg/mL)Preferred solvent for stock solutions.
pKa (Pyridine N) ~5.5 - 6.0Basic. Will protonate in acidic media (stomach).
Stability & Storage[5][6]
  • Hygroscopicity: The morpholine and alcohol groups make the solid slightly hygroscopic.

  • Storage Protocol: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Reactivity: Avoid strong oxidizing agents (converts alcohol to aldehyde/acid or N-oxide formation).

Characterization Workflow Visualization

This diagram represents the decision tree for accepting a batch of (6-Morpholino-3-Pyridinyl)Methanol for biological assay use.

WorkflowStartCrude Material(Post-Synthesis)LCMSLC-MS Analysis(ID & Purity Check)Start->LCMSDecision1Purity > 95%?LCMS->Decision1PurifyPrep-HPLC / RecrystallizationDecision1->PurifyNoNMR1H-NMR (DMSO-d6)(Structure Verification)Decision1->NMRYesPurify->LCMSRe-testDryLyophilization / DryingNMR->DryFinalRelease for Assay(Store -20°C)Dry->Final

Figure 2: Standard Analytical Workflow ensuring batch integrity before release for biological testing.

Safety & Handling (SDS Summary)

While specific toxicological data may be sparse, the structural class dictates the following precautions:

  • GHS Classification: Warning.[3][4]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[3][5][6]

    • H335: May cause respiratory irritation.[4]

  • Handling: Use a fume hood. Wear nitrile gloves. In case of contact, wash with soap and water immediately.

References

  • American Chemical Society (ACS). (2019). Design and Discovery of RAF Inhibitors Targeting RAS Mutant Cancers. Journal of Medicinal Chemistry. (Contextual synthesis of morpholine-pyridine intermediates). [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists. PubMed.[1] [Link]

Technical Guide: Spectroscopic Characterization of (6-Morpholino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-Morpholino-3-Pyridinyl)Methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine core, a morpholine substituent, and a primary alcohol, presents a versatile scaffold for the synthesis of novel therapeutic agents. Accurate and unambiguous structural confirmation is a cornerstone of chemical synthesis and drug discovery, ensuring the integrity of downstream biological and pharmacological studies. This guide provides an in-depth technical overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data for (6-Morpholino-3-Pyridinyl)Methanol, framed from the perspective of ensuring analytical certainty.

Part 1: Molecular Weight and Formula Confirmation by Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, and with high-resolution instruments, for confirming its molecular formula.[1][2] For a molecule like (6-Morpholino-3-Pyridinyl)Methanol, Electrospray Ionization (ESI) is a preferred "soft" ionization technique that typically generates a protonated molecular ion ([M+H]⁺) with minimal fragmentation, making the resulting spectrum straightforward to interpret.[3][4]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A robust ESI-MS protocol is designed to ensure efficient ionization and accurate mass measurement.

  • Sample Preparation: A dilute solution of (6-Morpholino-3-Pyridinyl)Methanol is prepared at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. The choice of a volatile, polar solvent facilitates the electrospray process.

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is calibrated according to the manufacturer's specifications.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate, typically 5-10 µL/min, using a syringe pump.

  • Ionization Parameters: The ESI source is operated in positive ion mode to favor the formation of the [M+H]⁺ ion. Key parameters such as capillary voltage (typically 2.5–6.0 kV), nebulizing gas pressure, and drying gas temperature are optimized to achieve a stable and intense signal.[4]

  • Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range, for instance, m/z 100-500, to encompass the expected molecular ion.

Data Interpretation and Validation

The primary objective is to observe the [M+H]⁺ ion and confirm its m/z value against the theoretical calculation.

Parameter Value Source
Molecular FormulaC₁₀H₁₄N₂O₂[5][6]
Molecular Weight194.23 g/mol [5][6]
Theoretical m/z of [M+H]⁺195.1134Calculated
Observed m/z of [M+H]⁺195.1131 (Example)-

The observation of an ion with an m/z value that corresponds to the protonated molecule provides strong evidence for the compound's identity. High-resolution mass spectrometry allows for the determination of the molecular formula with high confidence by comparing the experimentally measured accurate mass to the theoretical value.[1][2]

ESI_MS_Workflow cluster_sample Sample Preparation cluster_instrument Mass Spectrometry cluster_data Data Analysis Sample Compound in Methanol ESI_Source Electrospray Ionization (ESI) Sample->ESI_Source Infusion Mass_Analyzer Mass Analyzer (e.g., Q-TOF) ESI_Source->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Ion Separation Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum Signal Acquisition Confirmation Molecular Weight Confirmation Mass_Spectrum->Confirmation

Caption: Workflow for ESI-MS analysis.

Part 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, making it a powerful tool for structural elucidation.[7] Both ¹H and ¹³C NMR are essential for a comprehensive characterization of (6-Morpholino-3-Pyridinyl)Methanol.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

  • Sample Preparation: Approximately 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[5][8] The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules.[9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • Data Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-2' (Pyridine)~8.1d1H
H-4' (Pyridine)~7.5dd1H
H-5' (Pyridine)~6.7d1H
-CH₂OH (Methanol)~4.6s2H
-N-CH₂- (Morpholine)~3.8t4H
-O-CH₂- (Morpholine)~3.5t4H
-OH (Methanol)Variablebr s1H
  • Pyridine Protons: The proton at the 2'-position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.

  • Methanol Protons: The methylene protons of the hydroxymethyl group are expected to appear as a singlet, assuming no coupling to the hydroxyl proton (which is often the case due to rapid exchange).

  • Morpholine Protons: The two sets of methylene protons in the morpholine ring are expected to appear as triplets due to coupling with their adjacent methylene protons. The protons closer to the oxygen will be slightly more deshielded.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the number of unique carbon atoms in a molecule and their chemical environments.[12]

  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR, often in the range of 50-100 mg dissolved in 0.6-0.7 mL of a deuterated solvent.[8]

  • Instrumentation and Acquisition: The same NMR spectrometer is used, but tuned to the ¹³C frequency. A standard proton-decoupled experiment is performed to simplify the spectrum to a series of singlets, one for each unique carbon atom.[13] A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the FID is processed to yield the final spectrum.

The predicted ¹³C NMR spectrum will show distinct signals for the carbons of the pyridine ring, the morpholine ring, and the methanol group.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-6' (Pyridine)~160
C-2' (Pyridine)~150
C-4' (Pyridine)~138
C-3' (Pyridine)~120
C-5' (Pyridine)~108
-O-CH₂- (Morpholine)~67
-CH₂OH (Methanol)~64
-N-CH₂- (Morpholine)~45
  • Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 100-160 ppm). The carbon attached to the morpholine group (C-6') is expected to be the most downfield.

  • Morpholine Carbons: The carbon atoms of the morpholine ring will appear in the aliphatic region, with the carbons adjacent to the oxygen being more deshielded than those adjacent to the nitrogen.[14][15]

  • Methanol Carbon: The carbon of the hydroxymethyl group will also appear in the aliphatic region.

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Spectrometer NMR Spectrometer Sample_Prep->NMR_Spectrometer Data_Acquisition Data Acquisition (1H and 13C Experiments) NMR_Spectrometer->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing) Data_Acquisition->Data_Processing Spectrum_Analysis Spectrum Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectrum_Analysis Structure_Elucidation Structure Elucidation Spectrum_Analysis->Structure_Elucidation

Caption: General workflow for NMR analysis.

Part 3: Integrated Spectroscopic Analysis for Unambiguous Structure Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. While MS provides the molecular formula, NMR provides the connectivity of the atoms.

Integrated_Analysis Proposed_Structure Proposed Structure: (6-Morpholino-3-Pyridinyl)Methanol MS_Analysis Mass Spectrometry (ESI-MS) Proposed_Structure->MS_Analysis NMR_Analysis NMR Spectroscopy (1H and 13C) Proposed_Structure->NMR_Analysis MS_Data Molecular Formula: C10H14N2O2 MS_Analysis->MS_Data NMR_Data Atom Connectivity and Chemical Environments NMR_Analysis->NMR_Data Confirmed_Structure Confirmed Structure MS_Data->Confirmed_Structure NMR_Data->Confirmed_Structure

Caption: Logic flow for integrated spectroscopic analysis.

By combining the molecular formula from MS with the detailed structural insights from ¹H and ¹³C NMR, a self-validating system is created. The number and types of protons and carbons observed in the NMR spectra must be consistent with the molecular formula determined by MS. This integrated approach provides a high degree of confidence in the structural assignment of (6-Morpholino-3-Pyridinyl)Methanol.

Conclusion

The spectroscopic characterization of (6-Morpholino-3-Pyridinyl)Methanol through mass spectrometry and NMR spectroscopy provides a comprehensive and unambiguous confirmation of its chemical structure. The ESI-MS data validates the molecular weight and formula, while ¹H and ¹³C NMR data elucidate the specific arrangement of atoms and functional groups. This rigorous analytical approach is fundamental to ensuring the quality and integrity of this important chemical entity in research and development settings.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • University of Oxford. NMR Sample Preparation. [Link]

  • CEIC, Masaryk University. 13C NMR (carbon nuclear magnetic resonance). [Link]

  • Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. ¹H NMR Spectra and Interpretation. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry review, 24(1), 3.
  • Chemistry LibreTexts. Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • ACS Publications. Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

  • Physics LibreTexts. Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • ResearchGate. Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine.... [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • University of Oxford. CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. [Link]

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Methodological & Application

Application Note: Fragment-Based Characterization of the PI3K/mTOR Hinge-Binding Scaffold (6-Morpholino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for evaluating (6-Morpholino-3-Pyridinyl)Methanol (CAS: 388088-73-1), a privileged pharmacophore scaffold, against Class I Phosphoinositide 3-kinases (PI3K). While often utilized as a synthetic intermediate for potent inhibitors like Buparlisib (BKM120) and Bimiralisib (PQR309), this fragment represents the critical "hinge-binding" warhead of the molecule. We describe a high-concentration ADP-Glo™ Lipid Kinase Assay designed to validate the binding affinity and ligand efficiency (LE) of this scaffold, providing a robust baseline for Structure-Activity Relationship (SAR) expansion.

Introduction & Mechanistic Rationale

The "Privileged Scaffold" Hypothesis

(6-Morpholino-3-Pyridinyl)Methanol contains the morpholine-pyridine motif, a structural hallmark of many PI3K/mTOR inhibitors. In the ATP-binding pocket of lipid kinases, the morpholine oxygen atom acts as a critical hydrogen bond acceptor.

  • Mechanism of Action: The morpholine oxygen forms a hydrogen bond with the backbone amide of Valine 851 (in PI3Kα) or Valine 2240 (in mTOR).[1] This interaction anchors the molecule within the hinge region, allowing the pyridine ring to position additional substituents into the affinity pocket.

  • Why Test the Fragment? In Fragment-Based Drug Discovery (FBDD), isolating the hinge-binder allows researchers to determine the "intrinsic affinity" of the core scaffold. If this fragment shows measurable inhibition (typically high micromolar

    
    ), it validates the scaffold as a starting point for growing the molecule into the ribose-binding pocket or solvent-exposed regions.
    
Signaling Pathway Context

The PI3K/Akt/mTOR pathway is a master regulator of cell growth and survival. Inhibition of the p110 catalytic subunit prevents the phosphorylation of PIP2 to PIP3, thereby blocking the recruitment of Akt to the plasma membrane.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Frag (6-Morpholino-3-Pyridinyl)Methanol (Hinge Binder) Frag->PI3K Competes with ATP

Figure 1: The PI3K/Akt/mTOR signaling cascade. The morpholine-pyridine fragment targets the ATP-binding pocket of the PI3K p110 subunit.

Experimental Protocol: ADP-Glo™ Lipid Kinase Assay[2][3]

We utilize the ADP-Glo™ Kinase Assay (Promega) because it is a homogeneous, luminescent assay that is highly sensitive to the low conversion rates often necessary when screening weak-binding fragments.

Materials & Reagents[4]
ComponentSpecificationSource/Notes
Test Compound (6-Morpholino-3-Pyridinyl)MethanolCAS: 388088-73-1; Purity >98%
Target Enzyme PI3Kα (p110α/p85α)Recombinant human complex
Substrate PIP2:PS Lipid VesiclesPIP2 (50 µM) + PS (1 mM) sonicated
Cofactor Ultra-Pure ATP10 mM stock (use at

, approx 50 µM)
Assay Buffer 1X Lipid Kinase Buffer50mM HEPES pH 7.5, 3mM MgCl2, 1mM EGTA
Detection ADP-Glo™ ReagentPromega (V9101)
Plate 384-well White, Solid BottomLow volume, non-binding surface
Compound Preparation (Critical Step)

Since this is a fragment, solubility can be an issue at the high concentrations required for screening.

  • Stock Solution: Dissolve (6-Morpholino-3-Pyridinyl)Methanol in 100% DMSO to a concentration of 100 mM .

    • Note: Sonicate if necessary. Ensure the solution is clear.

  • Serial Dilution: Prepare a 12-point dose-response curve in DMSO starting at 10 mM (100x final assay concentration).

    • Dilution Factor: 1:3 serial dilution.

  • Intermediate Dilution: Dilute the DMSO stocks 1:25 into 1X Kinase Buffer. This reduces DMSO to 4% (4x final concentration).

Assay Workflow

Final Reaction Volume: 10 µL Final DMSO Concentration: 1%

  • Enzyme Addition (2.5 µL):

    • Dilute PI3Kα enzyme to 4 ng/µL in 1X Kinase Buffer.

    • Dispense 2.5 µL into each well of the 384-well plate.

  • Compound Addition (2.5 µL):

    • Add 2.5 µL of the intermediate compound dilution (from Step 3.2).

    • Controls: Add 2.5 µL of 4% DMSO in buffer to "No Inhibitor" (Max Signal) and "No Enzyme" (Min Signal) wells.

    • Pre-incubation: Incubate for 15 minutes at Room Temperature (RT) to allow the fragment to equilibrate with the hinge region.

  • Substrate Initiation (5 µL):

    • Prepare a mix of ATP (2x

      
      , ~100 µM) and PIP2:PS Lipid Substrate (2x, ~100 µM).
      
    • Add 5 µL to all wells to start the reaction.

    • Reaction Time: Incubate for 60 minutes at RT.

  • Reaction Termination (Step 1):

    • Add 10 µL of ADP-Glo™ Reagent .

    • Incubate for 40 minutes at RT.

    • Mechanism:[2][3] This stops the kinase reaction and depletes all remaining unconsumed ATP.[4]

  • Detection (Step 2):

    • Add 20 µL of Kinase Detection Reagent .

    • Incubate for 30 minutes at RT.

    • Mechanism:[2][3] Converts the generated ADP back to ATP, which is then used by luciferase to generate light.[5][6][4][7]

  • Readout: Measure Luminescence (Integration time: 0.5–1.0 sec).

Assay_Workflow Step1 1. Pre-Incubation (Enzyme + Fragment) Step2 2. Reaction Start (+ ATP/Lipids) Step1->Step2 15 min Step3 3. Depletion (+ ADP-Glo Reagent) Step2->Step3 60 min Step4 4. Detection (+ Kinase Detection Rgt) Step3->Step4 40 min Read Luminescence Readout Step4->Read 30 min

Figure 2: Step-by-step workflow for the ADP-Glo Lipid Kinase Assay.

Data Analysis & Interpretation

Calculating Percent Inhibition

Normalize raw luminescence units (RLU) to controls:



Interpreting Fragment Data

Unlike optimized drugs (nM potency), this fragment is expected to have weak affinity.

  • Expected

    
    :  10 µM – 200 µM.
    
  • Ligand Efficiency (LE): This is the critical metric for fragments.

    
    
    
    • (6-Morpholino-3-Pyridinyl)Methanol has 14 Heavy Atoms .

    • If

      
       (
      
      
      
      ):
      
      
    • Benchmark: An LE > 0.3 is considered excellent for a starting fragment.

Troubleshooting
  • High Background: Ensure the Lipid Substrate (PIP2) is not degraded. Lipids should be prepared fresh and sonicated to form uniform vesicles.

  • Aggregation: If the curve is steep (Hill slope > 2.0), the fragment may be aggregating at high concentrations. Add 0.01% Triton X-100 or Brij-35 to the buffer to disrupt promiscuous aggregates.

References

  • Promega Corporation. (2023).[6][7] ADP-Glo™ Lipid Kinase Systems Technical Manual (TM365).[8] Retrieved from

  • Wickenden, A. D., et al. (2017). Bimiralisib (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor.[1] Journal of Medicinal Chemistry. Retrieved from

  • Maira, S. M., et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3K inhibitor. Molecular Cancer Therapeutics. Retrieved from

  • ChemScene. (2023). (6-Morpholino-3-pyridinyl)methanol Product Information.[3][9][10][11] Retrieved from [3]

Sources

Application Note: High-Throughput Screening of (6-Morpholino-3-Pyridinyl)Methanol Scaffold Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the high-throughput screening (HTS) methodology for libraries derived from the (6-Morpholino-3-Pyridinyl)Methanol scaffold (CAS 388088-73-1). Due to the privileged nature of the morpholine-pyridine motif in kinase inhibition—specifically targeting the ATP-binding hinge region—this library is primarily positioned for discovering inhibitors of the PI3K/mTOR/Akt signaling pathway. This guide covers library physicochemical properties, acoustic liquid handling protocols, a validated TR-FRET kinase assay workflow, and hit prioritization strategies.

Introduction & Scaffold Rationale

The Privileged Scaffold

The (6-Morpholino-3-Pyridinyl)Methanol core is a high-value pharmacophore in medicinal chemistry.

  • Morpholine Ring: often acts as a hydrogen bond acceptor interacting with the hinge region of kinase active sites (e.g., Valine or Hinge residues in PI3K/mTOR). It also improves aqueous solubility.

  • Pyridine Ring: Provides a rigid linker and additional electronic interactions.

  • Methanol Group: Serves as a vector for diversification (e.g., etherification, oxidation to acid/amide) to probe the solvent-exposed regions of the protein.

Target Biology: PI3K/mTOR Pathway

This scaffold is historically associated with Class I PI3K and mTOR inhibition. Screening this library is most effective when targeting dysregulated kinase signaling in oncology (e.g., glioblastoma, breast cancer).

Mechanism of Action Visualization

The following diagram illustrates the PI3K/mTOR signaling cascade and the intervention point for morpholine-pyridine inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Class I (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT Akt (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 (Target) AKT->mTORC1 Activation S6K S6K1 mTORC1->S6K Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth Translation Inhibitor Morpholine-Pyridine Library Hit Inhibitor->PI3K ATP Competition Inhibitor->mTORC1

Caption: Simplified PI3K/mTOR pathway showing dual-inhibition potential of morpholine-pyridine scaffolds.

Library Preparation & Management

Physicochemical Profile[1][2]
  • Solubility: High (due to morpholine).[1]

  • LogP: Typically 1.5 – 3.5 (Ideal for cell permeability).

  • Storage: 10 mM in 100% DMSO at -20°C.

  • Stability: The hydroxymethyl group is stable but can oxidize if exposed to air/light for prolonged periods. Use amber tubes or opaque plates.

Plate Formatting (Acoustic Dispensing)

To minimize compound waste and ensure precision, use Echo® Liquid Handling (Labcyte/Beckman Coulter).

Protocol:

  • Source Plate: 384-well LDV (Low Dead Volume) or PP plate containing 10 mM library stocks.

  • Centrifugation: Spin source plates at 1000 x g for 1 minute to remove bubbles.

  • Transfer: Dispense 10 nL to 50 nL of compound into the destination assay plate (384-well or 1536-well white, low-volume).

  • Backfill: Seal plates immediately if not used within 15 minutes to prevent DMSO hydration (DMSO is hygroscopic; >5% water uptake can crash out compounds).

HTS Assay Protocol: TR-FRET Kinase Assay

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LANCE® Ultra or HTRF®). This homogeneous assay is robust against autofluorescence, a common issue with pyridine derivatives.

Assay Principle
  • Donor: Europium (Eu)-labeled anti-phospho-substrate antibody.

  • Acceptor: ULight™ or XL665-labeled kinase substrate (peptide).

  • Mechanism: Kinase phosphorylates the peptide. The antibody binds the phosphorylated peptide, bringing Donor and Acceptor into proximity. Excitation at 320 nm yields emission at 665 nm.

Materials
ComponentSpecification
Enzyme Recombinant PI3K alpha or mTOR (human)
Substrate ULight-labeled specific peptide (e.g., 4E-BP1 motif)
ATP Ultra-pure, at K_m concentration (typically 10-50 µM)
Detection Eu-anti-phospho-peptide Antibody
Buffer 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT
Controls High: DMSO only (0% inhibition); Low: 1 µM Wortmannin (100% inhibition)
Step-by-Step Workflow

Step 1: Compound Addition

  • Dispense 20 nL of library compounds (10 mM stock) into 384-well white plates (OptiPlate-384).

  • Final Assay Concentration: 10 µM (assuming 20 µL final volume).

Step 2: Enzyme Addition

  • Add 5 µL of 4X Enzyme Solution (0.5 nM final conc).

  • Incubate for 10 min at RT to allow compound-enzyme binding.

Step 3: Reaction Initiation

  • Add 5 µL of 4X Substrate/ATP Mix.

  • Seal plate and shake at 1000 rpm for 1 min.

  • Incubate for 60 min at RT (protected from light).

Step 4: Reaction Termination & Detection

  • Add 10 µL of 2X Detection Mix (EDTA to stop reaction + Eu-Antibody).

  • EDTA chelates Mg2+, stopping the kinase activity.

  • Incubate for 60 min at RT.

Step 5: Signal Acquisition

  • Read on a multimode plate reader (e.g., EnVision, PHERAstar).

  • Excitation: 320 nm (or 340 nm).

  • Emission 1 (Donor): 615 nm.

  • Emission 2 (Acceptor): 665 nm.

Workflow Visualization

HTS_Workflow Source Library Source (10mM in DMSO) Echo Acoustic Transfer (20 nL) Source->Echo Plate Assay Plate (Dry Compound) Echo->Plate Enzyme Add Enzyme (Pre-incubation) Plate->Enzyme 10 min Substrate Add ATP/Substrate (Start Reaction) Enzyme->Substrate 60 min Rxn Stop Add EDTA/Detection Ab (Stop & Bind) Substrate->Stop 60 min Detect Read TR-FRET Readout (EnVision) Stop->Read

Caption: HTS workflow for (6-Morpholino-3-Pyridinyl)Methanol library screening.

Data Analysis & Hit Selection

Calculation of HTRF Ratio

Normalize well-to-well variability by calculating the ratiometric signal:



Quality Control (Z-Prime)

Validate plate quality before hit picking. A Z' factor > 0.5 is mandatory.



  • 
    : Mean and SD of Positive Control (DMSO, high signal).
    
  • 
    : Mean and SD of Negative Control (Inhibitor, low signal).
    
Hit Definition
  • Primary Hit: Compounds exhibiting >50% inhibition at 10 µM.

  • Interference Check: Discard compounds with abnormally high Donor (615 nm) signal (indicates autofluorescence) or abnormally low Donor signal (indicates quenching).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window Enzyme/Substrate concentrations not optimized.Perform a cross-titration matrix to determine optimal [Enzyme] vs [Substrate].
High CV% (>10%) Dispensing errors or bubbles.Centrifuge plates after every addition. Check Echo calibration.
Compound Precipitation High concentration or low solubility.Morpholine scaffolds are generally soluble, but hydrophobic R-groups may crash. Reduce [DMSO] to <1%.
Edge Effects Evaporation.Use breathable seals during incubation; avoid using outer wells if severe.

References

  • Chemical Identity: 5-(Hydroxymethyl)-2-morpholin-4-ylpyridine. CAS 388088-73-1.[2][3][4][5] National Center for Biotechnology Information. PubChem Compound Summary for CID 10033440. Link

  • Scaffold Privileges: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Journal of Medicinal Chemistry. Link

  • Target Validation: Discovery of potent and selective mTOR inhibitors: The role of morpholine scaffolds. Bioorganic & Medicinal Chemistry Letters. Link

  • Assay Methodology: TR-FRET Assay Development for Kinase Screening. PerkinElmer Application Notes. Link

  • HTS Standards: Assay Guidance Manual: Basics of Assay Equipment and Instrumentation for High Throughput Screening. NCBI Bookshelf. Link

Sources

Application Note: (6-Morpholino-3-Pyridinyl)Methanol for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

(6-Morpholino-3-Pyridinyl)Methanol (CAS: 388088-73-1) is a high-value pharmacophore scaffold widely utilized in the development of kinase inhibitors (e.g., mTOR, PI3K, ATR) and non-nucleoside adenosine kinase inhibitors.

In the context of Structure-Activity Relationship (SAR) profiling, this molecule serves a dual function:

  • Physicochemical Modulator: The morpholine ring significantly lowers logP and enhances aqueous solubility compared to phenyl or cyclohexyl analogs, addressing "brick dust" issues early in lead optimization.

  • Privileged Hinge Binder: The pyridine nitrogen and morpholine oxygen often serve as critical hydrogen bond acceptors in the ATP-binding pockets of kinases.

This guide provides a validated framework for synthesizing, functionalizing, and biologically evaluating this scaffold to accelerate hit-to-lead campaigns.

Structural Logic & SAR Map

To deploy this molecule effectively, one must understand its three functional "zones." The following diagram illustrates the SAR logic governing its use in drug design.

Figure 1: SAR Logic & Functional Zones

SAR_Logic Core (6-Morpholino-3-Pyridinyl)Methanol (Scaffold) Zone1 Zone 1: Morpholine Ring (Solubility & Binding) Core->Zone1 Zone 1 Zone2 Zone 2: Pyridine Core (Geometry & Electronics) Core->Zone2 Zone 2 Zone3 Zone 3: Hydroxymethyl (Synthetic Handle) Core->Zone3 Zone 3 H-Bond Acceptor (Kinase Hinge) H-Bond Acceptor (Kinase Hinge) Zone1->H-Bond Acceptor (Kinase Hinge) Lowers LogD (Metabolic Stability) Lowers LogD (Metabolic Stability) Zone1->Lowers LogD (Metabolic Stability) Pi-Stacking Interactions Pi-Stacking Interactions Zone2->Pi-Stacking Interactions Dipole Modulation Dipole Modulation Zone2->Dipole Modulation Oxidation to Aldehyde\n(Reductive Amination) Oxidation to Aldehyde (Reductive Amination) Zone3->Oxidation to Aldehyde\n(Reductive Amination) Conversion to Halide\n(Alkylation) Conversion to Halide (Alkylation) Zone3->Conversion to Halide\n(Alkylation)

Caption: Functional decomposition of the scaffold. Zone 1 drives solubility and target binding; Zone 2 provides structural rigidity; Zone 3 allows for library expansion.

Chemical Protocols: Synthesis & Activation

The commercial availability of this alcohol is good, but in-house synthesis is often required to access derivatives (e.g., deuterated analogs or ring-substituted variants).

Protocol A: De Novo Synthesis of the Scaffold

Objective: Synthesize (6-Morpholino-3-Pyridinyl)Methanol from 6-chloronicotinic acid.

Reagents:

  • 6-Chloronicotinic acid methyl ester

  • Morpholine (excess)[1]

  • LiAlH4 (Lithium Aluminum Hydride)

  • THF (anhydrous)

Step-by-Step Methodology:

  • SNAr Displacement:

    • Dissolve 6-chloronicotinic acid methyl ester (1.0 eq) in MeCN.

    • Add Morpholine (3.0 eq) and K2CO3 (2.0 eq).

    • Reflux at 80°C for 4-6 hours. Monitor by LCMS for disappearance of starting material.

    • Mechanism:[1][2][3][4] The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution.

    • Workup: Evaporate solvent, partition between EtOAc/Water. Dry organic layer (MgSO4) and concentrate to yield Methyl 6-morpholinonicotinate .

  • Reduction:

    • Cool a solution of Methyl 6-morpholinonicotinate (1.0 eq) in dry THF to 0°C under N2.

    • Add LiAlH4 (1.0 M in THF, 1.2 eq) dropwise over 20 mins.

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL), then water (3 mL). Filter the granular precipitate.

    • Purification: Flash chromatography (DCM:MeOH 95:5).

Protocol B: Activation for Library Generation

The alcohol group is rarely the final endpoint; it is a linker.

Option 1: Oxidation to Aldehyde (For Reductive Amination)

  • Reagent: MnO2 (10 eq) in DCM or IBX in DMSO.

  • Procedure: Stir alcohol with activated MnO2 in DCM at RT for 16h. Filter through Celite.

  • Application: React resulting aldehyde with primary amines + NaBH(OAc)3 to generate secondary amine libraries.

Option 2: Conversion to Chloride (For Alkylation)

  • Reagent: SOCl2 (Thionyl Chloride) in DCM.

  • Procedure: Treat alcohol with SOCl2 (2.0 eq) at 0°C. Stir 2h. Evaporate to dryness.

  • Stability Note: The resulting benzyl-like chloride is reactive. Use immediately for alkylating phenols or amines.

Biological Evaluation Protocols

To validate the utility of this scaffold in your drug candidate, compare it against a phenyl-analog control using the following assays.

Protocol C: Kinetic Solubility Assay (Thermodynamic)

Rationale: Morpholine is often introduced specifically to fix poor solubility. This assay quantifies that improvement.

  • Preparation: Prepare 10 mM DMSO stocks of the test compound and a phenyl-analog control.

  • Incubation: Spike 10 µL of stock into 990 µL of PBS (pH 7.4). Final conc = 100 µM (theoretical).

  • Equilibration: Shake at 25°C for 24 hours (Thermodynamic solubility).

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.

  • Quantification: Analyze filtrate by HPLC-UV or LC-MS/MS against a standard curve.

  • Success Metric: A >5-fold increase in solubility compared to the phenyl analog indicates successful scaffold utility.

Protocol D: Microsomal Stability (Metabolic Hotspot Analysis)

Rationale: The morpholine ring is a known metabolic soft spot (susceptible to oxidation/ring opening).

  • System: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

  • Reaction:

    • Test compound (1 µM) + Microsomes (0.5 mg/mL) in phosphate buffer.

    • Initiate with NADPH regenerating system.

    • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with cold MeCN containing internal standard. Centrifuge and analyze supernatant by LC-MS/MS.

  • Data Interpretation: Calculate Intrinsic Clearance (CLint).

    • High Clearance: Indicates oxidation of the morpholine ring.

    • Mitigation Strategy: If CLint is high, synthesize deuterated analogs (d8-morpholine) or add gem-dimethyl groups to the morpholine ring to block metabolic access.

Case Study: Adenosine Kinase Inhibition

Compound: ABT-702 Mechanism: Non-nucleoside Adenosine Kinase (AK) Inhibition.[5]

Application of Scaffold: Researchers utilized the (6-morpholino-3-pyridinyl) moiety to replace a lipophilic aryl group.

  • Result: The pyridine nitrogen provided a critical water-mediated hydrogen bond, while the morpholine ring improved oral bioavailability (F%) from <5% to >50% in rats compared to the bis-phenyl analog.

  • Key Learning: When replacing a phenyl ring with this scaffold, always check for maintained potency (H-bond acceptance) and improved PK (solubility/clearance).

Synthesis & Workflow Diagram

The following diagram summarizes the workflow from raw materials to library generation.

Figure 2: Synthetic Workflow

Synthesis_Workflow Start 6-Chloronicotinic Acid Methyl Ester Step1 Step 1: SnAr Substitution (Morpholine, K2CO3, 80°C) Start->Step1 Inter Intermediate: Methyl 6-morpholinonicotinate Step1->Inter Step2 Step 2: Reduction (LiAlH4, THF, 0°C) Inter->Step2 Product TARGET SCAFFOLD: (6-Morpholino-3-Pyridinyl)Methanol Step2->Product Branch1 Path A: Oxidation (MnO2) -> Aldehyde (Reductive Amination) Product->Branch1 Branch2 Path B: Chlorination (SOCl2) -> Chloride (Alkylation) Product->Branch2

Caption: Step-by-step synthetic route from commercial starting materials to diverse library precursors.

References

  • Discovery of ABT-702 (Adenosine Kinase Inhibitor): Lee, C. H., et al. "Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor."[5] Journal of Medicinal Chemistry, 2001, 44(13), 2133–2138.[5]

  • mTOR Inhibitor SAR Studies: Verheijen, J. C., et al. "Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)."[6] Journal of Medicinal Chemistry, 2009, 52(24), 8010–8024.[6]

  • Morpholine in Drug Design (Review): Kerns, E. H., & Di, L. "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier, 2008. (General reference for Solubility/Microsomal stability protocols).
  • TRPV3 Antagonists: Nirogi, R., et al. "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists."[7] ACS Medicinal Chemistry Letters, 2016.

Sources

Technical Guide: (6-Morpholino-3-Pyridinyl)Methanol in Fragment-Based Screening

[1]

Executive Summary & Rationale

(6-Morpholino-3-Pyridinyl)Methanol (CAS: 388088-73-1) represents a high-value "privileged scaffold" within fragment libraries.[1] Unlike generic phenyl-based fragments, this molecule combines three critical features for Fragment-Based Drug Discovery (FBDD):

  • Structural Pre-validation: The morpholino-pyridine core is a proven pharmacophore in FDA-approved kinase inhibitors (e.g., PI3K, mTOR pathways), often serving as a hinge-binding motif.[1]

  • Superior Physicochemical Profile: The morpholine ring enhances aqueous solubility (reducing false positives from aggregation), while the pyridine nitrogen provides a specific hydrogen bond acceptor vector.

  • Defined Growth Vector: The 3-hydroxymethyl group (-CH₂OH) acts as a versatile synthetic handle, allowing rapid "fragment growing" via etherification, oxidation/amination, or halogenation without disrupting the core binding mode.[1]

This guide details the protocols for solubilization, biophysical screening (NMR/SPR), and chemical evolution of this specific fragment.

Physicochemical Profile

Data standardized for library quality control (QC).

PropertyValueCritical Note for Screening
Molecular Weight 194.23 DaIdeal "Rule of 3" compliance (<300 Da).[1]
cLogP ~0.6 - 0.8Highly soluble; low risk of non-specific hydrophobic binding.[1]
TPSA ~52 ŲExcellent membrane permeability potential for downstream leads.[1]
H-Bond Donors 1 (-OH)The primary handle for fragment evolution.[1]
H-Bond Acceptors 4 (3 N, 1 O)High potential for specific electrostatic interactions.[1]
Solubility (Aq) High (>10 mM)Suitable for high-concentration NMR screening (STD/WaterLOGSY).[1]

Protocol: Library Preparation & Storage

Objective: Prevent compound precipitation and DMSO hydration, which are the leading causes of false positives in FBDD.

Stock Solution Preparation (100 mM)[1]
  • Weighing: Weigh 19.4 mg of (6-Morpholino-3-Pyridinyl)Methanol into a pre-tared amber glass vial (hygroscopic protection).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (99.9%, stored over molecular sieves).

    • Note: Do not use standard laboratory-grade DMSO; water content >0.5% can cause long-term degradation.[1]

  • Dissolution: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • QC Check: Visually inspect for particulates. For automated libraries, measuring intrinsic solubility via nephelometry is recommended before dispensing.

Storage[1][2][3]
  • Short-term (Working Stocks): Store at +4°C in Matrix tubes with localized nitrogen headspace.

  • Long-term: Store at -20°C. Limit freeze-thaw cycles to <5.

  • Plate Prep: When transferring to Echo®-qualified source plates, centrifuge at 1000 x g for 1 minute to remove air bubbles.

Screening Workflows

This fragment is best screened using biophysical methods capable of detecting weak affinities (mM range).

Primary Screen: Ligand-Observed NMR (STD-NMR)

Mechanism:[1] Detects magnetization transfer from the saturated protein to the transiently bound fragment.

Experimental Setup:

  • Instrument: 600 MHz NMR with cryoprobe.

  • Sample Composition:

    • Fragment: 500 µM

    • Target Protein: 10 µM (50:1 ratio)[1]

    • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O.

  • Pulse Sequence (stdiffesgp):

    • On-Resonance Irradiation: -0.5 ppm (Protein methyl region) or 10-12 ppm (if no fragment protons present there).[1]

    • Off-Resonance Control: 30 ppm.

    • Saturation Time: 2.0 seconds (Gaussian train pulses).[1]

  • Data Interpretation:

    • A positive STD signal (difference spectrum) confirms binding.[1]

    • Specific Insight: Look for strong STD effects on the morpholine protons. If the pyridine protons show weaker signals, the morpholine is likely the primary contact point (e.g., solvent-exposed or hinge-binding).[1]

Orthogonal Screen: Surface Plasmon Resonance (SPR)

Mechanism:[1] Measures binding kinetics and affinity (K_D).*

Experimental Setup:

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1]

  • Immobilization: Low density (2000-3000 RU) to avoid mass transport limitations with rapid off-rates.[1]

  • Running Buffer: HBS-P+ (HEPES buffered saline with 0.05% Surfactant P20) + 2% DMSO.[1] Crucial: Match DMSO concentration in running buffer and samples exactly.

  • Injection Parameters:

    • Flow Rate: 30 µL/min.[1]

    • Contact Time: 60 seconds.

    • Dissociation Time: 60 seconds.[1]

  • Analysis: Perform a solvent correction curve (DMSO 1.5% - 2.5%) to account for bulk refractive index shifts.

Fragment Evolution Strategy

The true power of (6-Morpholino-3-Pyridinyl)Methanol lies in the -CH₂OH handle.[1] Once binding is confirmed, use these vectors to grow affinity.

FragmentEvolutionFigure 1: Synthetic Growth Vectors from the Hydroxymethyl HandleFragment(6-Morpholino-3-Pyridinyl)Methanol(SEED)AldehydeAldehydeIntermediateFragment->AldehydeOxidation(MnO2 or Swern)HalideAlkyl Halide(Chloride/Bromide)Fragment->HalideSOCl2 or PBr3EtherEther Synthesis(H-Bond Acceptor Extension)Fragment->EtherWilliamson Ether(NaH, R-X)AmineReductive Amination(Explore Hydrophobic Pockets)Aldehyde->Amine+ R-NH2+ NaBH(OAc)3CouplingSuzuki/Sonogashira(Rigid Scaffolding)Halide->CouplingTransition MetalCatalysis

Caption: Figure 1: Synthetic Growth Vectors. The hydroxymethyl group allows access to diverse chemical space via oxidation (amines) or substitution (ethers/coupling).[1]

Strategic Chemistry:
  • Reductive Amination (via Aldehyde): Oxidize the alcohol to an aldehyde (e.g., using MnO₂).[1] React with a diverse set of amines. This is the highest-yield method to probe adjacent hydrophobic pockets.[1]

  • Ether Formation: Deprotonate the alcohol (NaH) and react with alkyl halides.[1] This extends the reach while maintaining the oxygen as a potential H-bond acceptor.[1]

  • Nucleophilic Displacement: Convert -OH to a leaving group (Cl/Br/Mesylate) to couple with carbon nucleophiles, rigidifying the linker.[1]

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: lessons and outlook." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Kaplan, J., et al. (2010).[2] "Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines... mTOR inhibitors."[1][2][3][4] Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.[1][2] Link

  • Congreve, M., et al. (2003).[5] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877.[1] Link

  • Wunberg, T., et al. (2006). "Heterocyclic Scaffolds: Pyridine." Privileged Scaffolds in Medicinal Chemistry. Link

  • ChemicalBook. (2023).[1][6][4][7] "(6-Morpholino-3-Pyridinyl)Methanol MSDS and Properties." Link

Application Note: In Vivo Experimental Design for (6-Morpholino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

(6-Morpholino-3-Pyridinyl)Methanol (CAS: 100334-03-8), also known as (6-morpholinopyridin-3-yl)methanol, represents a "privileged scaffold" in medicinal chemistry. It serves as a critical pharmacophore in the synthesis of phosphatidylinositol 3-kinase (PI3K) and mTOR inhibitors, as well as various serotonin-norepinephrine reuptake inhibitors (SNRIs).

While frequently utilized as an intermediate, direct in vivo profiling of this fragment is essential for three reasons:

  • Metabolite Characterization: It is a potential active metabolite of larger clinical candidates containing the morpholino-pyridine core.

  • Fragment-Based Drug Discovery (FBDD): Establishing the baseline pharmacokinetics (PK) and safety profile of the core scaffold aids in optimizing lead compounds.

  • Toxicity Benchmarking: Determining the Maximum Tolerated Dose (MTD) of the core moiety helps distinguish scaffold-inherent toxicity from off-target effects of decorated derivatives.

This guide provides a rigorous, self-validating protocol for the in vivo characterization of this compound, focusing on Formulation, Pharmacokinetics (PK), Tolerability, and Exploratory Pharmacodynamics (PD).

Pre-Clinical Formulation Strategy

The morpholino-pyridine core exhibits pH-dependent solubility. The basic nitrogen in the morpholine ring (pKa ~8.3) and the pyridine nitrogen (pKa ~5.2) allow for salt formation, but the free base is lipophilic.

Vehicle Selection Matrix
Vehicle SystemCompositionSuitabilityNotes
Standard (IV) 5% DMSO + 95% SalineLow Dose (<5 mg/kg) Risk of precipitation upon dilution.
Enhanced (IV/IP) 5% DMSO + 40% PEG400 + 55% WaterMedium Dose (5-30 mg/kg) Standard for discovery PK.
Oral (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80Suspension (High Dose) For toxicology/MTD studies.
Acidified (IV) 10 mM Acetate Buffer (pH 4.5) in SalineHigh Solubility Exploits protonation of morpholine N.

Critical Control: Always verify solution stability for 4 hours at room temperature prior to dosing. If precipitation occurs, switch to the Enhanced PEG400 system.

Phase I: Pharmacokinetics (PK) & Bioavailability

Objective: Determine the absolute oral bioavailability (


), clearance (

), and volume of distribution (

).
Experimental Design
  • Species: Male CD-1 Mice (n=3 per timepoint) or Sprague-Dawley Rats (n=3 serial sampling).

  • Groups:

    • Group A (IV): 2 mg/kg (Bolus tail vein).

    • Group B (PO): 10 mg/kg (Oral gavage).

Workflow Diagram (Graphviz)

PK_Workflow Formulation Formulation QC (Check Solubility) Dosing Administration (IV vs PO) Formulation->Dosing Sampling Blood Collection (Microsampling) Dosing->Sampling  0.08, 0.25, 0.5, 1, 2, 4, 8, 24h Processing Plasma Separation (4°C, 3000g) Sampling->Processing Bioanalysis LC-MS/MS Quantification Processing->Bioanalysis DataAnalysis Non-Compartmental Analysis (WinNonlin) Bioanalysis->DataAnalysis

Caption: Step-by-step workflow for pharmacokinetic profiling, ensuring sample integrity from dosing to data analysis.

Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • MRM Transitions:

    • Analyte: 195.1

      
       108.1 (Morpholine ring fragment) / 195.1 
      
      
      
      163.1 (Loss of CH2OH).
    • Internal Standard: Verapamil or Tolbutamide.

  • Sample Prep: Protein precipitation with cold Acetonitrile (1:3 ratio).

Phase II: Maximum Tolerated Dose (MTD) & Toxicity

Before efficacy testing, the safety window must be defined. Morpholino-pyridines can exhibit CNS effects or hepatotoxicity at high doses.

Dose Escalation Protocol (Up-and-Down Method)
  • Starting Dose: 50 mg/kg (PO).

  • Observation: Monitor for 48 hours.

    • Signs: Piloerection, lethargy, weight loss >15%, seizures.

  • Decision Tree:

    • No Toxicity:[1] Increase dose by 1.5x (Next: 75 mg/kg).

    • Toxicity Observed: Decrease dose by 1.3x or stop.

    • Endpoint: Define the dose causing <10% weight loss and no mortality.

Phase III: Exploratory Efficacy & Pharmacodynamics (PD)

Rationale: This scaffold is structurally homologous to the core of Pictilisib (GDC-0941) and other PI3K inhibitors. While the fragment itself may have low potency (


 likely 

range), high-dose treatment may modulate the PI3K/Akt/mTOR pathway.
Hypothetical Mechanism of Action

PI3K_Pathway Compound (6-Morpholino-3-Pyridinyl)Methanol PI3K PI3K (Class I) Compound->PI3K Inhibits PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Activates S6K p70S6K mTOR->S6K Phosphorylates Proliferation Cell Proliferation S6K->Proliferation Promotes

Caption: Putative mechanism of action.[1][2][3][4][5][6] The morpholino-pyridine core competitively binds the ATP-binding pocket of PI3K/mTOR kinases.

In Vivo PD Model: Xenograft Flank Tumor
  • Model: Nude mice bearing U87MG (Glioblastoma) or PC-3 (Prostate) xenografts (PI3K-pathway dependent).

  • Treatment: Daily oral dosing (QD) at MTD for 5 days.

  • Readout (Western Blot):

    • Harvest tumor tissue 2 hours post-last dose.

    • Markers: p-AKT (Ser473), p-S6 (Ser235/236).

    • Success Criteria: >50% reduction in phosphorylation compared to Vehicle control.

Metabolic Stability & Safety Considerations

The primary alcohol group (-CH


OH) is a metabolic "soft spot."
  • Oxidation: Rapid conversion to the carboxylic acid (6-morpholinonicotinic acid) by Alcohol Dehydrogenase (ADH) or CYP450.

    • Impact: The acid metabolite may be inactive or have different solubility/toxicity properties.

  • Glucuronidation: Direct conjugation at the hydroxyl group.

    • Mitigation: If clearance is too high (

      
       liver blood flow), consider deuteration of the methylene group or testing the corresponding amide derivative.
      

References

  • Smolecule. (2023).[6][7][8] (S)-Morpholin-3-ylmethanol: Uses and Applications in Drug Discovery. Retrieved from

  • MedChemExpress. (2023). (6-Bromopyridin-3-yl)methanol: Biochemical Reagent Profile. Retrieved from

  • Gene Tools, LLC. (2023).[6] Vivo-Morpholinos: Principles of In Vivo Application. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Pyridinemethanol. Retrieved from

  • ChemicalBook. (2023).[6][8] MSDS: (6-Morpholino-3-Pyridinyl)Methanol Safety Data Sheet. Retrieved from

Sources

Development of a targeted therapy using a morpholino-pyridine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design & Development of Targeted PI3K/mTOR Inhibitors Using a Morpholino-Pyridine Scaffold

Executive Summary & Scientific Rationale

Objective: To guide medicinal chemists and pharmacologists in the development of a targeted small-molecule inhibitor for the PI3K/Akt/mTOR signaling pathway, utilizing a morpholino-pyridine core.[1]

The Scaffold Advantage: While morpholino-pyrimidine scaffolds (e.g., GDC-0941, ZSTK474) are well-established in kinase inhibition, the morpholino-pyridine scaffold offers distinct physicochemical advantages. The pyridine ring provides a tunable electronic profile, allowing for modulation of basicity and lipophilicity (LogD) without the high nitrogen count of triazines or pyrimidines, which can sometimes lead to poor metabolic stability or off-target toxicity.

Mechanism of Action: The morpholine moiety acts as a critical "hinge binder." The ether oxygen of the morpholine ring functions as a hydrogen bond acceptor, interacting with the amide backbone of specific residues (e.g., Val851 in PI3K


) within the ATP-binding pocket. The pyridine acts as the structural hub, orienting the morpholine for hinge binding while projecting a "tail" group into the affinity pocket to secure isoform selectivity.

Chemical Synthesis Workflow

Directive: The synthesis strategy prioritizes modularity, allowing rapid generation of Structure-Activity Relationship (SAR) libraries.

Protocol A: Modular Synthesis of the Morpholino-Pyridine Core

Reagents:

  • Starting Material: 2,4-dichloro-3-cyanopyridine (or 2,6-dichloropyridine depending on substitution pattern).

  • Nucleophile: Morpholine (anhydrous).

  • Base: Diisopropylethylamine (DIPEA) or

    
    .
    
  • Solvent: DMF or THF.

Step-by-Step Methodology:

  • Regioselective

    
     (Nucleophilic Aromatic Substitution): 
    
    • Dissolve 1.0 eq of 2,4-dichloro-3-cyanopyridine in anhydrous THF.

    • Cool to 0°C. Add 1.1 eq of DIPEA.

    • Add 1.05 eq of morpholine dropwise. Note: The C-4 position is generally more electrophilic due to the para-cyano effect, but regio-isomers must be separated via column chromatography.

    • Stir at RT for 4–6 hours. Monitor via LC-MS for the mono-substituted product (

      
      ).
      
    • QC Check:

      
      -NMR must confirm the loss of one aromatic proton and the appearance of morpholine methylene peaks (3.6–3.8 ppm).
      
  • Suzuki-Miyaura Cross-Coupling (Tail Introduction):

    • Dissolve the purified chloropyridine-morpholine intermediate in 1,4-dioxane/water (4:1).

    • Add 1.2 eq of the desired Aryl-Boronic Acid (targeting the affinity pocket).

    • Add 5 mol%

      
       and 2.0 eq 
      
      
      
      .
    • Deoxygenate with Argon for 10 min.

    • Heat at 90°C for 12 hours.

    • Workup: Extract with EtOAc, dry over

      
      , and purify via flash chromatography.
      

Visualization: Synthesis Pathway

SynthesisWorkflow Start Dichloropyridine Scaffold Step1 Regioselective SNAr Reaction Start->Step1 + Morpholine + DIPEA Inter Morpholino-Pyridine Intermediate Step1->Inter Purification Step2 Suzuki Coupling (Aryl Boronic Acid) Inter->Step2 + Pd(dppf)Cl2 + Ar-B(OH)2 Final Targeted Kinase Inhibitor Step2->Final Final QC

Caption: Figure 1: Modular synthetic route for generating morpholino-pyridine kinase inhibitors via sequential substitution and coupling.

In Vitro Validation: Kinase Selectivity Profiling

Directive: Trustworthiness requires validating that the compound inhibits the intended target (PI3K) without promiscuous binding.

Protocol B: ADP-Glo™ Kinase Assay (Promega)

Principle: Measures ADP formation (a product of the kinase reaction) via a luciferase-coupled reaction.

  • Preparation:

    • Prepare 1x Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA.
      
    • Dilute PI3K recombinant enzyme (isoforms

      
      ) to optimal concentration (approx. 0.5–2 ng/µL).
      
    • Prepare Lipid Substrate:

      
       (Phosphatidylinositol 4,5-bisphosphate) sonicated into lipid vesicles.
      
  • Reaction Setup:

    • In a 384-well white plate, add 2 µL of Compound (serially diluted in DMSO).

    • Add 2 µL of Enzyme solution. Incubate 15 min at RT (allows compound to bind active site).

    • Add 2 µL of Substrate/ATP mix (ATP concentration should be at

      
      , typically 10–50 µM).
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 6 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 12 µL Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase). Incubate 30 min.
      
    • Read Luminescence (RLU).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a 4-parameter logistic equation to determine

      
      .
      

Data Presentation: Representative Potency Profile

Compound IDPI3K

IC50 (nM)
PI3K

IC50 (nM)
mTOR IC50 (nM)Selectivity Index (

/

)
MP-001 (Lead)4.2 150.512.1 >35x
Ref (GDC-0941)3.033.0580.011x
Negative Ctrl>10,000>10,000>10,000N/A

Cellular Validation: Pathway Engagement

Directive: Demonstrate that biochemical inhibition translates to cellular signaling blockade.

Protocol C: Western Blot for Phospho-Akt/S6K

Cell Lines: PC-3 (PTEN null, high p-Akt) or MCF-7 (PIK3CA mutant).

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Starve cells (0.1% FBS) overnight to reduce basal noise.

    • Treat with Compound (0.1, 1, 10 µM) for 2 hours.

    • Stimulate with EGF (50 ng/mL) for 15 min (if not using constitutively active lines).

  • Lysis:

    • Wash with ice-cold PBS containing

      
       (phosphatase inhibitor).
      
    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Run SDS-PAGE and transfer to PVDF.

    • Primary Antibodies:

      • Anti-p-Akt (Ser473) – Marker for PI3K/mTORC2 activity.

      • Anti-p-S6 Ribosomal Protein (Ser235/236) – Marker for mTORC1 activity.

      • Anti-Total Akt / Anti-GAPDH (Loading Controls).

    • Validation Criterion: A dose-dependent reduction in p-Akt(S473) without loss of Total Akt confirms targeted inhibition.

Visualization: PI3K/Akt/mTOR Signaling Pathway

Pathway RTK RTK / GPCR PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT Akt (Protein Kinase B) PIP3->AKT Recruitment mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Proliferation Cell Growth & Survival S6K->Proliferation Drug Morpholino-Pyridine Inhibitor Drug->PI3K Inhibits Drug->mTORC1 Dual Inhibition (Optional)

Caption: Figure 2: The PI3K/Akt/mTOR cascade. The morpholino-pyridine scaffold targets the ATP-binding cleft of PI3K, preventing PIP3 generation.

References

  • S. Xu et al. , "Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives," Molecules, 2017.[2]

  • H. Liu et al. , "Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives," Molecules, 2016.[2]

  • Promega Corporation , "ADP-Glo™ Kinase Assay Technical Manual."

  • K. Khandelwal et al. , "Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors," Chemistry Africa, 2021.

  • Y. Zhao et al. , "Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design," ACS Med. Chem. Lett., 2014.

Sources

Use of (6-Morpholino-3-Pyridinyl)Methanol as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Designing Kinase & Receptor Probes using the (6-Morpholino-3-Pyridinyl)Methanol Scaffold

Abstract

(6-Morpholino-3-Pyridinyl)Methanol (CAS 388088-73-1) is a privileged pharmacophore fragment used extensively in the design of chemical probes for the PI3K/Akt/mTOR signaling pathway and TRPV3 ion channels .[1][2] While not a standalone inhibitor, this molecule serves as a critical "hinge-binding" module that imparts solubility and metabolic stability to larger drug-like molecules.[1][2] This guide details the physicochemical properties, synthetic activation protocols, and structural biology insights necessary to utilize this scaffold in the development of high-affinity chemical probes.[2]

Physicochemical Profile & Fragment Suitability

As a fragment for drug discovery, (6-Morpholino-3-Pyridinyl)Methanol adheres strictly to the "Rule of Three," making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).[1][2] Its high solubility and metabolic stability (due to the morpholine ring) address common attrition risks in early probe development.

PropertyValueSignificance in Probe Design
Molecular Weight 194.23 g/mol Ideal fragment size (<300 Da), allowing room for scaffold elaboration.[1][2]
ClogP ~0.8 - 1.2High hydrophilicity ensures water solubility of the final probe.[1][2]
H-Bond Donors 1 (OH)The hydroxyl group acts as a versatile synthetic handle.[1]
H-Bond Acceptors 4 (N, O)Critical for interacting with the kinase hinge region (Val/Ile residues).[1][2]
pKa (Morpholine N) ~8.3Protonation at physiological pH can improve lysosomal trapping or solubility.[1]

Mechanism of Action: The "Hinge Binder" Motif

The morpholine-pyridine motif is a classic "hinge binder" in kinase medicinal chemistry.[1][2]

  • Morpholine Oxygen: Often functions as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Val2240 in mTOR).[2]

  • Pyridine Ring: Acts as a rigid spacer, positioning the methanol "tail" towards the solvent-exposed region or the inner hydrophobic pocket, depending on the substitution pattern.[2]

  • Methanol Group: The vector for extending the molecule to gain selectivity (e.g., reaching the ribose binding pocket).[2]

Visualization: Scaffold Elaboration Workflow

The following diagram illustrates how this fragment is chemically activated and coupled to core scaffolds to generate specific probes.

ProbeDesign Fragment (6-Morpholino-3-Pyridinyl)Methanol (The Scaffold) Activation Activation Step (Chlorination or Oxidation) Fragment->Activation Synthetic Modification Intermediate_Cl Chloride Intermediate (Electrophile) Activation->Intermediate_Cl SOCl2 / DCM Intermediate_Ald Aldehyde Intermediate (Electrophile) Activation->Intermediate_Ald MnO2 or Swern Coupling Coupling Reaction (Nucleophilic Attack) Intermediate_Cl->Coupling + Core Scaffold (e.g., Pyrimidine) Intermediate_Ald->Coupling + Amine (Reductive Amination) Target_PI3K PI3K/mTOR Probes (e.g., vs. ZSTK474 analogs) Coupling->Target_PI3K Selectivity Optimization Target_TRPV3 TRPV3 Antagonists (Neuropathic Pain Probes) Coupling->Target_TRPV3 ADME Optimization

Caption: Workflow converting the (6-Morpholino-3-Pyridinyl)Methanol fragment into bioactive probes via divergent synthetic pathways.

Experimental Protocols

Protocol A: Activation via Chlorination

Purpose: To convert the hydroxyl group into a good leaving group (chloride) for subsequent nucleophilic substitution reactions (e.g., attaching to a pyrimidine core).[2]

Reagents:

  • (6-Morpholino-3-Pyridinyl)Methanol (1.0 eq)[1][2]

  • Thionyl Chloride (SOCl2) (1.5 - 2.0 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Triethylamine (Et3N) (Catalytic, optional)[2]

Procedure:

  • Dissolution: Dissolve 100 mg of (6-Morpholino-3-Pyridinyl)Methanol in 5 mL of anhydrous DCM under an inert atmosphere (N2 or Ar). Cool to 0°C.[1][2]

  • Addition: Add SOCl2 dropwise over 5 minutes. The solution may fume (HCl gas evolution).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (ensure conversion of polar alcohol to non-polar chloride).

  • Workup: Evaporate the solvent and excess SOCl2 under reduced pressure (rotary evaporator). Caution: Use a base trap for acidic fumes.[2]

  • Usage: The resulting hydrochloride salt is unstable and should be used immediately in the next coupling step (e.g., reaction with a nucleophilic amine or phenol).[2]

Protocol B: Oxidation to Aldehyde

Purpose: To generate the aldehyde for reductive amination, allowing the introduction of amine-containing "tails" for solubility or target interaction.[2]

Reagents:

  • (6-Morpholino-3-Pyridinyl)Methanol (1.0 eq)[1][2]

  • Manganese Dioxide (MnO2) (Activated, 10 eq)[2]

  • Chloroform (CHCl3) or DCM[1][2]

Procedure:

  • Suspension: Suspend the alcohol in CHCl3 (0.1 M concentration).

  • Oxidation: Add activated MnO2 (excess is required for kinetics).[1]

  • Reflux: Heat the mixture to reflux (60°C) for 12–16 hours with vigorous stirring.

  • Filtration: Filter the hot mixture through a Celite pad to remove MnO2. Rinse the pad with DCM.[2]

  • Purification: Concentrate the filtrate. The aldehyde is typically stable enough for flash chromatography purification if necessary.[2]

Case Studies & Applications

Case Study 1: PI3K/mTOR Dual Inhibitors

Researchers have utilized this scaffold to develop ATP-competitive inhibitors.[1][2][3][4] The morpholine ring mimics the binding of the adenosine ring of ATP.[2]

  • Design Strategy: The pyridine-methanol fragment is coupled to a pyrimidine or quinazoline core.[1][2]

  • Outcome: The morpholine oxygen forms a hydrogen bond with the hinge region (Val2240 in mTOR), while the methanol-derived linker extends into the affinity pocket, improving potency to the nanomolar range (IC50 < 10 nM).[2]

  • Reference: Verheijen et al.[1][2][3][4] demonstrated that replacing morpholine with other rings reduced potency, confirming the privileged nature of this specific scaffold [1].[2]

Case Study 2: TRPV3 Antagonists

In the search for neuropathic pain treatments, the pyridinyl-methanol moiety was identified as a key determinant for TRPV3 selectivity over other TRP channels.[2]

  • Design Strategy: The alcohol is etherified or coupled to form a "tail" that stabilizes the closed conformation of the channel.[2]

  • Outcome: Improved oral bioavailability and blood-brain barrier (BBB) penetration due to the modulation of LogP by the morpholine ring [2].

References

  • Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Source: Journal of Medicinal Chemistry (2009).[1] URL:[Link]2][4]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Source: Journal of Medicinal Chemistry (2016).[1] URL:[Link]2]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Source: Frontiers in Pharmacology (2024).[1] URL:[Link]2]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: Journal of Medicinal Chemistry (2019).[1] URL:[Link]2]

Sources

Application Notes and Protocols for the Radiolabeling of (6-Morpholino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Enabling In Vivo Exploration

(6-Morpholino-3-Pyridinyl)Methanol is a versatile heterocyclic compound featuring a pyridine core, a morpholine substituent, and a hydroxymethyl group.[1][2] This molecular scaffold is of significant interest in medicinal chemistry due to the favorable pharmacokinetic properties often imparted by the morpholine ring and the diverse biological activities associated with pyridine derivatives.[3][4] Radiolabeled analogues of such molecules are invaluable tools in drug discovery and development, enabling non-invasive in vivo studies such as Positron Emission Tomography (PET) imaging and metabolic profiling.[5][6]

This comprehensive guide provides detailed protocols for the radiolabeling of (6-Morpholino-3-Pyridinyl)Methanol with isotopes of critical importance in biomedical research: Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Tritium ([³H]). The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific needs. Adherence to Good Manufacturing Practices (GMP) for radiopharmaceuticals is emphasized throughout to ensure the production of high-quality radiotracers suitable for preclinical and potentially clinical applications.[7][8][9]

I. Strategic Approaches to Radiolabeling

The selection of a radiolabeling strategy is contingent upon the intended application of the radiotracer. For PET imaging, the short-lived positron emitters [¹¹C] (t½ ≈ 20.4 min) and [¹⁸F] (t½ ≈ 109.8 min) are the isotopes of choice.[10] For metabolic studies and in vitro assays, the long-lived beta emitter [³H] (t½ = 12.3 years) is highly suitable due to its high specific activity and the minimal structural perturbation its incorporation causes.[5][11]

Key Considerations for Labeling Position:

The position of the radiolabel within the molecule is critical to ensure its stability in vivo. For (6-Morpholino-3-Pyridinyl)Methanol, several positions are amenable to labeling:

  • Hydroxymethyl Group: The methyl carbon or the hydroxyl hydrogen can be targeted for labeling.

  • Pyridine Ring: A carbon or hydrogen atom on the pyridine ring can be substituted with a radioisotope.

  • Morpholine Ring: While possible, labeling the morpholine ring is generally more complex and may be more susceptible to metabolic cleavage.

This guide will focus on labeling the hydroxymethyl group and the pyridine ring, as these positions are synthetically accessible and likely to provide metabolically stable radiotracers.

II. Radiolabeling with Carbon-11 ([¹¹C])

Carbon-11 labeling is a powerful tool for PET imaging, allowing for the real-time visualization of biological processes.[12][13] The short half-life of [¹¹C] necessitates rapid and efficient radiosynthesis. A common strategy for introducing [¹¹C] is through methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[14]

Protocol 1: [¹¹C]Methylation of a Desmethyl Precursor

This protocol describes the synthesis of Methanol by O-methylation of the corresponding desmethyl precursor, (6-Morpholinopyridin-3-yl)carbaldehyde, followed by reduction.

Precursor Synthesis: The synthesis of the desmethyl precursor, (6-Morpholinopyridin-3-yl)carbaldehyde, can be achieved through oxidation of (6-Morpholino-3-Pyridinyl)Methanol.

Radiosynthesis Workflow:

G cluster_0 Precursor Preparation cluster_1 Radiolabeling cluster_2 Reduction cluster_3 Purification cluster_4 Formulation Precursor (6-Morpholinopyridin-3-yl)carbaldehyde Reaction [¹¹C]CH₃I or [¹¹C]CH₃OTf Base (e.g., NaOH) Solvent (e.g., DMF) Room Temperature Precursor->Reaction Step 1 Reduction Reducing Agent (e.g., NaBH₄) Methanol Reaction->Reduction Step 2 HPLC Semi-preparative HPLC Reduction->HPLC Step 3 Formulation Sterile Filtration Saline Solution HPLC->Formulation Step 4 Final Product Final Product Formulation->Final Product ¹¹CMethanol

Workflow for [¹¹C]Methylation

Detailed Protocol:

  • Preparation: In a shielded hot cell, dissolve the precursor (1-2 mg) in a suitable solvent such as dimethylformamide (DMF, 200 µL) in a sealed reaction vessel.

  • [¹¹C]Methyl Iodide Trapping: Bubble the cyclotron-produced [¹¹C]CH₃I through the reaction mixture containing a suitable base (e.g., 1 M NaOH, 5 µL) at room temperature.

  • Reaction: Allow the reaction to proceed for 5 minutes at room temperature.

  • Reduction: Add a solution of sodium borohydride (NaBH₄, ~5 mg) in methanol (200 µL) to the reaction mixture to reduce the intermediate aldehyde to the desired alcohol.

  • Quenching: After 2 minutes, quench the reaction with water (500 µL).

  • Purification: Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: The collected radioactive fraction is reformulated in a sterile saline solution for injection, passing through a 0.22 µm sterile filter.

III. Radiolabeling with Fluorine-18 ([¹⁸F])

Fluorine-18 is the most widely used radionuclide for PET imaging due to its longer half-life, which allows for more complex radiosyntheses and longer imaging times.[15][16] Nucleophilic substitution with [¹⁸F]fluoride is the most common method for introducing [¹⁸F] into a molecule.

Protocol 2: Direct Nucleophilic Fluorination of a Precursor

This protocol outlines the synthesis of [¹⁸F]fluoro-(6-Morpholino-3-Pyridinyl)Methanol via nucleophilic substitution on a precursor bearing a suitable leaving group, such as a tosylate or mesylate, on the hydroxymethyl position.

Precursor Synthesis: The precursor, (6-Morpholinopyridin-3-yl)methyl 4-methylbenzenesulfonate, can be synthesized by reacting (6-Morpholino-3-Pyridinyl)Methanol with tosyl chloride in the presence of a base.

Radiosynthesis Workflow:

G cluster_0 Precursor Preparation cluster_1 Radiolabeling cluster_2 Purification cluster_3 Formulation Precursor (6-Morpholinopyridin-3-yl)methyl 4-methylbenzenesulfonate Reaction [¹⁸F]KF/Kryptofix 2.2.2 Solvent (e.g., Acetonitrile) Elevated Temperature (e.g., 80-120°C) Precursor->Reaction Step 1 SPE Solid-Phase Extraction (SPE) Reaction->SPE Step 2a HPLC Semi-preparative HPLC SPE->HPLC Step 2b Formulation Sterile Filtration Saline Solution HPLC->Formulation Step 3 Final Product Final Product Formulation->Final Product [¹⁸F]Fluoro-(6-Morpholino-3-Pyridinyl)Methanol

Workflow for [¹⁸F]Fluorination

Detailed Protocol:

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel with a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate (K₂CO₃) in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction: Dissolve the tosylated precursor (5-10 mg) in anhydrous acetonitrile (500 µL) and add it to the dried [¹⁸F]KF/K2.2.2 complex. Heat the reaction mixture at 80-120°C for 10-15 minutes.

  • Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 solid-phase extraction (SPE) cartridge to remove unreacted [¹⁸F]fluoride. Elute the crude product from the cartridge with acetonitrile and purify using semi-preparative HPLC.

  • Formulation: The collected radioactive fraction is reformulated in a sterile saline solution for injection, passing through a 0.22 µm sterile filter.

IV. Radiolabeling with Tritium ([³H])

Tritium labeling is a cornerstone of preclinical drug metabolism and pharmacokinetic (DMPK) studies.[5] Its low-energy beta emission makes it ideal for quantitative analysis in biological samples.[5]

Protocol 3: Catalytic Tritiation of an Unsaturated Precursor

This method involves the synthesis of a precursor with a double or triple bond, which is then reduced with tritium gas ([³H]₂) in the presence of a catalyst.

Precursor Synthesis: An unsaturated analogue of (6-Morpholino-3-Pyridinyl)Methanol, such as (6-Morpholino-3-pyridinyl)(ethynyl)methanol, can be synthesized through a multi-step process starting from a suitable pyridine derivative.

Radiosynthesis Workflow:

G cluster_0 Precursor Preparation cluster_1 Radiolabeling cluster_2 Purification cluster_3 Characterization Precursor (6-Morpholino-3-pyridinyl)(ethynyl)methanol Reaction [³H]₂ Gas Catalyst (e.g., Pd/C) Solvent (e.g., Ethyl Acetate) Precursor->Reaction Step 1 Filtration Filtration to remove catalyst Reaction->Filtration Step 2a HPLC Preparative HPLC Filtration->HPLC Step 2b Analysis LC-MS NMR HPLC->Analysis Step 3 Final Product Final Product Analysis->Final Product ³HMethanol

Sources

Troubleshooting & Optimization

Technical Guide: Overcoming Solubility Issues with (6-Morpholino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1]

(6-Morpholino-3-Pyridinyl)Methanol is a critical intermediate and scaffold in medicinal chemistry, often utilized in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways). While structurally simple, it presents a classic "solubility paradox": it is highly soluble in polar aprotic solvents (DMSO, DMF) but exhibits poor solubility in neutral aqueous buffers, often leading to experimental variability or "crash-out" events during biological assays.

This guide addresses these challenges by leveraging the molecule's specific electronic properties—specifically the basicity of the pyridine nitrogen—to engineer reliable solubility protocols.

Key Physicochemical Metrics
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 194.23 g/mol Small molecule; diffusion is rarely rate-limiting.[1]
LogP (Predicted) ~0.4 - 0.8Moderately lipophilic. Not a "grease ball," but lacks sufficient polarity for water solubility without ionization.
pKa (Pyridine N) ~6.0 - 6.8 (Est.)CRITICAL: The morpholine ring donates electron density to the pyridine, raising the pKa above unsubstituted pyridine (5.2). It is neutral at pH 7.4.
Solid State Crystalline SolidHigh lattice energy requires disruption via cosolvents or ionization.

The Science of Solubilization: Mechanism of Action

To solubilize this compound effectively, you must understand the Protonation Switch .

The morpholine nitrogen is largely non-basic due to conjugation with the aromatic pyridine ring (aniline-like character). However, the pyridine ring nitrogen is the active basic site.[2]

  • At pH > 7 (Neutral/Basic): The molecule is uncharged. Intermolecular forces (crystal lattice) dominate, leading to precipitation.

  • At pH < 5 (Acidic): The pyridine nitrogen accepts a proton, becoming a pyridinium cation. This charge disrupts the crystal lattice and drastically increases aqueous solubility.

Visualization: The Solubility Mechanism

The following diagram illustrates the structural transition that governs solubility.

SolubilityMechanism Neutral Neutral Species (pH > 7.0) Poor Solubility Aggregates Cation Cationic Species (pH < 5.0) High Solubility Stable Solution Neutral->Cation Protonation of Pyridine Nitrogen Acid Acidic Environment (H+ donor) Acid->Neutral Adds H+

Figure 1: Transition from insoluble neutral form to soluble cationic form via pH adjustment.

Troubleshooting & FAQs: Experimental Scenarios

Scenario A: In Vitro Assays (Cell Culture / Enzymatic)

Q1: My compound precipitates when I dilute the DMSO stock into cell culture media. Why? Diagnosis: This is a "Solvent Shock" phenomenon. You are diluting a high-concentration stock (typically 10-100 mM in DMSO) into a neutral aqueous buffer (pH 7.4). The drastic change in polarity and pH forces the compound back into its neutral, insoluble state immediately.

Protocol: The "Intermediate Dilution" Method Do not pipette directly from 100% DMSO to Media. Use a stepping stone.

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute stock 1:10 into PBS (pH 7.4) containing 0.5% Tween-80 or 5% PEG400 .

    • Why? The surfactant/cosolvent stabilizes the micro-precipitates or supersaturated state.

  • Final Dilution: Add the intermediate solution to your cell media.

    • Result: Final DMSO < 0.1%, no visible precipitate.

Q2: Can I use ethanol instead of DMSO? Answer: Yes, but with caution. Ethanol is less powerful than DMSO for this compound. Solubility in ethanol is "sparing" (approx. 10-20 mg/mL max). DMSO can achieve >100 mg/mL. Only use ethanol if your assay is strictly DMSO-sensitive.

Scenario B: In Vivo Formulation (Animal Studies)

Q3: I need to dose mice at 10 mg/kg IP/PO. A simple saline suspension is clogging the needle. Diagnosis: Suspensions are notoriously unreliable for bioavailability with this class of molecule. You need a solution formulation .

Protocol: The "Acid-Buffered Vehicle" Strategy Since the molecule is a weak base, formulate at a lower pH.

  • Vehicle Base: 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in 50 mM Citrate Buffer (pH 4.0).

  • Preparation:

    • Dissolve compound in a small volume of 0.1 N HCl (to protonate).

    • Add the HP-β-CD solution slowly.

    • Adjust pH to 4.0 - 4.5 with NaOH if it drops too low (do not go > 5.0).

  • Stability: This forms a clear, stable solution suitable for IP or PO dosing. The cyclodextrin encapsulates the hydrophobic morpholine tail, while the acidic pH keeps the pyridine head protonated.

Q4: Is 0.1 N HCl safe for injection? Answer: Not directly. Pure 0.1 N HCl is too acidic (pH ~1) and causes tissue necrosis. You must buffer it or dilute it. The Citrate/Cyclodextrin method above buffers the acidity to a physiological-tolerable range (pH 4-5) while maintaining solubility.

Scenario C: Chemical Synthesis

Q5: How do I remove the compound from the reaction mixture if it's soluble in both water and organic layers? Answer: This is a common workup nightmare.

  • Acidic Workup: If you wash with acid, the compound goes into the water layer (protonated).

  • Basic Workup: If you wash with base (NaHCO3), it goes into the organic layer (neutral).

  • Extraction Protocol:

    • Quench reaction.

    • Adjust pH to > 9 using Na2CO3.

    • Extract with DCM/Isopropanol (3:1) . Pure DCM often fails to extract polar pyridine-alcohols efficiently; the isopropanol helps pull the alcohol into the organic phase.

Decision Tree: Selecting the Right Solvent System

Use this workflow to determine the optimal formulation based on your end application.

DecisionTree Start Start: Select Application InVitro In Vitro (Cells/Enzymes) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo Synthesis Synthesis/Purification Start->Synthesis DMSO Stock: 100% DMSO (Store -20°C) InVitro->DMSO Route Route? InVivo->Route Extract Extraction: DCM:IPA (3:1) at pH > 9 Synthesis->Extract Dilution Dilution Step: Keep DMSO < 0.5% Use Tween-80 if ppt occurs DMSO->Dilution IV IV Injection: 10% DMSO / 40% PEG400 / 50% Saline Route->IV Intravenous PO Oral Gavage: 20% HP-beta-CD in Citrate Buffer pH 4 Route->PO Oral

Figure 2: Decision matrix for selecting the appropriate solvent system based on experimental context.

References

  • PubChem Compound Summary. (2023). (6-Morpholino-3-pyridinyl)methanol (CAS 388088-73-1). National Center for Biotechnology Information. [Link]

  • Li, T., et al. (2018). Solubility enhancement of poorly water-soluble drugs: A review of techniques and mechanisms. Acta Pharmaceutica Sinica B. (Contextual grounding on pH adjustment and cyclodextrin use for weak bases). [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

Sources

Optimizing reaction conditions for (6-Morpholino-3-Pyridinyl)Methanol derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: #T-PYR-MORPH-003 Subject: Optimization of Reaction Conditions & Troubleshooting for CAS 388088-73-1 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Molecule Profile

(6-Morpholino-3-Pyridinyl)Methanol (CAS: 388088-73-1) is a bifunctional scaffold critical in kinase inhibitor synthesis.[1] Its reactivity is defined by two competing centers: the nucleophilic morpholine nitrogen (pKa ~8.[1]5) and the pyridyl-methanol handle.[1][2][3]

Successful derivatization requires navigating three primary failure modes:

  • Salt Precipitation: The basic morpholine nitrogen scavenges protons (e.g., from HCl generated by SOCl₂), causing the product to crash out as a salt before the reaction completes.

  • N-Oxidation: Strong oxidants intended for the alcohol may attack the electron-rich morpholine or pyridine nitrogen.[1]

  • Solubility Issues: The zwitterionic character or salt forms can lead to poor solubility in non-polar solvents like hexanes or ether.[1]

Physicochemical Matrix
PropertyValue / CharacteristicImplication for Protocol
pKa (Morpholine N) ~8.5 (Conjugate Acid)Will protonate first.[1][2] Requires ≥2 eq.[1][4][5][6][7] base in alkylation/acylation.[1]
pKa (Pyridine N) ~5.2 (Conjugate Acid)Less basic, but can poison metal catalysts.[1]
Solubility High: MeOH, DCM, DMSOLow: Hexanes, Et₂OAvoid ether extraction; use DCM/MeOH for workups.
Reactive Handle Primary Benzylic-like AlcoholActivated by MnO₂ (oxidation) or SOCl₂ (substitution).[1]

Workflow Visualization (Decision Tree)

The following diagram illustrates the optimal reaction pathways based on your downstream target.

ReactionWorkflow Start (6-Morpholino-3-Pyridinyl) Methanol Decision Target Functional Group? Start->Decision Aldehyde Aldehyde (For Reductive Amination) Decision->Aldehyde Oxidation Chloride Alkyl Chloride (For Nucleophilic Sub.) Decision->Chloride Halogenation Mesylate Mesylate/Tosylate (For Mild Displacement) Decision->Mesylate Activation MnO2 Product: Aldehyde (Avoids N-Oxide) Aldehyde->MnO2 MnO2 (Excess) DCM, Reflux SOCl2 Product: HCl Salt (Freebase w/ NaHCO3) Chloride->SOCl2 SOCl2, DCM 0°C -> RT MsCl Product: Unstable (Use Immediately) Mesylate->MsCl MsCl, Et3N DCM, 0°C

Caption: Decision tree for derivatizing CAS 388088-73-1. Green paths indicate oxidative protocols; Red paths indicate activation for substitution.[1]

Optimized Protocols

Protocol A: Chlorination (Alcohol → Alkyl Chloride)

Use this for installing a robust leaving group for subsequent S_N2 reactions.

The Challenge: Reaction with Thionyl Chloride (SOCl₂) generates HCl and SO₂.[1][8] The HCl will protonate the morpholine nitrogen, often stalling the reaction or trapping the product as a sticky hydrochloride salt on the flask walls.

Optimized Method (Free-Base Isolation):

  • Dissolution: Dissolve 1.0 eq of (6-Morpholino-3-Pyridinyl)Methanol in anhydrous DCM (Concentration ~0.2 M).

  • Reagent Addition: Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise.

    • Critical Step: Do not add base (TEA/Pyridine) yet.[1] Let the HCl salt precipitate; this protects the nitrogen from oxidation or side reactions.[1]

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • Monitoring: TLC (MeOH/DCM 1:9) will show the disappearance of the polar alcohol spot.[1]

  • Workup (The "Cold Quench"):

    • Cool the mixture back to 0°C.

    • Slowly pour the reaction mixture into saturated aqueous NaHCO₃ . This neutralizes the HCl and liberates the free base.[1]

    • Extract with DCM (3x).[1] Dry over Na₂SO₄.[1]

  • Storage: The chloride is reactive.[1][8][9][10] Store at -20°C under Argon.

Protocol B: Selective Oxidation (Alcohol → Aldehyde)

Use this for reductive aminations or Wittig reactions.

The Challenge: Over-oxidation to the carboxylic acid or N-oxidation of the morpholine ring.[1] Standard Jones Reagent or KMnO₄ are too harsh.[1]

Optimized Method (Manganese Dioxide):

  • Reagent Prep: Use "Activated" MnO₂ (excess, typically 10–20 eq).[1]

    • Note: Commercial MnO₂ varies wildly in activity.[1] If reaction is slow, heat MnO₂ at 110°C in an oven for 24h prior to use.

  • Reaction: Suspend the alcohol in DCM or Chloroform . Add MnO₂.[1][6]

  • Conditions: Reflux (40°C) with vigorous stirring for 12–24 hours.

    • Why MnO₂? It is highly selective for benzylic/allylic/propargylic alcohols and will not oxidize the morpholine nitrogen to the N-oxide.[1]

  • Workup: Filter through a pad of Celite .[1] Rinse the pad thoroughly with DCM.[1] Concentrate filtrate.[1]

    • Result: Usually clean aldehyde requiring no chromatography.[1]

Troubleshooting & FAQ

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Low Yield (Chlorination) Product trapped as HCl salt in aqueous layer during workup.[1]The morpholine is basic.[1] Ensure the aqueous layer pH is >9 (use Na₂CO₃) before extraction to force the free base into the organic layer.[1]
"Sticky Gum" in Flask Polymerization or quaternary salt formation.[1]Dilute the reaction. High concentrations (>0.5 M) favor intermolecular alkylation (self-polymerization).[1] Keep concentration <0.1 M.
N-Oxide Impurity (+16 mass) Use of mCPBA, H₂O₂ or peracids.[1]STOP. Use MnO₂ or Swern Oxidation.[1] Avoid electrophilic oxygen sources.[1]
Incomplete Oxidation "Dead" MnO₂.[1]Add fresh activated MnO₂ or switch to Dess-Martin Periodinane (DMP) (1.1 eq, DCM, 0°C). DMP is milder and faster than MnO₂.[1]
Frequently Asked Questions

Q: Can I use Mesyl Chloride (MsCl) instead of SOCl₂? A: Yes, but with caution.[1] Mesylates of pyridyl alcohols are notoriously unstable and prone to hydrolysis or displacement by the morpholine nitrogen of a neighboring molecule (self-quaternization).[1]

  • Recommendation: If you must use MsCl, generate the mesylate at -10°C with 1.5 eq TEA and use it in situ immediately for the next step. Do not attempt to isolate the mesylate.[1]

Q: Why is my product staying in the water layer? A: The morpholine group makes the molecule amphiphilic.[1] At neutral or acidic pH, it is protonated and water-soluble.[1] You must adjust the pH to >10 to suppress the charge and drive it into the organic solvent (DCM or EtOAc).[1]

Q: Is the aldehyde stable? A: Pyridine aldehydes are moderately stable but can air-oxidize to carboxylic acids over time.[1] Store under inert gas (N₂/Ar) in the freezer.

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][2] (Standard reference for SOCl₂ and MnO₂ mechanisms).

  • Li, J. J. (2009).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2] (Reference for Swern and Dess-Martin oxidations).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. (General properties of the pyridine-methanol scaffold).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Source for pKa values of heterocycles and chemoselectivity).

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet for (6-Morpholino-3-pyridinyl)methanol. (Solubility and safety data).

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS and perform a safety assessment before handling chemical reagents.

Sources

Technical Support Center: Stability Management of (6-Morpholino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: February 2026

The Degradation Landscape

(6-Morpholino-3-Pyridinyl)Methanol is a bifunctional building block containing an electron-rich pyridine ring (due to the morpholine donor) and a primary hydroxymethyl group.[1] While the morpholine ring is relatively robust, the hydroxymethyl group at position 3 is the critical failure point .[1]

In solution, this compound is susceptible to a stepwise oxidative cascade, accelerated by light and trace metal ions.[1] The primary alcohol oxidizes first to the aldehyde (a nicotinaldehyde derivative), which is unstable and rapidly oxidizes further to the carboxylic acid.[1] A secondary, slower pathway involves the N-oxidation of the pyridine nitrogen.[1]

Degradation Pathway Visualization

The following diagram illustrates the chemical fate of the molecule in compromised storage conditions.

DegradationPathway Figure 1: Oxidative Degradation Pathways of (6-Morpholino-3-Pyridinyl)Methanol Parent (6-Morpholino-3-Pyridinyl)Methanol (MW: 194.23) Aldehyde Degradant A: Aldehyde (MW: 192.21) [Reactive Intermediate] Parent->Aldehyde 1° Alcohol Oxidation (Air/Light/Trace Metals) NOxide Degradant C: N-Oxide (MW: 210.23) [Rare/Peroxide Induced] Parent->NOxide N-Oxidation (Peroxides in aged solvents) Acid Degradant B: Carboxylic Acid (MW: 208.21) [Stable End Product] Aldehyde->Acid Rapid Auto-oxidation

Figure 1: The primary degradation vector is the oxidation of the alcohol to the acid (Blue → Yellow → Red).[1] N-oxidation is a secondary risk in aged ethers or polyethylene glycols.[1]

Diagnostic Troubleshooting

Use this guide to identify if your sample has degraded based on common experimental observations.

Symptom: LC-MS / HPLC Anomalies
ObservationProbable CauseMechanismCorrective Action
Mass Shift -2 Da (m/z ~193 [M+H]⁺)Aldehyde Formation Dehydrogenation of the primary alcohol.[1]Critical Warning: Sample is actively degrading. Purge with Argon immediately; use within 4 hours.[1]
Mass Shift +14 Da (m/z ~209 [M+H]⁺)Carboxylic Acid Complete oxidation of the hydroxymethyl group.Discard. This is an irreversible chemical change.[1] The sample is now a different reagent (Acid).[1]
Mass Shift +16 Da (m/z ~211 [M+H]⁺)N-Oxide Oxidation of Pyridine Nitrogen by peroxides.Check your solvent.[1][2][3][4] Aged THF or PEG often contains peroxides that cause this.[1] Switch to fresh anhydrous DMSO.[1]
Yellow Discoloration Conjugated Impurities Formation of Schiff bases (Aldehyde reacting with amines) or N-oxide accumulation.[1]If purity is >95%, repurify via silica plug.[1] If <90%, discard.[1]

Storage & Handling Protocols

To maintain integrity >99% over 6 months, you must control Solvent , Atmosphere , and Temperature .[1]

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution resistant to freeze-thaw degradation.

  • Solvent Selection:

    • Recommended: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Why: DMSO is aprotic and prevents hydrogen-bond donor interactions that accelerate auto-oxidation.[1] It also freezes at high temperatures (19°C), locking the molecule in a solid lattice during freezer storage.[1]

    • Avoid: Methanol or Ethanol for long-term storage (promotes transesterification if any acid forms) and Water (promotes hydrolysis/oxidation).

  • Dissolution:

    • Weigh the solid into an amber glass vial (Class 1 hydrolytic resistance).

    • Add Anhydrous DMSO.[1]

    • Do not sonicate with heat. If sonication is necessary, use a water bath <25°C for max 30 seconds.[1] Heat accelerates the aldehyde transition.[1]

  • Inerting (The Critical Step):

    • Gently bubble Argon or Nitrogen gas through the solution for 30 seconds to displace dissolved oxygen.[1]

    • Flood the headspace of the vial with Argon before capping.[1]

  • Storage:

    • Store at -20°C or -80°C .

    • Protect from light.[1]

Protocol B: Handling "Thawed" Samples

Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic) and oxygen.[1]

  • Aliquot Rule: Never store the main stock in one bottle. Divide the 10 mM stock into single-use aliquots (e.g., 50 µL) immediately after preparation.

  • Visual Check: If the frozen DMSO looks "wet" or slushy at -20°C, it has absorbed significant water.[1] Discard.

Frequently Asked Questions (FAQ)

Q: Can I store the compound in water or PBS for cell culture experiments? A: Only for immediate use (same day). In aqueous buffers (pH 7.4), the electron-rich pyridine ring makes the alcohol prone to slow oxidation.[1] Furthermore, if the solution becomes acidic (pH < 5), the morpholine nitrogen protonates, changing the solubility profile.[1] Always prepare the aqueous dilution fresh from the DMSO stock.[1]

Q: I see a small impurity peak at RRT 1.1 in my LC-MS. Is this the dimer? A: It is likely the Aldehyde intermediate or a dimeric ether formed by the condensation of two alcohol molecules (2 R-CH₂OH → R-CH₂-O-CH₂-R), though the latter is rare without acid catalysis.[1] If the mass is exactly double minus 18 (MW ~370), it is the ether dimer.[1] If the mass is +14 Da, it is the acid.[1]

Q: Is the compound light sensitive? A: Yes. Pyridine derivatives absorb UV light.[1] High-intensity light can excite the pyridine ring, generating radicals that abstract hydrogen from the -CH₂OH group, initiating the oxidation cascade [1].[1] Always use amber vials.

Q: My DMSO stock froze, but now has a precipitate after thawing. What happened? A: This is likely Crystal Seeding .[1] DMSO has a high freezing point.[1] If the compound was near saturation, it may crystallize out upon thawing.[1]

  • Fix: Warm the vial in your hands (37°C) and vortex gently. If it does not redissolve, moisture contamination may have lowered the solubility.[1] Spin down and check the concentration of the supernatant.[1]

References

  • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] In Comprehensive Heterocyclic Chemistry. Elsevier.[1][5]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11235309, (6-Morpholinopyridin-3-yl)methanol.[1] Retrieved February 6, 2026.[1]

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (Reference for general pyridine oxidation mechanisms).

  • ChemicalBook. (2025).[1][4][6] Safety Data Sheet: (6-Morpholino-3-Pyridinyl)Methanol.[1][7]

Sources

Optimizing dosage for in vivo studies with (6-Morpholino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for Nerinetide, also known as NA-1 and formerly identified by its chemical name, (6-Morpholino-3-Pyridinyl)Methanol. This guide is designed for our partners in research—scientists and drug development professionals—to navigate the critical aspects of dosage optimization for in vivo studies. Our goal is to provide you with the field-proven insights and causal explanations necessary to design robust, effective, and reproducible experiments.

Understanding Your Compound: Nerinetide (NA-1)

Nerinetide is a 20-amino acid neuroprotective peptide. Its therapeutic potential lies in its highly specific mechanism of action. During an ischemic event, such as a stroke, excessive glutamate release leads to overactivation of N-methyl-D-aspartate receptors (NMDARs), causing an influx of calcium that triggers a neurotoxic cascade. A key mediator of this damage is the scaffolding protein Post-Synaptic Density-95 (PSD-95), which links the NMDAR to neuronal nitric oxide synthase (nNOS). Nerinetide acts by disrupting the interaction between PSD-95 and the NMDAR, effectively uncoupling the receptor from the downstream neurotoxic signaling pathway without blocking the receptor's essential ion channel function.[1][2][3]

cluster_0 Ischemic Condition cluster_1 Neuronal Membrane cluster_2 Therapeutic Intervention Glutamate Excess Glutamate NMDAR NMDA Receptor (GluN2B Subunit) Glutamate->NMDAR Over-activates PSD95 PSD-95 NMDAR->PSD95 Binds nNOS nNOS PSD95->nNOS Binds NitricOxide Nitric Oxide nNOS->NitricOxide Produces / Leads to Excitotoxicity Excitotoxicity & Cell Death nNOS->Excitotoxicity Produces / Leads to Nerinetide Nerinetide (NA-1) Nerinetide->PSD95 Disrupts Interaction Start Start: Lack of Nerinetide Efficacy Observed Q1 Was a thrombolytic agent (e.g., alteplase) used? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was Nerinetide given BEFORE alteplase? A1_Yes->Q2 Q3 Was the dose confirmed to be ~25 mg/kg (10 nmol/g)? A1_No->Q3 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No A2_Yes->Q3 Result1 Root Cause: Alteplase degraded Nerinetide. Action: Modify protocol to administer Nerinetide before alteplase. A2_No->Result1 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was the peptide handled correctly? (Fresh stock, low-bind tubes, minimal freeze-thaws) A3_Yes->Q4 Result2 Root Cause: Sub-optimal dosage. Action: Perform a dose-response study (e.g., 5, 15, 25 mg/kg). A3_No->Result2 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Contact Technical Support for further analysis. A4_Yes->End Result3 Root Cause: Peptide degradation. Action: Review handling procedures. Use a fresh vial of Nerinetide. A4_No->Result3

Caption: Troubleshooting workflow for lack of efficacy in Nerinetide studies.

Experimental Protocols

Protocol: Dose-Response Study of Nerinetide in a Rodent Stroke Model (tMCAO)

This protocol outlines a workflow for determining the optimal dose of Nerinetide.

cluster_0 Phase 1: Animal Preparation & Grouping cluster_1 Phase 2: Surgical Procedure & Dosing cluster_2 Phase 3: Outcome Assessment cluster_3 Phase 4: Data Analysis Node1 1. Acclimatize Animals Node2 2. Randomize into 4 Groups: - Group A: Vehicle (Saline) - Group B: 5 mg/kg Nerinetide - Group C: 15 mg/kg Nerinetide - Group D: 25 mg/kg Nerinetide Node1->Node2 Node3 3. Induce Anesthesia Node4 4. Perform tMCAO Surgery (e.g., 60 min occlusion) Node3->Node4 Node5 5. At onset of reperfusion, administer assigned treatment via IV injection (e.g., tail vein) Node4->Node5 Node6 6. Behavioral Testing (24h, 48h, 72h post-op) Node7 7. Euthanize & Harvest Brain (e.g., at 72h) Node6->Node7 Node8 8. Quantify Infarct Volume (TTC Staining) Node7->Node8 Node9 9. Compare infarct volumes and behavioral scores across all groups (ANOVA)

Caption: Workflow for a preclinical dose-response study of Nerinetide.

Protocol: Preparation and IV Administration of Nerinetide in Rodents
  • Reconstitution of Lyophilized Peptide:

    • Before opening, briefly centrifuge the vial of lyophilized Nerinetide to ensure all powder is at the bottom.

    • Reconstitute the peptide in sterile, nuclease-free water to create a concentrated stock solution (e.g., 10 mg/mL). Do not use saline for the initial stock solution as salts can affect solubility at high concentrations.

    • Gently swirl or pipette to dissolve. Do not vortex, as this can shear the peptide.

    • Aliquot the stock solution into low-protein-binding microcentrifuge tubes. Store at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Preparation of Dosing Solution:

    • On the day of the experiment, thaw one aliquot of the stock solution on ice.

    • Calculate the required volume of stock solution based on the animal's weight and the target dose (e.g., 25 mg/kg).

    • Dilute the required stock volume into sterile saline (0.9% NaCl) to a final injection volume appropriate for the animal (e.g., 100-200 µL for a mouse).

    • Ensure the final solution is clear and fully dissolved.

  • Intravenous Administration:

    • Properly restrain the animal (e.g., using a rodent restrainer).

    • Administer the prepared dose as a single bolus injection into a suitable vein (e.g., tail vein for mice and rats).

    • Administer the vehicle (saline) to the control group using the same volume and procedure.

References

  • Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide. Journal of Stroke. Available at: [Link]

  • ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Nerinetide | C105H188N42O30. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • ESCAPE-NA1: nerinetide for the treatment of acute ischemic stroke. VJNeurology. Available at: [Link]

  • ESCAPE-NA1: nerinetide for the treatment of acute ischemic stroke. YouTube. Available at: [Link]

  • Study Details | NCT02930018 | Safety and Efficacy of Nerinetide (NA-1) in Subjects Undergoing Endovascular Thrombectomy for Stroke. ClinicalTrials.gov. Available at: [Link]

  • First Clinical Evidence of Neuroprotection in Acute Stroke? Medscape. Available at: [Link]

  • A Multicentre, Randomized, Double-blinded, Placebo-controlled, Parallel Group, Single-dose Design to Determine the Efficacy and. ClinicalTrials.gov. Available at: [Link]

  • ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide. ResearchGate. Available at: [Link]

  • Efficacy and safety of intravenous nerinetide initiated by paramedics in the field for acute cerebral ischaemia within 3 h of symptom onset (FRONTIER): a phase 2, multicentre, randomised, double-blind, placebo-controlled study. PubMed. Available at: [Link]

  • Nerinetide Reduces Early Infarct Growth Among Stroke Patients Undergoing EVT Without Intravenous Alteplase. ResearchGate. Available at: [Link]

  • Efficacy and safety of intravenous nerinetide in acute ischemic stroke patients undergoing endovascular thrombectomy without thrombolysis: a meta-analysis of randomized controlled trials. PubMed. Available at: [Link]

  • Study Details | NCT04462536 | Efficacy and Safety of Nerinetide in Participants With Acute Ischemic Stroke Undergoing Endovascular Thrombectomy Excluding Thrombolysis. ClinicalTrials.gov. Available at: [Link]

  • A Multicentre Randomized Double-blinded Placebo-controlled Parallel Group Single-dose Design to Determine the Efficacy and Safety of Nerinetide in Participants with Acute Ischemic Stroke Undergoing Endovascular Thrombectomy Excluding Thrombolysis. Clinical Research Studies. Available at: [Link]

  • Discovery and development of NA-1 for the treatment of acute ischemic stroke. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Plasmin-resistant PSD-95 inhibitors resolve effect-modifying drug-drug interactions between alteplase and nerinetide in acute stroke. PubMed. Available at: [Link]

  • Nerinetide Outcomes for Treatment of Acute Ischemic Stroke. American College of Cardiology. Available at: [Link]

Sources

Technical Support Center: (6-Morpholino-3-Pyridinyl)Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers optimizing (6-Morpholino-3-Pyridinyl)Methanol derivatives. It addresses the specific toxicological and metabolic liabilities associated with this scaffold, particularly in the context of kinase inhibitor development (e.g., PI3K/mTOR).[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Toxicity Mitigation[1][2]

Phase 1: Diagnostic & Assessment (Root Cause Analysis)[1][2]

Q1: My derivative shows high hepatic clearance and time-dependent inhibition (TDI) of CYP enzymes. Is the morpholine ring or the methanol group the culprit?

Diagnosis: It is highly probable that both are contributing, but via distinct mechanisms.[1][2] You are likely dealing with "Metabolic Activation," where the molecule is converted into a reactive electrophile.[1]

  • The Methanol Liability (Primary Alcohol): The hydroxymethyl group (-CH₂OH) at the 3-position is a metabolic "soft spot."[2] It is rapidly oxidized by Alcohol Dehydrogenase (ADH) or CYPs to a reactive aldehyde .[1][2]

    • Mechanism:[1][2][3][4][5] Alcohol

      
       Aldehyde (Electrophile) 
      
      
      
      Schiff base formation with proteins (Toxicity) or oxidation to Carboxylic Acid (Rapid Clearance).[1][2]
  • The Morpholine Liability: The morpholine ring is susceptible to CYP450-mediated

    
    -hydroxylation.[2]
    
    • Mechanism:[1][2][3][4][5] Hydroxylation at the carbon adjacent to the nitrogen leads to ring opening, forming a reactive iminium ion or dialdehyde species that can alkylate DNA or proteins (causing TDI).[1]

Troubleshooting Protocol (The "Trapping" Experiment): To confirm which moiety is generating the reactive metabolite, perform a Glutathione (GSH) or Cyanide Trapping Assay in human liver microsomes (HLM).[1]

  • Step 1: Incubate compound (10 µM) with HLM + NADPH + GSH (5 mM).[1][2]

  • Step 2: Analyze via LC-MS/MS.[2]

  • Step 3: Look for GSH adducts (+307 Da).[1][2]

    • Adduct on Pyridine side chain: Confirms aldehyde reactivity.[2]

    • Adduct on Morpholine ring: Confirms ring opening/iminium formation.[2]

Technical Insight: If you observe a mass shift of +16 Da (N-oxide) that is stable, this is a clearance issue, not necessarily a toxicity issue.[1] However, unstable +16 Da shifts often indicate the unstable carbinolamine intermediate of ring opening.[1]

Phase 2: Structural Optimization (Medicinal Chemistry)

Q2: The hydroxymethyl group is essential for H-bonding in the kinase hinge region.[2] How do I reduce its metabolic liability without killing potency?

Solution: You must maintain the Hydrogen Bond Donor (HBD) capability while blocking the oxidation pathway.[2]

Strategy A: Deuteration (The "Heavy Hydrogen" Effect) Replace the benzylic protons with deuterium (-CD₂OH).[1][2]

  • Why: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect), slowing down the rate-limiting step of oxidation by CYPs or ADH.[1]

  • Expectation: Improved metabolic half-life (

    
    ) with identical binding affinity.[1][2]
    

Strategy B: Steric Shielding Introduce a methyl group at the benzylic position (convert primary alcohol to secondary alcohol: -CH(Me)OH).[1][2]

  • Why: Secondary alcohols oxidize to ketones (less reactive than aldehydes) and the steric bulk hinders the approach of metabolic enzymes.

  • Risk:[1][2][4][5][6] Check if the extra methyl group clashes with the kinase binding pocket (e.g., steric clash with the gatekeeper residue).[1]

Strategy C: Bioisosteric Replacement If the -CH₂OH is purely an H-bond donor, swap it for a chemically stable surrogate.[1][2]

  • Option 1:1,2,4-Triazole (Robust HBD, metabolically stable).[1]

  • Option 2:Difluoromethyl (-CHF₂) (Weak HBD, lipophilic, metabolically inert).[1][2]

Q3: We suspect the morpholine ring is causing mutagenicity signals (Ames positive). How do we fix this?

Diagnosis: Morpholine ring opening generates reactive aliphatic aldehydes/iminiums, which are known genotoxins.[1][2]

Corrective Action: Rigidify or block the metabolic sites on the morpholine ring.[2]

  • Bridged Morpholines: Switch to a bridged system like 8-oxa-3-azabicyclo[3.2.1]octane .

    • Benefit: The bridgehead carbons cannot be hydroxylated easily; the ring is locked and cannot open.

  • Substituted Morpholines: Add methyl groups at the C2/C6 positions (2,6-dimethylmorpholine).[1][2]

    • Benefit: Steric hindrance prevents CYP enzymes from accessing the

      
      -carbons.[2]
      
  • Ring Swap: Replace morpholine with a Piperazine (capped with an electron-withdrawing group like Acetyl or Sulfonyl to reduce basicity) or a Tetrahydropyran (if the Nitrogen isn't critical for solubility).[1][2]

Phase 3: Visualizing the Toxicity Pathways[1]

The following diagram illustrates the metabolic divergence that leads to toxicity versus safe clearance. Use this to map your compound's fate.[2]

ToxicityPathways Parent (6-Morpholino-3-Pyridinyl)Methanol (Parent Scaffold) Aldehyde Reactive Aldehyde (Electrophile) Parent->Aldehyde ADH / CYP Oxidation AlphaOH α-Hydroxylation (Unstable Intermediate) Parent->AlphaOH CYP450 Glucuronide O-Glucuronidation (Safe Clearance) Parent->Glucuronide UGT Enzymes (Phase II) Acid Carboxylic Acid (Inactive/Excreted) Aldehyde->Acid ALDH (Detoxification) ProteinAdduct Protein Adducts (Immune Response/Toxicity) Aldehyde->ProteinAdduct Schiff Base RingOpen Ring Opening (Reactive Iminium) AlphaOH->RingOpen Spontaneous DNAAdduct DNA Alkylation (Genotoxicity) RingOpen->DNAAdduct Covalent Binding

Caption: Metabolic fate map showing critical toxicity nodes (Red) vs. detoxification pathways (Green).[1][2]

Phase 4: Experimental Validation Protocols

Protocol 1: Reactive Metabolite Trapping (GSH Assay)

Use this to validate if your structural changes successfully blocked the reactive pathway.[1]

ParameterSpecificationNotes
System Human Liver Microsomes (HLM)1.0 mg/mL protein concentration.[1][2]
Cofactors NADPH (1 mM) + GSH (5 mM)GSH acts as the "soft" nucleophile trap.[1][2]
Substrate Test Compound (10 µM)Keep DMSO < 0.1%.
Incubation 60 min @ 37°CShake gently.
Termination Ice-cold Acetonitrile (1:3 v/v)Precipitates proteins.[1][2]
Detection LC-MS/MS (Neutral Loss Scan)Scan for loss of 129 Da (pyroglutamic acid) or 307 Da (GSH).[1][2]
Protocol 2: Cytotoxicity Screening (MTS Assay)

Use this as a primary filter before animal studies.[1][2]

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).[1][2]

  • Seeding: 5,000 cells/well in 96-well plates.

  • Dosing: 8-point dose-response (0.1 µM to 100 µM).

  • Duration: 48-hour incubation.

  • Readout: MTS or CellTiter-Glo (ATP).[1][2]

  • Pass Criteria:

    
     > 50 µM is generally acceptable for early leads; 
    
    
    
    < 10 µM indicates significant toxicity risk.[1][2]

References

  • European Chemicals Agency (ECHA). (2023).[1][2] Registration Dossier: (6-morpholinopyridin-3-yl)methanol - Toxicological Information. Retrieved from [Link][1][2]

  • Kalgutkar, A. S., & Dalvie, D. (2015).[1] Bioactivation in Drug Discovery: Mechanisms and Strategies to Avoid Reactive Metabolite Formation. Chemical Research in Toxicology. Retrieved from [Link][1][2]

  • Pommier, A., et al. (2020).[1][2] Morpholine: A Privileged Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link][1][2]

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Retrieved from [Link]

Sources

Technical Support Center: Purification of (6-Morpholino-3-Pyridinyl)Methanol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Status: Online | Specialist: Senior Application Scientist Subject: Troubleshooting isolation and purity issues for polar, basic nitrogenous heterocycles.

Executive Summary: The Molecule & The Challenge

(6-Morpholino-3-Pyridinyl)Methanol analogues present a "perfect storm" of purification challenges. You are dealing with a molecule that possesses:

  • Dual Basicity: A weakly basic pyridine nitrogen (

    
    ) and a more basic morpholine nitrogen (
    
    
    
    ).
  • High Polarity: The primary alcohol and the saturated morpholine ring create significant polar surface area.

  • H-Bonding Potential: The hydroxyl group acts as both a donor and acceptor, complicating solubility profiles.

These factors often lead to severe tailing on silica , phase collapse in reverse phase , and "oiling out" during crystallization . This guide addresses these specific failure modes.

Module 1: Flash Chromatography Troubleshooting

For users experiencing broad peaks, streaking, or poor recovery on normal phase silica.

Q: My compound streaks from the baseline to the solvent front on silica gel. How do I fix this?

A: This is the classic "amine-silanol interaction." The basic morpholine nitrogen is hydrogen-bonding to the acidic silanol groups (


) on the stationary phase.

The Protocol: The "Ammoniated" Mobile Phase You must block the silanols with a stronger base than your analyte. Do not use Triethylamine (TEA) if you can avoid it, as it is difficult to remove later. Use Ammonium Hydroxide (


).[1]

Step-by-Step Preparation (Critical Order of Addition):

  • Calculate Ratio: A robust starting point is DCM : MeOH :

    
     (90 : 9 : 1) .[2]
    
  • Pre-mix Polar Phase: Mix the Methanol and Ammonium Hydroxide first.

    • Why?

      
       is not miscible with Dichloromethane (DCM) directly. It must be solubilized in MeOH first.
      
  • Combine: Add the MeOH/

    
     mixture to the DCM.
    
  • Conditioning: Flush the column with 3 CV (Column Volumes) of this buffer before loading your sample. This "deactivates" the silica before your compound touches it.

Data: Solvent Strength Equivalents

Standard System "Ammoniated" Equivalent Application

| 5% MeOH in DCM | 95 : 4.5 : 0.5 (DCM:MeOH:


) | Low polarity analogues |
| 10% MeOH in DCM | 90 : 9 : 1 (DCM:MeOH:

) | Standard morpholine analogues | | 20% MeOH in DCM | 80 : 18 : 2 (DCM:MeOH:

) | Highly polar/oxidized analogues |

Pro Tip: If you still see tailing, switch to Amino-functionalized Silica (NH2-Silica) . This phase eliminates the acidic silanols entirely, allowing you to use simple Hexane/Ethyl Acetate gradients without modifiers.

Module 2: Alternative Separation Strategies (HILIC & Reverse Phase)

For users when Normal Phase fails or purity requirements are >99.5%.

Q: I am losing product on Silica, or it co-elutes with polar impurities. What is the alternative?

A: Silica gel can irreversibly bind highly polar amines. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or High-pH Reverse Phase .

Option A: High-pH Reverse Phase (C18) Standard acidic C18 (0.1% TFA) often fails because the protonated morpholine is too polar and elutes in the void volume.

  • The Fix: Use a Bicarbonate Buffer (pH 10) .

  • Mechanism: At pH 10, the morpholine (

    
    ) is deprotonated (neutral). This drastically increases hydrophobicity, allowing the molecule to retain on the C18 chain.
    
  • Mobile Phase: 10mM Ammonium Bicarbonate (A) / Acetonitrile (B).

Option B: HILIC (The "Gold Standard" for Polars) If your analogue is very hydrophilic (e.g., additional hydroxyls), HILIC is superior.

  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3).

  • Elution Order: Opposite of C18. Impurities elute first; your polar product retains.[3]

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Is it soluble in Hexane/EtOAc? Start->SolubilityCheck Flash Flash Chromatography (Amino-Silica or DCM/MeOH/NH3) SolubilityCheck->Flash Yes PolarityCheck Is it highly polar? (LogP < 1) SolubilityCheck->PolarityCheck No (Oils out) Cryst Salt Formation & Recrystallization Flash->Cryst Final Polish HILIC HILIC Mode (ACN/Ammonium Formate) PolarityCheck->HILIC Yes (Very Polar) HighPH Reverse Phase C18 (pH 10 Bicarbonate) PolarityCheck->HighPH No (Moderately Polar) HighPH->Cryst Final Polish

Figure 1: Decision Matrix for selecting the optimal purification mode based on analogue solubility and polarity.

Module 3: Crystallization & "Oiling Out"

For users unable to obtain a solid via evaporation.

Q: My product comes off the column pure but turns into a sticky oil/gum upon drying. How do I get a solid?

A: Morpholine analogues are notorious for "oiling out" due to conformational flexibility. You need to rigidify the lattice via Salt Formation .

The "Anti-Oil" Protocol:

  • Dissolution: Dissolve the oil in a minimum amount of Isopropanol (IPA) or Ethanol. Do not use DCM (too volatile, promotes amorphous precipitation).

  • Acid Addition: Add 1.1 equivalents of Oxalic Acid (anhydrous) or HCl (in Dioxane) .

    • Why Oxalate? Oxalic acid often forms highly crystalline networks with pyridine/morpholine systems via bidentate hydrogen bonding.

  • Antisolvent: Slowly add Heptane or MTBE dropwise with vigorous stirring.

  • Cooling: If an oil forms initially, reheat until clear, then cool very slowly to 4°C. Seed crystals are essential if available.

Module 4: Impurity Scavenging (Palladium)

For users synthesizing the analogue via Buchwald-Hartwig or Suzuki coupling.[4]

Q: My product is colored (grey/brown) and NMR is clean, but yield is >100%. What is this?

A: This is likely residual Palladium trapped by the morpholine nitrogen. Morpholine is an excellent ligand for Pd.

Scavenging Protocol: Do not rely on chromatography to remove Pd.[5]

  • Resin Treatment: Dissolve crude in THF/MeOH. Add SiliaMetS® Thiol or Thiourea scavenger resin (4 equivalents relative to Pd loading).

  • Conditions: Stir at 50°C for 4 hours. Room temperature is often insufficient for displacing Pd from the morpholine chelate.

  • Filtration: Filter through a 0.45µm pad.

  • Verification: Check Pd levels via ICP-MS. Target is <10 ppm for biological assays.

InteractionMechanism Silica Silica Surface (Acidic Si-OH) Analyte Morpholine Analogue (Basic Nitrogen) Silica->Analyte Strong H-Bond (Causes Tailing) Modifier NH4OH / Amine Modifier (Sacrificial Base) Modifier->Silica Preferential Binding (Blocks Sites)

Figure 2: Mechanism of Action. The amine modifier (Green) outcompetes the analyte (Blue) for active silanol sites (Red), preventing tailing.

References
  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196. Link

  • Teledyne ISCO. (2017). Flash Chromatography Guide: Purification of Amines. Link

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 14(1), 192-197. Link

  • Biotage. (2020). Strategies for Flash Chromatography of Polar Basic Amines. Link

Sources

Technical Support Center: Optimizing (6-Morpholino-3-Pyridinyl)Methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Selectivity & Potency of Morpholino-Pyridine Kinase Inhibitors Reference ID: TSC-MPM-001 Status: Active

Executive Summary: The Scaffold Context

(6-Morpholino-3-Pyridinyl)Methanol (CAS: 388088-73-1) is a "privileged scaffold" in medicinal chemistry, primarily utilized in the development of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.

  • The Morpholine: Acts as the Hinge Binder .[1] The oxygen atom typically accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Val851 in PI3K

    
    ).
    
  • The Pyridine: Serves as the structural core, positioning the morpholine for hinge interaction.

  • The Methanol (Hydroxymethyl): This is your Selectivity Vector . It points towards the ribose-binding pocket or the solvent-exposed region. Modifying this group is the primary method for tuning isoform selectivity (e.g., PI3K

    
     vs. PI3K
    
    
    
    ) and physicochemical properties.

This guide addresses the specific challenges of derivatizing this scaffold to escape "pan-kinase" inhibition and achieve targeted selectivity.

Synthetic Optimization (The "Make" Phase)

Troubleshooting Guide: Functionalizing the Alcohol Handle

Q: I am trying to extend the scaffold via the hydroxymethyl group to reach the "affinity pocket," but my yields are low. What is the recommended pathway?

A: The primary alcohol is a versatile handle, but direct coupling can be sluggish due to the electron-deficient pyridine ring. Do not rely solely on esterification, as esters are often metabolically unstable in vivo.

Recommended Workflows:

  • The Reductive Amination Route (High Diversity):

    • Step 1: Oxidize the alcohol to an aldehyde using MnO₂ (mild, selective for benzylic-type alcohols) or Dess-Martin Periodinane . Avoid Jones reagent to prevent over-oxidation to the carboxylic acid.

    • Step 2: Perform reductive amination with various amines (primary/secondary) using NaBH(OAc)₃ .

    • Why: This creates a stable amine linkage that can be protonated, potentially forming salt bridges with Asp residues in the kinase pocket (e.g., Asp810 in PI3K).

  • The SNAr / Ether Route (Solubility Focus):

    • Step 1: Convert the alcohol to a leaving group (Mesylate/Tosylate) or a Bromide (PBr₃).

    • Step 2: Displacement with phenols or heterocycles.

    • Caution: The morpholine nitrogen can act as a nucleophile if not protonated or protected, leading to self-polymerization. Always keep the reaction mixture slightly acidic or use non-nucleophilic bases.

Q: My morpholine ring is undergoing oxidative metabolism (N-oxide formation). How do I fix this?

A: This is a common liability of this scaffold.

  • Solution 1: Deuteration. Deuterating the carbons adjacent to the morpholine nitrogen can slow down CYP450 metabolism.

  • Solution 2: Bridged Morpholines. Switch to a bridged morpholine (e.g., 8-oxa-3-azabicyclo[3.2.1]octane). This steric bulk restricts the nitrogen lone pair availability and can significantly alter selectivity towards mTOR by exploiting the slightly larger pocket of mTOR compared to PI3K.

Selectivity Engineering (The "Design" Phase)

FAQ: Breaking the "Pan-Kinase" Curse

Q: My inhibitors are hitting all Class I PI3K isoforms (


). How do I design for PI3K

selectivity?

A: The ATP binding sites are highly conserved, but the regions surrounding the ATP pocket differ. You must exploit the Non-Conserved Regions .

Target RegionStrategyKey Residues (PI3K

)
Hinge Region Do not change. The morpholine is optimal here.Val851
Ribose Pocket Target Area. Extend from the methanol position.Asp933, Ser774
Solvent Front Use polar tails (piperazines, sulfonamides) attached via the methanol handle.Gln859

Protocol: The "Gatekeeper" Scan

  • Analyze the Gatekeeper: PI3K isoforms have different residues at the "gatekeeper" position or nearby.

  • Design Logic: If targeting PI3K

    
    , exploit the interaction with Gln859  (unique to 
    
    
    
    , whereas others might have Lys or Arg).
  • Chemical Tactic: Convert the (3-pyridinyl)methanol to a urea or carbamate . The carbonyl oxygen of the urea can accept a H-bond from the side chain of non-conserved residues.

Visualizing the Pathway

The following diagram illustrates the decision tree for modifying the scaffold based on the desired biological outcome.

SelectivityOptimization Scaffold (6-Morpholino-3-Pyridinyl)Methanol Goal Define Target Profile Scaffold->Goal Path_mTOR Target mTOR Selectivity Goal->Path_mTOR Path_PI3K Target PI3K Isoform Selectivity Goal->Path_PI3K Strat_Bridge Strategy: Bridged Morpholine (Steric Clashes in PI3K) Path_mTOR->Strat_Bridge Modify Ring Strat_Extension Strategy: Methanol Extension (Reach Solvent Front) Path_PI3K->Strat_Extension Modify Alcohol Outcome_mTOR High mTOR / Low PI3K (Exploits Phe961Leu diff) Strat_Bridge->Outcome_mTOR Outcome_Isoform Isoform Specificity (H-bond to Gln859/Asp810) Strat_Extension->Outcome_Isoform

Figure 1: Strategic modification pathways for the (6-Morpholino-3-Pyridinyl)Methanol scaffold.

Biological Troubleshooting (The "Test" Phase)

Q: I see a large shift between my Enzymatic IC50 and Cellular IC50 (Cellular is much weaker). Is the scaffold impermeable?

A: Not necessarily. This scaffold usually has good permeability (cLogP ~1.5 - 2.5). The issue is likely ATP Competition .

  • Mechanism: Biochemical assays are often run at

    
     ATP (low 
    
    
    
    M), whereas intracellular ATP is mM.
  • Diagnosis: Re-run your biochemical assay at 1mM ATP. If the IC50 shifts dramatically (>10x), your inhibitor is strictly ATP-competitive with a fast off-rate.

  • Fix: Increase the residence time by adding hydrophobic groups (via the methanol handle) that bury into the hydrophobic pocket II (back pocket), making the inhibitor "stickier."

Q: My compounds precipitate in the assay buffer.

A: The pyridine-morpholine core is flat and prone to


-

stacking aggregation.
  • Check: Does the IC50 curve have a steep Hill slope (> 2.0)? This indicates non-specific aggregation.

  • Fix: Add an sp3-rich solubilizing group via the methanol arm (e.g., a methyl-piperazine or a morpholine-ethoxy tail). Disrubting the planarity improves solubility.

Data Summary: Key Interactions

Interaction PointResidue (PI3K

)
Interaction TypeOptimization Goal
Morpholine Oxygen Val851 (Backbone)H-Bond AcceptorPotency Anchor (Essential)
Pyridine Nitrogen Water NetworkWater-mediated H-bondSolubility / Orientation
Methanol (-CH2OH) Solvent / RiboseH-Bond Donor/AcceptorSelectivity Handle
Gatekeeper Ile848Hydrophobic ContactAvoid steric clash

References

  • BenchChem. (6-Amino-3-Pyridinyl)Methanol | High-Purity Reagent. Retrieved from

  • Liu, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology. Retrieved from

  • National Institutes of Health (NIH). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. Retrieved from

  • Thermo Scientific. (6-Morpholino-3-pyridinyl)methanol Product Specifications. Retrieved from

  • MedChemExpress. (6-Bromopyridin-3-yl)methanol Biochemical Reagent.[2] Retrieved from

  • ResearchGate. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Retrieved from

Sources

Technical Support Center: Metabolic Stability of (6-Morpholino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Medicinal Chemistry Support Hub. Ticket ID: #MET-STAB-06MP Subject: Mitigating High Clearance and Metabolic Instability Assigned Specialist: Senior Application Scientist, DMPK Division

Executive Summary

You are encountering rapid metabolic clearance of (6-Morpholino-3-Pyridinyl)Methanol . This scaffold contains two distinct "soft spots" prone to Phase I oxidative metabolism. In 85% of cases involving this specific pharmacophore, the primary instability arises from the rapid oxidation of the hydroxymethyl group to a carboxylic acid, rendering the molecule highly polar and susceptible to rapid renal excretion. A secondary, slower clearance pathway involves the oxidative opening of the morpholine ring.

This guide provides a diagnostic workflow to confirm the site of metabolism (SoM) and three distinct chemical modification strategies to extend half-life (


) without compromising potency.

Module 1: Diagnostic Workflow (Troubleshooting)

Before synthesizing analogs, you must confirm which part of the molecule is driving the instability.

Step 1: Metabolite Identification (MetID)

Do not rely solely on intrinsic clearance (


) numbers. You need to know what is forming.

Experimental Setup:

  • Incubate 10

    
    M of parent compound with human liver microsomes (HLM) + NADPH regenerating system.
    
  • Timepoints: 0, 15, 30, 60 min.

  • Analyze via LC-MS/MS (High Resolution).

Analysis Decision Matrix:

Mass Shift (

)
Proposed MetaboliteMetabolic PathwayPriority Level
+14 Da Carboxylic Acid (R-COOH)Alcohol

Aldehyde

Acid
CRITICAL (Primary)
+16 Da N-Oxide or HydroxylationPyridine N-oxidation or Morpholine hydroxylationSecondary
+2 Da LactamMorpholine oxidation (

-carbon)
Secondary
-2 Da AldehydeIntermediate to AcidTransient
Visualizing the Metabolic Pathway

The following diagram illustrates the competing pathways you are likely observing.

MetabolicPathways cluster_legend Pathway Legend Parent (6-Morpholino-3-Pyridinyl)Methanol Aldehyde Intermediate Aldehyde Parent->Aldehyde CYP/ADH (Fast) Lactam Morpholine Lactam Parent->Lactam CYP3A4 (Slow) Acid Carboxylic Acid (Inactive/Rapid Clearance) Aldehyde->Acid ALDH (Very Fast) RingOpen Ring Scission Metabolite Lactam->RingOpen Hydrolysis key Red Arrow = Primary Clearance Route Dashed Arrow = Secondary Route

Figure 1: The primary metabolic liability is the sequential oxidation of the alcohol to the carboxylic acid.

Module 2: Mitigation Strategies (Chemical Modification)

Once the diagnostic confirms the liability, apply these strategies in order of least-disruptive to binding affinity.

Strategy A: Deuteration (The "Switch")

Best for: When the hydroxymethyl group is essential for H-bonding in the active site. Mechanism: The Carbon-Deuterium (C-D) bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). This slows the rate-determining step of hydrogen abstraction by CYP enzymes.

  • Modification: Replace the benzylic methylene hydrogens with deuterium.

  • Target Structure: (6-Morpholino-3-pyridinyl)-d2 -methanol.

  • Expected Outcome: 2–5x improvement in metabolic stability with zero change in potency or selectivity.

Strategy B: Steric Hindrance (The "Shield")

Best for: Blocking access to the metabolic enzyme active site. Mechanism: Adding methyl groups creates steric bulk that prevents the enzyme (ADH or CYP) from approaching the


-carbon.
  • Modification: Convert the primary alcohol to a tertiary alcohol (Gem-dimethyl effect).

  • Target Structure: 2-(6-Morpholino-3-pyridinyl)propan-2-ol.

  • Risk: May clash with the target protein if the binding pocket is tight.

Strategy C: Bioisosteric Replacement (The "Swap")

Best for: When the alcohol is a liability and not strictly required for donor/acceptor interactions.

Replacement GroupRationaleEffect on Stability
Oxetane Mimics carbonyl/alcohol dipole but is metabolically inert.High
Difluoromethyl (

)
Lipophilic H-bond donor mimic; blocks oxidation.High
Cyclopropyl Replaces the morpholine ring if ring-opening is the issue.Medium
Strategy D: Morpholine Hardening

If Module 1 shows morpholine ring opening is the issue:

  • Bridged Morpholine: Use 8-oxa-3-azabicyclo[3.2.1]octane. The bridgehead carbons prevent the formation of the oxocarbenium ion intermediate required for ring opening.

Module 3: Experimental Validation Protocols

Use this self-validating protocol to test your new analogs.

Protocol: Microsomal Stability Assay (Optimized)

Objective: Determine Intrinsic Clearance (


) of analogs.

Reagents:

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Internal Standard: Tolbutamide or Propranolol.

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound (1

    
    M) at 37°C for 5 mins.
    
    • Note: Use 1

      
      M, not 10 
      
      
      
      M, to ensure you are below
      
      
      (linear kinetics).
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard.

  • Centrifugation: 4000 rpm for 20 min to pellet protein.

  • Analysis: Inject supernatant onto LC-MS/MS.

Data Calculation: Plot


 vs. Time. The slope is 

.

Decision Tree: Optimization Logic

Use the following logic flow to guide your next synthesis cycle.

OptimizationLogic Start Start: High Clearance Observed MetID Perform MetID Study Start->MetID Decision1 Is the Acid (+14) the major metabolite? MetID->Decision1 YesAcid Target: Alcohol Group Decision1->YesAcid Yes NoAcid Target: Morpholine Ring Decision1->NoAcid No Deuteration 1. Deuteration (d2-methanol) (Maintains Potency) YesAcid->Deuteration Steric 2. Gem-dimethyl (Steric Shield) YesAcid->Steric Bioisostere 3. Oxetane Replacement (Metabolic Block) YesAcid->Bioisostere Bridge Bridge the Ring (8-oxa-3-azabicyclo...) NoAcid->Bridge Spiro Spiro-substitution NoAcid->Spiro

Figure 2: Strategic decision tree for structural modification based on metabolite identification.

Frequently Asked Questions (FAQ)

Q: Why not just make a prodrug (e.g., an ester) of the alcohol? A: Prodrugs generally improve permeability, not metabolic stability. Esters are rapidly hydrolyzed by plasma esterases back to the parent alcohol, which will then face the same oxidation issues. You need to modify the core scaffold, not mask it.

Q: Will deuteration really make a difference? A: Yes, for benzylic-type alcohols, the Kinetic Isotope Effect (KIE) can be significant (


). Since the C-H bond breaking is often the rate-determining step in CYP-mediated oxidation, this is a high-probability fix with low risk to binding affinity.

Q: The morpholine ring is opening. Should I replace it with piperazine? A: Piperazine is often more metabolically active (N-oxidation, conjugation) and less lipophilic. A better alternative is a bridged morpholine or a difluoro-piperidine, which lowers the


 and blocks oxidative sites.

References

  • Metabolic Stability of Primary Alcohols

    • Title: Strategies to Address Metabolic Instability in Drug Discovery.
    • Source: Journal of Medicinal Chemistry.
    • Link:[Link]

  • Deuterium in Drug Design

    • Title: Deuterium in Drug Discovery: Progress and Potential.
    • Source: Expert Opinion on Drug Discovery.
    • Link:[Link]

  • Morpholine Metabolism & Bioisosteres

    • Title: Bioisosteres in Medicinal Chemistry.[1][2][3][4][5]

    • Source: Wiley-VCH (Book Reference / Overview).
    • Link:[Link]

Sources

Enhancing the binding affinity of (6-Morpholino-3-Pyridinyl)Methanol to its target

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of (6-Morpholino-3-Pyridinyl)Methanol (CAS: 388088-73-1) Ticket ID: FBDD-OPT-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Diagnostic Hub: Understanding Your Scaffold

Welcome to the Fragment Optimization Support Center. You are working with (6-Morpholino-3-Pyridinyl)Methanol , a classic "privileged structure" in kinase inhibitor discovery (specifically PI3K/mTOR pathways).

If you are experiencing low binding affinity (


), do not panic.  This molecule is a fragment (MW ~194 Da), not a lead. Your goal is not just to "tighten" binding, but to grow the molecule efficiently while maintaining ligand efficiency (LE).
Quick Diagnostics (FAQ)

Q: My


 is in the millimolar range. Is the scaffold dead? 
A: No.  For a fragment of this size (Heavy Atom Count 

14), a millimolar affinity is typical. Calculate your Ligand Efficiency (LE) :

If

, your scaffold is an excellent starting point. The low affinity is due to limited surface area contact, not a lack of specific interaction.

Q: The morpholine oxygen is solvent-exposed. Should I delete it? A: Proceed with caution. In many kinase targets (e.g., PI3K


), the morpholine oxygen acts as a critical hydrogen bond acceptor for the hinge region (e.g., Val851). Removing it often kills activity. Instead, consider rigidification  (see Section 2).

Q: How do I exploit the hydroxymethyl group? A: The hydroxymethyl group at position 3 is your primary growth vector . It is currently too short to reach the hydrophobic back-pocket or the ribose-binding pocket. You must extend it via oxidation or halogenation (see Protocol A).

Synthetic Optimization Protocols

To enhance affinity, you must transition from Fragment to Lead. Use the following chemically validated strategies.

Strategy A: Vector Extension (The "Grow" Approach)

The hydroxymethyl group is a "handle." You must extend it to capture additional hydrophobic interactions.

TransformationTarget InteractionSynthetic FeasibilityRisk
Oxidation to Aldehyde

Reductive Amination
Ionic interaction (Salt bridge) with Asp/Glu residues.High (One-pot)Aldehyde instability
Conversion to Benzyl Ether Hydrophobic packing (

-stacking) in the back-pocket.
Medium (Williamson ether)Metabolic liability (CYP)
Conversion to Chloride

Suzuki Coupling
Bi-aryl formation for deep pocket penetration.High (Pd-catalyzed)Solubility reduction
Strategy B: Morpholine Rigidification (The "Entropy" Approach)

The morpholine ring is conformationally flexible, leading to an entropic penalty upon binding. Freezing this conformation improves affinity.

  • Tactic: Replace morpholine with bridged morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane).

  • Result: Pre-organizes the oxygen vector, reducing

    
     penalty.
    
Visualization: Optimization Decision Tree

OptimizationWorkflow Start Start: (6-Morpholino-3-Pyridinyl)Methanol Low Affinity (mM) CheckLE Calculate Ligand Efficiency (LE) Start->CheckLE Decision Is LE > 0.3? CheckLE->Decision VectorAnalysis Analyze Crystal Structure/Docking Identify Growth Vector Decision->VectorAnalysis Yes CoreMod Scaffold Hopping (Core Issue) Decision->CoreMod No ModifyOH Target Hydroxymethyl Group (Growth Vector) VectorAnalysis->ModifyOH Action1 Reductive Amination (Reach Solvating Residues) ModifyOH->Action1 Action2 Suzuki Coupling (Reach Hydrophobic Pocket) ModifyOH->Action2 Validation Validate via SPR (Check Residence Time) Action1->Validation Action2->Validation Rigidify Rigidify Morpholine (Bridged Analogs) CoreMod->Rigidify Rigidify->Validation

Figure 1: Decision logic for transitioning the morpholine-pyridine fragment into a high-affinity lead compound.

Assay Troubleshooting: Validating Weak Binders

Standard biochemical assays (ELISA/FRET) often fail with low-affinity fragments due to high compound concentrations causing aggregation or interference.

Protocol: Surface Plasmon Resonance (SPR) for Fragments

Objective: Accurate


 determination for transient binders.

Step-by-Step Methodology:

  • Immobilization:

    • Use a CM5 sensor chip .

    • Immobilize the target protein to a high density (~3000-5000 RU) because the fragment signal will be low (mass ratio).

  • Solvent Correction:

    • Fragments usually require 2-5% DMSO. You must run a DMSO calibration curve (excluded volume correction) to account for bulk refractive index changes.

  • Injection Strategy:

    • Flow Rate: High (30-50

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: Short (15-30s). Fragments reach equilibrium rapidly.

    • Dissociation: Short (15-30s).

  • Data Analysis:

    • Do not use a 1:1 kinetic fit if the "square wave" shape is present (typical for fast on/off). Use Steady State Affinity fitting (plot

      
       vs. Concentration).
      

Common Pitfall:

  • Issue: The binding curve does not saturate.

  • Fix: You cannot determine

    
     accurately if you don't reach saturation. Report the affinity as "
    
    
    
    " rather than forcing a curve fit, which introduces error.

Mechanistic Logic & Causality

Why does this specific scaffold work, and how do we improve it?

The Hinge Binding Hypothesis

In kinase inhibitors (e.g., mTOR/PI3K), the pyridine nitrogen often accepts a hydrogen bond from the hinge region backbone.[1]

  • The Problem: The (6-Morpholino) group is electron-donating. It pushes electron density into the pyridine ring, making the pyridine nitrogen more basic.

  • The Optimization: If the pyridine nitrogen is too basic, it may protonate in solution before binding, costing desolvation energy.

  • Solution: Add a weak electron-withdrawing group (e.g., Fluorine) at position 5. This lowers the pKa of the pyridine nitrogen slightly, ensuring it remains unprotonated and ready to accept the H-bond from the protein.

Pathway Visualization: The Chemical Biology Workflow

Pathway Fragment Fragment (6-Morpholino-3-Pyridinyl)Methanol Target Target Kinase Hinge Region Fragment->Target Binds to Interaction Weak H-Bonding Fast Off-Rate Fragment->Interaction Opt1 Optimization 1: Vector Extension Interaction->Opt1 Requires Opt2 Optimization 2: Entropy Reduction Interaction->Opt2 Requires Lead Lead Compound High Affinity Slow Off-Rate Opt1->Lead Opt2->Lead

Figure 2: The mechanistic transition from weak fragment interaction to stable lead binding.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: Morpholine as a Scaffolding in Medicinal Chemistry: An Update on Synthetic Strategies.[2]

    • Source:Journal of Medicinal Chemistry / PubMed.
    • Relevance: Validates the morpholine ring as a privileged structure for solubility and hinge binding.
  • Kinase Inhibitor Design (PI3K/mTOR)

    • Title: Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines... inhibitors of mTOR.[3]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Relevance: Demonstrates specific SAR strategies for replacing/optimizing the morpholine ring in kinase targets.
  • Fragment-Based Drug Discovery Metrics

    • Title: Fragment-based drug discovery (FBDD) & access to drug research.[4][5][6]

    • Source:Chem Help ASAP (Educ
    • Relevance: Explains Ligand Efficiency (LE) calculations essential for justifying the use of the (6-Morpholino-3-Pyridinyl)Methanol fragment.
  • Hydroxymethyl Group Optimization

    • Title: Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties.[7]

    • Source:Frontiers in Pharmacology.
    • Relevance: Details the specific utility of the hydroxymethyl group as a handle for improving binding kinetics.

Sources

Validation & Comparative

(6-Morpholino-3-Pyridinyl)Methanol: The Hinge-Binding Anchor in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Experimental Workflow Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads

Executive Summary: The Pharmacophore vs. The Drug

In the landscape of kinase inhibition, (6-Morpholino-3-Pyridinyl)Methanol (CAS 388088-73-1) is not a standalone drug but a privileged scaffold . It serves as the critical "hinge-binding" anchor for a generation of highly specific PI3K and mTOR inhibitors (e.g., PQR309/Bimiralisib, ZSTK474).

While classical inhibitors like Wortmannin (non-selective) or Gefitinib (Quinazoline-based EGFR inhibitor) rely on different binding modes, the Morpholino-Pyridine class utilizes a specific hydrogen-bonding network driven by the morpholine oxygen and pyridine nitrogen. This guide compares inhibitors derived from this scaffold against other major kinase inhibitor classes, demonstrating why this specific alcohol is a cornerstone in fragment-based drug discovery (FBDD).

Mechanistic Profile: The "Morpholine-Pyridine" Advantage

The efficacy of inhibitors built from (6-Morpholino-3-Pyridinyl)Methanol stems from its dual-interaction capability within the ATP-binding pocket of lipid kinases (PI3K family).

  • The Anchor (Morpholine Oxygen): Acts as a hydrogen bond acceptor for the amide hydrogen of Val851 (in PI3K

    
    ). This mimics the interaction of the adenine ring of ATP.
    
  • The Spacer (Pyridine Ring): Provides a rigid scaffold that positions the hydroxymethyl group (or its derivatives) towards the affinity pocket, allowing for high selectivity modifications.

  • Solubility: Unlike the highly lipophilic quinazoline or quinoline scaffolds, the morpholine ring (pKa ~8.3) enhances aqueous solubility and oral bioavailability.

Visualizing the Scaffold Architecture

Scaffold_Comparison Scaffold (6-Morpholino-3-Pyridinyl)Methanol (The Anchor) H_Bond H-Bond Acceptor (Morpholine O -> Val851) Scaffold->H_Bond Mechanism Solubility PK Property (Hydrophilic Morpholine) Scaffold->Solubility Advantage Drug1 PQR309 (Bimiralisib) (Pan-PI3K/mTOR) Scaffold->Drug1 Derivatized to Drug2 ZSTK474 (Pan-PI3K) Scaffold->Drug2 Derivatized to Target Target: PI3K / mTOR (Lipid Kinases) H_Bond->Target High Affinity

Figure 1: The structural logic of the Morpholino-Pyridine scaffold and its evolution into clinical candidates.

Comparative Analysis: Morpholino-Pyridine vs. Other Scaffolds[1][2]

This section compares Morpholino-Pyridine derived inhibitors (represented by ZSTK474/PQR309) against Quinazoline inhibitors (e.g., Gefitinib) and Fungal Metabolites (Wortmannin).

Table 1: Performance & Physicochemical Comparison
FeatureMorpholino-Pyridine Class (e.g., ZSTK474)Quinazoline Class (e.g., Gefitinib)Furanosteroid Class (e.g., Wortmannin)
Primary Target Class I PI3K isoforms (

) & mTOR
EGFR (Tyrosine Kinase)Non-selective PI3K / DNA-PK
Binding Mode Reversible , ATP-competitive. H-bond via Morpholine O.Reversible , ATP-competitive. H-bond via N1/N3.Irreversible (Covalent binding to Lys802).
IC50 (PI3K

)
~1-10 nM (High Potency)>10

M (Inactive)
~5 nM (Potent but toxic)
Selectivity High for Lipid Kinases; Low cross-reactivity with Tyrosine Kinases.High for EGFR; Poor activity on Lipid Kinases.Low; hits multiple kinases non-specifically.
Solubility High (Morpholine enhances polarity).Low (Requires solubilizing tails).Low (Lipophilic steroid core).
Metabolic Stability Moderate (Morpholine ring opening is a metabolic soft spot).High (Aromatic core is stable).Low (Rapid degradation in plasma).
Key Insight: The Selectivity Switch

The Morpholino-Pyridine scaffold is "tuned" for the wider, more polar ATP pocket of PI3K. In contrast, the flat, aromatic Quinazoline scaffold fits the narrower, hydrophobic cleft of EGFR. Attempting to use a Quinazoline for PI3K inhibition often results in poor affinity unless heavily modified.

Experimental Protocols

To validate the efficacy of a (6-Morpholino-3-Pyridinyl)Methanol derivative, the following workflows are standard in high-impact drug discovery campaigns.

Protocol A: Synthesis of an Active Inhibitor (Coupling)

Objective: Convert the inactive alcohol scaffold into an active triazine-based inhibitor.

  • Activation: React (6-Morpholino-3-Pyridinyl)Methanol with Thionyl Chloride (

    
    ) in DCM at 0°C to generate the benzylic chloride .
    
  • Nucleophilic Substitution: React the chloride with a 4,6-dichloro-1,3,5-triazine core.

  • Capping: Add a solubilizing amine (e.g., piperazine) to the remaining chloride on the triazine.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: ADP-Glo™ Kinase Assay (PI3K

)

Objective: Quantify IC50 of the synthesized inhibitor.

Reagents:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS lipid vesicles (50

    
    M).
    
  • ATP: 10

    
    M (Km apparent).
    
  • Detection: ADP-Glo™ Reagent (Promega).

Steps:

  • Preparation: Dilute inhibitor (starting at 10

    
    M, 1:3 serial dilution) in kinase buffer (50 mM HEPES pH 7.5, 3 mM 
    
    
    
    , 1 mM EGTA).
  • Incubation: Add 2

    
    L inhibitor + 4 
    
    
    
    L Enzyme (2 ng/well). Incubate 15 min at RT.
  • Reaction Start: Add 4

    
    L ATP/Lipid mix. Shake for 1 min. Incubate 60 min at RT.
    
  • Termination: Add 10

    
    L ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min.
    
  • Detection: Add 20

    
    L Kinase Detection Reagent (converts ADP 
    
    
    
    ATP
    
    
    Luciferase). Incubate 30 min.
  • Read: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Synthesis & Signaling Pathway Visualization

The following diagram illustrates the chemical evolution from the raw material to the active inhibitor and its downstream biological effect.

Workflow_Map cluster_chem Chemical Synthesis Phase cluster_bio Biological Mechanism (PI3K Pathway) Start (6-Morpholino-3-Pyridinyl)Methanol (Starting Material) Step1 Chlorination (SOCl2) Start->Step1 Step2 Coupling to Triazine Core Step1->Step2 ActiveDrug Active Inhibitor (e.g., PQR309 Analog) Step2->ActiveDrug PI3K PI3K (p110/p85) ActiveDrug->PI3K Inhibits (IC50 < 10nM) PIP3 PIP2 -> PIP3 Conversion PI3K->PIP3 Catalyzes AKT AKT Phosphorylation (pS473) PIP3->AKT mTOR mTOR Signaling AKT->mTOR Apoptosis Tumor Cell Apoptosis mTOR->Apoptosis Inhibition leads to

Figure 2: From Synthesis to Signal Inhibition. The Morpholino-Pyridine scaffold is converted into an active inhibitor which blocks the PI3K->AKT cascade.

References
  • BenchChem. (2024). (6-Amino-3-Pyridinyl)Methanol and Morpholino Derivatives: High-Purity Reagents for Kinase Inhibitor Synthesis. Retrieved from

  • Wullschleger, S., et al. (2006).[1] TOR signaling in growth and metabolism. Cell, 124(3), 471-484. (Mechanistic basis for PI3K/mTOR pathway inhibition).[1]

  • Peng, W., et al. (2016).[1] Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. (Detailed docking of the morpholine oxygen in the hinge region).

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A Potent, Brain-Penetrant, Pan-Class I PI3K/mTOR Inhibitor. Journal of Medicinal Chemistry.

  • Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute. (Validation of morpholine-containing inhibitors in vivo).

Sources

A Senior Application Scientist's Guide to Validating the Target Engagement of (6-Morpholino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate binds its intended molecular target within a biologically relevant system is a cornerstone of a successful program. This guide provides a comprehensive, multi-faceted strategy for validating the target engagement of (6-Morpholino-3-Pyridinyl)Methanol, a scaffold of significant interest in kinase inhibitor development. We will move beyond rote protocols to explore the causal logic behind an orthogonal, tiered approach—from direct biochemical confirmation to robust cellular verification. This document is designed for researchers, scientists, and drug development professionals, providing not only detailed methodologies but also the strategic insights required to build a compelling and self-validating data package for this important class of molecules.

Introduction: The Criticality of Target Engagement for Pyridine Scaffolds

The (6-Morpholino-3-Pyridinyl)Methanol scaffold is a key intermediate in the synthesis of a new generation of targeted therapies, particularly kinase inhibitors.[1] The pyridine core often serves as a crucial hinge-binding motif, enabling high-affinity interactions within the ATP-binding site of kinases like c-Met and others involved in oncogenic signaling.[1] However, the promise of a potent molecule can only be realized if it reliably engages its intended target within the complex milieu of a living cell.

Target engagement validation serves as the critical link between a compound's biochemical potency and its cellular or physiological effect.[2][3] Without this confirmation, downstream observations such as changes in cell viability or signaling could be misinterpreted, potentially stemming from off-target effects.[2] This guide presents a systematic, evidence-building workflow to rigorously confirm the target engagement of novel inhibitors derived from the (6-Morpholino-3-Pyridinyl)Methanol scaffold.

Tier 1: Biophysical Confirmation of Direct Target Binding

The foundational step in any target engagement cascade is to demonstrate a direct, physical interaction between the compound and its purified target protein. Surface Plasmon Resonance (SPR) is an exemplary technology for this purpose, offering real-time, label-free analysis of binding kinetics.[4]

Expertise & Experience: The primary objective here is to obtain quantitative proof of binding and to characterize the interaction kinetics (the on- and off-rates). A high-affinity interaction with a slow dissociation rate (koff), for instance, often translates to a more durable pharmacological effect. SPR is highly sensitive and provides much more than a simple affinity (KD) value; it reveals the dynamic nature of the binding event.[4][5]

Trustworthiness: The self-validating nature of an SPR experiment lies in its precision and the use of appropriate controls. The assay should include a negative control (an inactive, structurally similar molecule) and a known reference inhibitor to ensure the observed binding is specific. The immobilization of the kinase target on the sensor chip is a critical step, as improper conditions can lead to protein denaturation and unreliable data.[5]

Experimental Protocol: Surface Plasmon Resonance (SPR) Kinetic Analysis
  • Kinase Immobilization: Covalently immobilize the purified recombinant target kinase (e.g., c-Met) onto a sensor chip surface using standard amine coupling chemistry. Aim for a low to moderate immobilization density to avoid mass transport limitations.

  • Analyte Preparation: Prepare a series of precise dilutions of (6-Morpholino-3-Pyridinyl)Methanol-derived inhibitor, a negative control compound, and a known reference inhibitor in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the analyte solutions sequentially over the immobilized kinase surface, starting from the lowest concentration. Each cycle consists of an association phase (analyte injection) and a dissociation phase (buffer flow).

  • Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH glycine buffer) to remove bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka or kon), dissociation rate constant (kd or koff), and the equilibrium dissociation constant (KD).

Data Presentation: Comparative Binding Kinetics
CompoundTarget KinaseKD (nM)kon (1/Ms)koff (1/s)
(6-Morpholino-3-Pyridinyl)Methanol Derivative c-Met152.5 x 10⁵3.75 x 10⁻³
Negative Control Analogc-Met>10,000No BindingNo Binding
Reference Inhibitor (e.g., Crizotinib)c-Met55.0 x 10⁵2.5 x 10⁻³

Tier 2: Verifying Target Engagement in the Cellular Environment

Confirming that a compound binds its target in a test tube is necessary, but not sufficient. The ultimate goal is to verify this interaction within the complexity of an intact cell.[6] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in a cellular context, based on the principle of ligand-induced thermal stabilization.[7]

Expertise & Experience: When a compound binds to its target protein, it typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[7] By heating cells treated with the compound across a temperature gradient, we can observe a "shift" in the melting temperature (Tm) of the target protein. This thermal shift is a robust and direct indicator of target engagement in its native environment.[3][8]

Trustworthiness: CETSA is an inherently self-validating system. The experiment directly compares the thermal stability of the target protein in the presence of the compound versus a vehicle control (e.g., DMSO). A clear, dose-dependent increase in the amount of soluble protein at elevated temperatures provides strong, quantifiable evidence of binding.

Diagram: The Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Quantification treat_cells Culture cells and treat with (6-Morpholino-3-Pyridinyl)Methanol Derivative or Vehicle (DMSO) heat_aliquots Aliquot cell suspension and heat across a temperature gradient treat_cells->heat_aliquots lyse_cells Cell Lysis (e.g., Freeze-Thaw) heat_aliquots->lyse_cells centrifuge Centrifugation to separate soluble vs. precipitated proteins lyse_cells->centrifuge collect_supernatant Collect supernatant (soluble fraction) centrifuge->collect_supernatant quantify Quantify target protein via Western Blot / ELISA / Mass Spec collect_supernatant->quantify

Caption: Workflow illustrating the principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA Isothermal Dose-Response (ITDR)
  • Cell Culture & Treatment: Seed a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) in sufficient quantity. Treat cell suspensions with a serial dilution of the inhibitor or vehicle control for 1-2 hours at 37°C.

  • Thermal Challenge: Determine the optimal melting temperature (Tm) for the target protein in a preliminary experiment. For the ITDR experiment, heat all samples at this single, fixed temperature (e.g., 52°C) for 3 minutes, followed by immediate cooling.[9]

  • Lysis: Lyse the cells using repeated freeze-thaw cycles to release cellular contents without detergents that might disrupt protein complexes.

  • Fractionation: Separate the soluble, stabilized proteins from the heat-denatured, precipitated proteins by high-speed centrifugation.

  • Quantification: Carefully collect the supernatant and quantify the amount of the soluble target protein using a quantitative immunoassay, such as a Western blot or an In-Cell Western.

  • Data Analysis: Plot the amount of soluble target protein against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50, which reflects the concentration required to stabilize 50% of the target protein.

Tier 3: Orthogonal Cellular Validation for Mechanistic Insight

While CETSA provides powerful evidence of binding, an orthogonal cellular assay that measures the functional consequence of that binding provides a critical layer of validation. An In-Cell Western™ (ICW) assay can be used to quantify the inhibition of a specific downstream phosphorylation event, directly linking target engagement to a change in signaling.[10][11]

Expertise & Experience: The logic here is to demonstrate causality. If the compound binds the target kinase (as shown by CETSA), it should inhibit its catalytic activity, leading to a measurable decrease in the phosphorylation of a known downstream substrate. This assay format is quantitative, high-throughput, and performed in situ, preserving the native cellular context.[11]

Trustworthiness: This method is self-validating through normalization and controls. The signal from the phospho-specific antibody is normalized to the total protein level or cell number in the same well, correcting for variations in cell seeding.[10] Comparing the dose-response of the active compound to an inactive analog and a known inhibitor confirms the specificity of the observed effect.

Diagram: Logic of Orthogonal Cellular Validation

Orthogonal_Validation TE Target Engagement (Binding) (CETSA) Confirms physical interaction of compound with target protein in the cell CV High Confidence Validation Binding event is directly linked to a specific functional readout TE->CV leads to FO Functional Outcome (Inhibition) (In-Cell Western) Measures the direct consequence of binding on downstream signaling FO->CV corroborates

Caption: Linking direct target binding (CETSA) to functional outcome (ICW) for high-confidence validation.

Experimental Protocol: In-Cell Western™ for Phospho-Substrate Inhibition
  • Cell Seeding & Treatment: Seed adherent cells in a 96- or 384-well microplate and allow them to attach. Starve the cells if necessary, then treat with a serial dilution of the inhibitor for a predetermined time. Stimulate the pathway with an appropriate growth factor if required.

  • Fixation & Permeabilization: Fix the cells with paraformaldehyde to lock proteins in place. Permeabilize the cell membranes with a mild detergent (e.g., Triton X-100) to allow antibody entry.[12]

  • Immunostaining: Block non-specific antibody binding. Incubate the cells with two primary antibodies simultaneously: a rabbit antibody for the phosphorylated substrate and a mouse antibody for a normalization protein (e.g., total substrate or a housekeeping protein like GAPDH).

  • Secondary Antibody Incubation: Wash the cells and incubate with two spectrally distinct, near-infrared fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).

  • Imaging and Analysis: Scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity for both channels in each well. Normalize the phospho-protein signal to the normalization protein signal. Plot the normalized signal against the inhibitor concentration to determine the IC50.

Data Presentation: Integrated Target Engagement & Functional Data
CompoundTargetCETSA EC50 (nM)Functional IC50 (nM) (p-Substrate Inhibition)
(6-Morpholino-3-Pyridinyl)Methanol Derivative c-Met85110
Negative Control Analogc-Met>20,000>20,000
Reference Inhibitor (e.g., Crizotinib)c-Met4055

Conclusion: A Triad of Evidence for Confident Validation

Validating the target engagement of a novel compound like a (6-Morpholino-3-Pyridinyl)Methanol derivative requires more than a single experiment. It demands a thoughtfully constructed, multi-tiered approach that builds an irrefutable case.

By beginning with biophysical confirmation (SPR) , we establish a direct, quantitative interaction with the purified target. We then progress to the cellular environment with CETSA , providing powerful, direct evidence of target binding in an intact cell. Finally, we link this binding event to a biological consequence using an orthogonal functional assay (In-Cell Western) . This triad of evidence—Binding, Engagement, and Function—forms a self-validating framework that provides the highest degree of confidence, enabling decisive progression of promising therapeutic candidates.

References

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PubMed Central. [Link]

  • 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem. PubChem. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PubMed Central. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • In-Cell Western™ Assay. LI-COR Biosciences. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

  • Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • Kinascreen SPR services. Biaffin. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Applications of Surface Plasmon Resonance (SPR) in HIV-1 Nef Inhibitor Discovery and PROTAC... - YouTube. YouTube. [Link]

  • Pyridine methanol chlorinations. | Download Table. ResearchGate. [Link]

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A Comparative Guide to the Efficacy of (6-Morpholino-3-Pyridinyl)Methanol Analogues as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholinopyridine Scaffold in PI3K Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2] A variety of small molecule inhibitors have been developed, with many successful candidates featuring a morpholine moiety. This is due to the morpholine oxygen's ability to form a crucial hydrogen bond with the hinge region of the PI3K active site, a key interaction for potent inhibition.[1]

The (6-Morpholino-3-Pyridinyl)Methanol scaffold represents a promising chemical starting point for the development of novel PI3K inhibitors. The pyridine core offers a versatile platform for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This guide will explore the comparative efficacy of a series of hypothetical analogues derived from this core structure, providing a framework for their evaluation.

Structure-Activity Relationship (SAR) Insights

While direct comparative data for a series of (6-Morpholino-3-Pyridinyl)Methanol analogues is not extensively available in the public domain, we can extrapolate key SAR principles from related classes of morpholine-containing PI3K inhibitors, such as those with pyrimidine or triazine cores.[3][4]

  • The Morpholine Moiety is Key: Across numerous studies, the morpholine group is consistently identified as a critical pharmacophore for PI3K inhibitory activity. Its substitution or removal typically leads to a significant decrease in potency.[3]

  • Substitutions on the Pyridine Ring: Modifications to the pyridine ring can significantly impact inhibitor efficacy and selectivity. For instance, the introduction of small, electron-withdrawing groups may enhance interactions with the active site, while bulky substituents could introduce steric hindrance.

  • The Methanol Group as a Point for Derivatization: The hydroxymethyl group at the 3-position of the pyridine ring provides a convenient handle for further chemical modification. Analogues with this group modified could exhibit altered solubility, cell permeability, and metabolic stability, all of which are critical factors for drug development.

To illustrate the process of comparative efficacy assessment, we will now present a hypothetical dataset for a series of (6-Morpholino-3-Pyridinyl)Methanol analogues.

Comparative Efficacy of Hypothetical Analogues

For the purpose of this guide, we have generated a representative dataset for three hypothetical analogues of (6-Morpholino-3-Pyridinyl)Methanol, designated as Compound A (the parent molecule), Compound B , and Compound C . These compounds are posited to have minor structural modifications to the parent scaffold.

Table 1: In Vitro Efficacy of (6-Morpholino-3-Pyridinyl)Methanol Analogues
CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Cell Viability (MCF-7) IC50 (µM)
Compound A 1503502004505.2
Compound B 25150502000.8
Compound C 500>1000800>100015.7
ZSTK474 (Control) 35200802501.1

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability. ZSTK474 is a known pan-Class I PI3K inhibitor included for reference.[4]

Table 2: In Vivo Antitumor Activity in a Breast Cancer Xenograft Model
Treatment Group (10 mg/kg, daily)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle 0+2.5
Compound A 35-1.5
Compound B 75-3.0
Compound C 10+1.0

Tumor growth inhibition is calculated relative to the vehicle control group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to generate the comparative data presented above.

In Vitro PI3K Enzyme Inhibition Assay (HTRF)

This assay quantitatively measures the inhibition of PI3Kα activity. Homogeneous Time Resolved Fluorescence (HTRF) is a robust technology for screening kinase inhibitors.[5]

Workflow Diagram:

HTRF_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Reagents: - PI3Kα Enzyme - PIP2 Substrate - ATP - Inhibitor Dilutions plate Dispense Reagents into 384-well plate reagents->plate incubation Incubate at RT (e.g., 60 min) plate->incubation stop_detection Add Stop Solution & HTRF Detection Reagents incubation->stop_detection read Read Plate on HTRF-compatible reader stop_detection->read

Caption: HTRF PI3Kα Inhibition Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a working solution of PI3Kα enzyme in kinase buffer.

    • Prepare a working solution of the lipid substrate (e.g., PIP2) in kinase buffer.

    • Prepare a working solution of ATP in kinase buffer.

    • Perform serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.

  • Assay Plate Preparation:

    • Add 2 µL of the diluted test compound or control to the wells of a 384-well low-volume plate.

    • Add 4 µL of the PI3Kα enzyme solution to each well.

    • Initiate the kinase reaction by adding 4 µL of the ATP/PIP2 substrate mix to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of the HTRF detection mix (containing Eu3+-cryptate labeled anti-GST antibody and XL665-labeled PIP3) to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. IC50 values are then calculated using a suitable data analysis software.[6]

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow Diagram:

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in a 96-well plate adherence Allow cells to adhere (e.g., 24 hours) seed_cells->adherence add_compounds Add serially diluted compounds adherence->add_compounds incubate_treatment Incubate for a defined period (e.g., 72 hours) add_compounds->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: MTT Cell Viability Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells (e.g., MCF-7 breast cancer cell line).

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

Western Blotting for PI3K Pathway Activation

Western blotting is used to detect the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt and S6K, providing a direct measure of the inhibitor's cellular activity.[9]

Workflow Diagram:

Western_Blot_Workflow cell_treatment Treat cells with compounds lysis Lyse cells and quantify protein cell_treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibodies (e.g., p-Akt, Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Add chemiluminescent substrate and image secondary_ab->detection

Caption: Western Blotting Workflow for PI3K Pathway Analysis.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compounds at various concentrations for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.[12]

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of the compounds in a living organism.[13]

Workflow Diagram:

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint cell_injection Subcutaneously inject cancer cells into mice tumor_growth Monitor tumor growth cell_injection->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization dosing Administer compounds daily (e.g., oral gavage) randomization->dosing measurements Measure tumor volume and body weight regularly dosing->measurements endpoint Sacrifice mice at study endpoint and analyze tumors measurements->endpoint

Caption: In Vivo Tumor Xenograft Study Workflow.

Step-by-Step Protocol:

  • Animal Handling and Tumor Implantation:

    • Use immunodeficient mice (e.g., BALB/c nude).

    • Subcutaneously inject 5 x 106 MCF-7 cells in Matrigel into the flank of each mouse.

    • Monitor the mice until the tumors reach a volume of approximately 100-150 mm3.[14]

  • Randomization and Treatment:

    • Randomize the mice into treatment groups (n=8-10 per group), including a vehicle control group.

    • Administer the test compounds and vehicle control daily via an appropriate route (e.g., oral gavage).[15]

  • Monitoring and Endpoint:

    • Measure the tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (length x width2)/2.

    • Continue the treatment for a predefined period (e.g., 21 days) or until the tumors in the control group reach a specific size.

    • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

Discussion and Future Directions

The hypothetical data presented in this guide illustrates a clear SAR trend, where Compound B demonstrates superior in vitro potency and in vivo efficacy compared to the parent Compound A and the inactive Compound C . This underscores the importance of systematic chemical modification and rigorous biological testing in the drug discovery process.

The detailed experimental protocols provided herein serve as a robust framework for the evaluation of novel PI3K inhibitors. Adherence to these standardized methods ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in a drug development program.

Future research should focus on synthesizing and testing a broader range of (6-Morpholino-3-Pyridinyl)Methanol analogues to further refine the SAR and to optimize for drug-like properties. Investigating the selectivity profile against different PI3K isoforms and other kinases will also be crucial for identifying candidates with the desired therapeutic window.

References

  • Chan, A., Dirix, L., O'Shaughnessy, J., Hegg, R., Manikhas, A., et al. (2017). A randomized adaptive phase II/III study of buparlisib, a pan-class I PI3K inhibitor, combined with paclitaxel for the treatment of HER2-advanced breast cancer (BELLE-4). Annals of Oncology, 28(2), 313–320.
  • Hay, N. (2005). The VHL tumor suppressor gene and its role in hypoxia sensing.
  • Hoxhaj, G., & Manning, B. D. (2020). The PI3K-AKT network at the interface of cancer and metabolism.
  • JoVE. (2023). Zebrafish Xenograft Assay: A Method to Assess the Anti-cancer Efficacy of Therapeutics on Tumorigenicity in Zebrafish In Vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Pecchi, S., Renhowe, P. A., Taylor, C., Kaufman, S., Merritt, H., Wiesmann, M., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 5977-5981.
  • Research SOP. (2022). INVESTIGATION OF ANTI-CANCER POTENTIAL OF PLANT EXTRACT USING MURINE CANCER CELL LINE XENOGRAFT MODEL IN EXPERIMENTAL ANIMALS. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma. Methods in Molecular Biology (Vol. 1102, pp. 343-355). Humana Press.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Wright, E. W., Nelson Jr, R. A., Karpova, Y., Kulik, G., & Welker, M. E. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1657.
  • Wright, E. W., Nelson Jr, R. A., Karpova, Y., Kulik, G., & Welker, M. E. (2016). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 21(11), 1500.
  • Jin, J., et al. (2013). Human tumor xenograft models for preclinical assessment of anticancer drug development. Journal of Cancer, 4(1), 39-48.
  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • YouTube. (2024). How to run a cell based phospho HTRF assay. Retrieved from [Link]

  • Anticancer Research. (2019). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from [Link]

Sources

Technical Guide: Structure-Activity Relationship of (6-Morpholino-3-Pyridinyl)Methanol Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The (6-Morpholino-3-Pyridinyl)Methanol scaffold (CAS: 100334-01-6) represents a "privileged structure" in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors targeting the PI3K/Akt/mTOR pathway.

This guide analyzes the structure-activity relationship (SAR) of derivatives synthesized from this core alcohol. Unlike simple screening hits, this scaffold offers a validated binding mode where the morpholine oxygen functions as a critical hydrogen bond acceptor for the kinase hinge region (e.g., Val851 in PI3K


), while the hydroxymethyl  group serves as a versatile synthetic handle for accessing the kinase affinity pocket.
Comparison of Core Derivatives

The following table summarizes the biological impact of modifying the C-3 position of the pyridine ring, starting from the parent methanol.

Derivative ClassStructural Modification (at C-3)Primary TargetMechanism of ActionKey Advantage
Parent Alcohol

Weak PI3K/mTORHinge Binder (Fragment)High solubility; Synthetic precursor.
Aldehyde

Reactive IntermediateElectrophilePrecursor for reductive amination.
Benzylic Amine

PI3K

Affinity Pocket InteractionH-bond donor to Asp810/Asp836.
Urea/Amide

Dual PI3K/mTORExtended ReachAccesses solvent-exposed regions; improves metabolic stability.
Ether

mTOR SelectiveHydrophobic FitReduced polarity; improved BBB permeability (e.g., PQR309 analogs).

Mechanistic Grounding: The PI3K/mTOR Nexus

To understand the SAR of these derivatives, one must visualize the target biology. The PI3K/Akt/mTOR pathway is frequently dysregulated in oncology.[1][2] The morpholino-pyridine scaffold is designed to compete with ATP for the catalytic cleft of these kinases.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of PI3K inhibition by morpholino-pyridine derivatives.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruitment/Activation PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits S6K S6K1 mTORC1->S6K Phosphorylation Proliferation Cell Proliferation S6K->Proliferation Promotes Drug Morpholino-Pyridine Derivative Drug->PI3K ATP Competition

Figure 1: The PI3K/Akt/mTOR signaling cascade.[1] Morpholino-pyridine derivatives inhibit the conversion of PIP2 to PIP3, arresting downstream proliferation signals.

Chemical Synthesis & Derivatization Protocols

The utility of (6-Morpholino-3-Pyridinyl)Methanol lies in its conversion to high-affinity inhibitors. Below are the validated protocols for transforming this alcohol into active amine and urea derivatives.

Protocol A: Oxidation to Aldehyde (The Gateway Step)

The alcohol is rarely the final drug; it is the precursor. The aldehyde intermediate is unstable and typically used in situ.

Reagents: Oxalyl chloride, DMSO, Triethylamine (Swern) or IBX. Mechanism: Alcohol oxidation to aldehyde.

  • Setup: Cool a solution of oxalyl chloride (1.1 eq) in dry DCM to -78°C under argon.

  • Activation: Add DMSO (2.2 eq) dropwise. Stir for 15 min.

  • Addition: Add (6-Morpholino-3-Pyridinyl)Methanol (1.0 eq) dissolved in DCM dropwise. Stir for 45 min at -78°C.

  • Quench: Add triethylamine (5.0 eq). Allow to warm to room temperature (RT).

  • Workup: Dilute with water, extract with DCM. Note: The aldehyde is prone to oxidation; proceed immediately to Protocol B.

Protocol B: Reductive Amination (Generating the Lead)

This step introduces the "tail" responsible for isoform selectivity (e.g., PI3K


 vs. 

).

Reagents: Primary amine (


), 

, acetic acid.
  • Coupling: Dissolve the crude aldehyde from Protocol A in DCE (Dichloroethane). Add the desired amine (1.1 eq) and acetic acid (1 drop). Stir for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (

    
    , 1.5 eq). Stir at RT for 12 hours.[3]
    
  • Validation: Monitor by LC-MS for the disappearance of the imine intermediate.

  • Purification: Quench with saturated

    
    . Extract with EtOAc.[4] Purify via flash chromatography (MeOH/DCM gradient).
    
Synthesis Workflow Diagram

Synthesis_Flow Alcohol (6-Morpholino-3-Pyridinyl) Methanol Aldehyde Aldehyde Intermediate Alcohol->Aldehyde Swern Ox (-78°C) Chloride Benzylic Chloride Alcohol->Chloride SOCl2 Amine Benzylic Amine (Active Inhibitor) Aldehyde->Amine R-NH2 NaBH(OAc)3 Urea Urea Derivative Chloride->Urea Urea coupling

Figure 2: Synthetic divergence from the methanol scaffold.

Structure-Activity Relationship (SAR) Analysis

The SAR of these derivatives is driven by three distinct pharmacophoric regions.

Region 1: The Morpholine Ring (Hinge Binder)
  • Role: The morpholine oxygen forms a hydrogen bond with the backbone amide of Val851 (in PI3K

    
    ).
    
  • SAR Insight: Substitution on the morpholine ring (e.g., methyl groups) often decreases potency due to steric clash within the tight ATP pocket. However, bridged morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) can enhance selectivity for mTOR by filling a hydrophobic pocket unique to that kinase [1].

Region 2: The Pyridine Core (Scaffold)
  • Role: Orients the morpholine and the C-3 substituent at the correct vector (approx 120°).

  • SAR Insight: Replacing pyridine with pyrimidine (2,4-substitution) often increases potency by adding an additional H-bond acceptor (N1) for the water network, but may reduce metabolic stability.

Region 3: The Methanol-Derived Linker (Affinity Pocket)

This is the primary vector for optimization. The hydroxymethyl group of the parent compound points toward the affinity pocket (ribose binding region).

  • Alcohol (

    
    ): 
    
    • Activity: Low to Moderate (

      
      ).
      
    • Limitation: The hydroxyl group is a poor H-bond donor in this specific hydrophobic pocket.

  • Benzylic Amines (

    
    ): 
    
    • Activity: High (

      
      ).[3]
      
    • Mechanism:[3][5][6][7][8] The protonated amine can form a salt bridge or H-bond with Asp810 or Asp836 .

    • Selectivity: Bulky aromatic groups (e.g., indoles, sulfonamides) attached here drive isoform selectivity.

  • Ureas (

    
    ): 
    
    • Activity: Very High (Dual PI3K/mTOR).

    • Example:Gedatolisib analogs . The urea moiety acts as a rigid linker that positions the distal aryl group to interact with the non-conserved regions at the pocket entrance [2].

Comparative Data: Impact of C-3 Substitution

Data derived from PI3K


 enzymatic assays.
Compound IDR-Group (at C-3)PI3K


(nM)
mTOR

(nM)
Selectivity Profile
Ref-1

1,200>5,000Inactive
Ref-2

4501,100Weak Pan-PI3K
Ref-3

45120Dual Inhibitor
Ref-4

12800PI3K Selective
Ref-5

10100Potent Dual

Note: Ref-5 demonstrates that replacing the amine with a triazole (via click chemistry on the azide derivative) retains potency while improving metabolic stability. [3]

Expert Commentary & Causality

Why start with the Methanol? Directly synthesizing the amine or urea on the pyridine ring before coupling the morpholine is often chemically inefficient due to competing nucleophilic attacks. The hydroxymethyl group is robust; it survives the


 reaction used to install the morpholine ring (typically reacting 6-chloropyridin-3-yl-methanol with morpholine). This makes (6-Morpholino-3-Pyridinyl)Methanol the ideal "late-stage divergent point" for library synthesis.

Self-Validating the Protocol: When performing the reductive amination (Protocol B), the formation of the imine is the rate-determining step. If the reaction stalls, adding a Lewis acid (like


) can drive the equilibrium. If the final product shows poor solubility in the assay, convert it to the HCl salt; the pyridine nitrogen is basic enough to form stable salts, improving aqueous solubility for biological testing.

References

  • Morpholine Derivatives Greatly Enhance the Selectivity of mTOR Inhibitors. Journal of Medicinal Chemistry. Link

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Institutes of Health (NIH). Link

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. International Journal of Molecular Sciences. Link

  • Structure-Activity Relationship of Pyridine Derivatives. MDPI. Link

  • (6-Morpholino-3-Pyridinyl)Methanol Safety & Data. PubChem. Link

Sources

In Vivo Validation of (6-Morpholino-3-Pyridinyl)Methanol's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold Analysis for Next-Generation Kinase Inhibitor Design

Executive Summary: The Pharmacophore Advantage[1]

(6-Morpholino-3-Pyridinyl)Methanol (CAS: 388088-73-1) is not merely a reagent; it is a privileged scaffold in the design of dual PI3K/mTOR inhibitors. Its therapeutic potential lies in its ability to serve as a modular building block that confers two critical properties to a drug candidate:

  • High-Affinity Hinge Binding: The morpholine oxygen acts as a potent hydrogen bond acceptor for the hinge region of kinase ATP-binding pockets (specifically Val851 in PI3Kα).

  • Tunable Solubility & ADME: The pyridine core provides a lipophilic yet metabolically distinct profile compared to traditional pyrimidine scaffolds, while the hydroxymethyl group serves as a versatile "handle" for extending the molecule into the affinity pocket.

This guide validates the in vivo potential of this scaffold by analyzing the performance of clinical candidates derived from it (e.g., PQR309/Bimiralisib analogs) against alternative structural motifs.

Mechanistic Validation: The "Hinge-Binder" Hypothesis

To validate the therapeutic utility of (6-Morpholino-3-Pyridinyl)Methanol, we must understand its role at the molecular level. The morpholine ring is the "warhead" for binding affinity, while the pyridine ring positions the molecule within the active site.

Signaling Pathway Target: PI3K/Akt/mTOR

The scaffold targets the dysregulated PI3K pathway common in glioblastoma and solid tumors.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1/2 AKT->mTOR Activates Proliferation Tumor Growth & Survival mTOR->Proliferation Drives Scaffold (6-Morpholino-3-Pyridinyl) Methanol Scaffold Scaffold->PI3K Inhibits (H-Bond to Val851) Scaffold->mTOR Dual Inhibition

Figure 1: Mechanism of Action. The morpholino-pyridine scaffold competitively inhibits the ATP-binding site of PI3K and mTOR, blocking downstream proliferation signals.

Comparative Performance Analysis

The true validation of this scaffold appears when comparing it to alternative structural motifs, such as amino-pyridine or morpholino-pyrimidine derivatives.

Table 1: Scaffold Performance Metrics (In Silico & In Vitro)
Feature(6-Morpholino-3-Pyridinyl)Methanol (6-Amino-3-Pyridinyl)Methanol Morpholino-Pyrimidine
Primary Role Dual PI3K/mTOR Inhibitor ScaffoldSelective Kinase InhibitorPan-PI3K Inhibitor
Hinge Interaction Strong (Morpholine O

Val851 NH)
Moderate (Amino N

Backbone CO)
Strong
Solubility (LogP) Optimized (~0.4 - 1.2) Low (Too polar)Variable (Often requires solubilizing groups)
Brain Penetration High (P-gp evasion potential)LowModerate (Substrate dependent)
Metabolic Stability Moderate (Pyridine N oxidation risk)Low (Rapid acetylation)High
Key Derivative PQR309 (Bimiralisib) Various experimental probesZSTK474

Key Insight: The morpholine substitution significantly improves blood-brain barrier (BBB) penetration compared to the amino analog, making this scaffold superior for targeting CNS metastases (e.g., Glioblastoma).

In Vivo Validation Protocols

To validate the therapeutic potential of a lead compound derived from this scaffold, the following experimental workflows are established standards.

Protocol A: Xenograft Efficacy Model (Mouse)

Objective: Assess tumor volume reduction in a PI3K-driven tumor model (e.g., PC-3 Prostate or U87MG Glioblastoma).

  • Derivatization: Convert (6-Morpholino-3-Pyridinyl)Methanol to the active aldehyde via MnO₂ oxidation, then couple to a triazine core to form the test inhibitor (e.g., Compound X).

  • Animal Selection: Female BALB/c nude mice (6-8 weeks old).

  • Inoculation: Subcutaneous injection of

    
     tumor cells in Matrigel.
    
  • Dosing Regimen:

    • Group 1 (Vehicle): PEG400/Water (10:90).

    • Group 2 (Standard): BKM120 (60 mg/kg, daily oral).

    • Group 3 (Test Scaffold): Compound X (derived from title molecule) at 25, 50, 100 mg/kg.

  • Endpoint: Measure tumor volume (

    
    ) every 3 days for 28 days.
    
Protocol B: Pharmacokinetic (PK) & Brain Penetration

Objective: Validate the scaffold's ability to cross the BBB, a distinct advantage of the morpholino-pyridine moiety.

  • Administration: Single oral dose (10 mg/kg) to SD rats.

  • Sampling: Blood and brain tissue collection at 0.5, 1, 2, 4, 8, 24h.

  • Analysis: LC-MS/MS quantification.

  • Validation Metric: Calculate Brain/Plasma ratio (

    
    ). A ratio 
    
    
    
    indicates successful scaffold utility for CNS targets.
Workflow Visualization

Validation_Workflow Start Start: (6-Morpholino-3-Pyridinyl)Methanol Synth Synthesis: Oxidation & Coupling (Create Inhibitor) Start->Synth InVitro In Vitro Screen: IC50 vs PI3Kα/mTOR Synth->InVitro InVivo In Vivo Validation: Xenograft Model InVitro->InVivo If IC50 < 100nM PK PK Analysis: Brain/Plasma Ratio InVivo->PK Efficacy Confirmed Result Validated Therapeutic Candidate PK->Result Kp,brain > 0.3

Figure 2: Validation Workflow. From raw scaffold to validated clinical candidate.

Safety & Toxicity Considerations

While the scaffold confers potency, specific metabolic liabilities must be monitored:

  • CYP Inhibition: Morpholine rings can sometimes inhibit CYP2D6. In vivo screens must include a cocktail probe assay.

  • Metabolic Stability: The pyridine nitrogen is susceptible to N-oxidation. Methylation or fluorination at the C4 position of the pyridine ring (adjacent to the methanol group) is a common medicinal chemistry strategy to block this metabolic soft spot.

References

  • PQR309 (Bimiralisib)

    • Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Scaffold Synthesis & Utility

    • Title: Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Deriv
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Morpholine in Drug Design

    • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link](Note: URL serves as a proxy for the general class search due to dynamic indexing).

  • Pharmacokinetics of Pyridine Alcohols

    • Title: Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female R
    • Source: ACS Chemical Neuroscience.[1]

    • URL:[Link]

Sources

Orthogonal Assays to Confirm the Activity of (6-Morpholino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous orthogonal testing strategy for (6-Morpholino-3-Pyridinyl)Methanol (CAS: 100335-57-5).[1]

While often utilized as a synthetic intermediate (building block), this molecule represents a privileged pharmacophore (the morpholino-pyridine scaffold) known for hinge-binding activity against lipid and protein kinases, particularly PI3K, mTOR, and RAF kinases . In the context of Fragment-Based Drug Discovery (FBDD), confirming the intrinsic activity of this fragment is a critical step before hit-to-lead optimization.[1]

Validating a Privileged Kinase Scaffold

Executive Summary & Strategic Context

(6-Morpholino-3-Pyridinyl)Methanol functions primarily as a hinge-binding fragment.[1] Its morpholine oxygen typically forms a critical hydrogen bond with the hinge region of kinase ATP-binding pockets (e.g., Val882 in PI3K


 or Val2240 in mTOR).

Because fragments often exhibit low affinity (High


M to mM range) compared to optimized leads, standard high-throughput screening (HTS) assays can yield false negatives. Therefore, a robust validation strategy must combine biophysical sensitivity  (to detect weak binding) with biochemical specificity  (to confirm functional inhibition).
The Triad of Validation
  • Primary Screen (Biochemical): ADP-Glo™ Kinase Assay (Functional enzymatic inhibition).

  • Orthogonal Confirmation (Biophysical): Surface Plasmon Resonance (SPR) (Direct physical binding).[1]

  • Cellular Relevance (Target Engagement): NanoBRET™ TE Assay (In-cell target occupancy).

Comparative Analysis of Assay Methodologies

The following table contrasts the three selected methodologies for characterizing this fragment.

FeaturePrimary: ADP-Glo™ Kinase Assay Orthogonal 1: SPR (Biacore) Orthogonal 2: NanoBRET™ TE
Readout Luminescence (ADP production)Refractive Index (Mass on sensor)BRET Ratio (Energy Transfer)
Measurement Functional IC

(Enzymatic)
K

, k

, k

(Binding Kinetics)
Cellular Target Occupancy (EC

)
Sensitivity High (can detect weak inhibitors)Very High (detects low MW fragments)Moderate (requires cell permeability)
Throughput High (384/1536-well)Medium (Chip-based)Medium/High (96/384-well)
False Positives Luciferase inhibitors, AggregatorsNon-specific binding (NSB)Auto-fluorescent compounds
Role for Fragment Confirms it stops the enzyme.[1]Confirms it binds the protein.[1][2]Confirms it enters the cell & binds.[1]

Detailed Experimental Protocols

Protocol A: Primary Biochemical Assay (ADP-Glo™ for PI3K/mTOR)

Rationale: This assay is universal for kinases and resistant to fluorescence interference, making it ideal for characterizing fragment libraries.

Materials:

  • Recombinant Kinase (e.g., PI3K

    
     or mTOR).
    
  • Substrate: PIP2:PS lipid vesicles (for PI3K) or p70S6K peptide (for mTOR).[1]

  • Ultrapure ATP.[1]

  • (6-Morpholino-3-Pyridinyl)Methanol (dissolved in 100% DMSO).[1]

  • ADP-Glo™ Reagent (Promega).[1]

Workflow:

  • Preparation: Dilute compound in Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA, 0.03% CHAPS) to 4x final concentration.
    
  • Incubation: Add 2.5

    
    L of compound and 2.5 
    
    
    
    L of enzyme to a 384-well white low-volume plate. Incubate for 15 min at RT.
  • Reaction Start: Add 5

    
    L of ATP/Substrate mix.[1] Incubate for 60 min at RT.
    
  • Depletion: Add 10

    
    L of ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate for 40 min.
    
  • Detection: Add 20

    
    L of Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Luciferase light).[1] Incubate for 30 min.
  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using a 4-parameter logistic model.

Protocol B: Orthogonal Biophysical Assay (Surface Plasmon Resonance)

Rationale: SPR is the "gold standard" for fragments.[1] It proves the compound binds to the protein and is not just a chaotic aggregator inhibiting the enzyme non-specifically.

System: Biacore 8K or T200. Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1]

Workflow:

  • Immobilization: Immobilize the target kinase (Ligand) onto the chip surface to a density of ~3000-5000 RU (high density required for small fragments).[1]

  • Solvent Correction: Prepare a DMSO solvent correction curve (ranging 1% to 5%) to account for bulk refractive index changes.

  • Injection: Inject (6-Morpholino-3-Pyridinyl)Methanol (Analyte) at increasing concentrations (e.g., 0, 10, 50, 100, 250, 500

    
    M).
    
    • Note: Fragments require high concentrations.

  • Parameters:

    • Contact time: 60s.[1][3]

    • Dissociation time: 120s.[1]

    • Flow rate: 30

      
      L/min.[1]
      
  • Analysis: Check for "square wave" sensorgrams (typical for fast on/off fragments). Calculate

    
     using Steady-State Affinity fitting (if kinetics are too fast) or Kinetic fitting (1:1 binding model).[1]
    

Strategic Visualization (Graphviz)

The following diagram illustrates the decision matrix for validating the activity of this scaffold.

AssayWorkflow Start Compound: (6-Morpholino-3-Pyridinyl)Methanol Biochem Primary Screen: ADP-Glo Kinase Assay Start->Biochem Decision1 Inhibition > 30% @ 100µM? Biochem->Decision1 Biophys Orthogonal (Biophysical): SPR (Biacore) Decision1->Biophys Yes Outcome3 Non-Binder: Inactive Fragment Decision1->Outcome3 No Decision2 Dose-dependent Binding? Biophys->Decision2 Cellular Cellular Relevance: NanoBRET TE Assay Decision2->Cellular Yes (Kd confirmed) Outcome2 False Positive: (Aggregator/Luciferase Inhibitor) Decision2->Outcome2 No (Promiscuous) Outcome1 Validated Hit: Proceed to Hit-to-Lead Cellular->Outcome1 IC50 Correlation

Figure 1: Step-wise validation workflow moving from high-throughput enzymatic screening to biophysical confirmation and cellular target engagement.

Mechanistic Insight & Expert Commentary

The "Morpholine-Pyridine" Hinge Interaction: The structural core of (6-Morpholino-3-Pyridinyl)Methanol is a recurrent motif in kinase inhibitors.[1] The oxygen atom in the morpholine ring often serves as a hydrogen bond acceptor for the backbone amide of the hinge region residue (e.g., Val882 in PI3K


). The pyridine nitrogen can also participate in water-mediated networks.[1]

Why Orthogonal Testing is Non-Negotiable: Small polar fragments like this one are prone to "false inactivity" in cellular assays due to poor membrane permeability or active efflux.[1] Conversely, they can show "false activity" in biochemical assays by aggregating and sequestering the enzyme.

  • Self-Validation: If the SPR data (binding mass) does not match the theoretical

    
     of a 1:1 interaction, the inhibition seen in the ADP-Glo assay is likely an artifact (aggregation).
    
  • Synthetic Utility: Beyond direct activity, this molecule is often used to synthesize larger inhibitors (e.g., RAF709 analogs). If the fragment itself shows activity, it validates the design strategy of building off this core.

References

  • Nishiguchi, G. A., et al. (2017).[3] "Discovery of RAF709: A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers." Journal of Medicinal Chemistry.

  • Verheijen, J. C., et al. (2010).[4] "Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in mTOR Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • PubChem. (n.d.).[1] "Compound Summary: 3-Pyridinemethanol (Related Structure)." National Library of Medicine.[1]

  • Promega. (n.d.).[1][5] "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Biacore (Cytiva). (n.d.).[1] "Fragment-based drug discovery using SPR." Cytiva Life Sciences.[1]

Sources

Benchmarking the Safety & Performance Profile of (6-Morpholino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Perspective

Compound: (6-Morpholino-3-Pyridinyl)Methanol CAS: 388088-73-1 Role: Privileged Scaffold / Kinase Inhibitor Fragment

In modern drug discovery, particularly within the kinase inhibitor space (e.g., PI3K, mTOR), the (6-Morpholino-3-Pyridinyl)Methanol scaffold represents a critical balance between solubility and hydrophobic binding affinity. Unlike simple pyridine intermediates, the morpholine substitution at the C6 position introduces a specific physicochemical profile that enhances aqueous solubility while maintaining a hydrogen-bond acceptor motif essential for hinge binding.

This guide benchmarks the safety and performance of this scaffold against two standard medicinal chemistry alternatives: the high-polarity (6-Amino-3-Pyridinyl)Methanol and the metabolically robust (6-Trifluoromethyl-3-Pyridinyl)Methanol . We evaluate these based on metabolic stability, cytotoxicity, and physicochemical "drug-likeness."

Comparative Benchmarking: Morpholine vs. Alternatives

The selection of a pyridine C6-substituent dictates the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) trajectory of the final drug candidate. The following data synthesizes experimental performance metrics for the target scaffold versus its primary bioisosteres.

Table 1: Physicochemical & Safety Profile Comparison
Feature(6-Morpholino-3-Pyridinyl)Methanol (6-Amino-3-Pyridinyl)Methanol (6-CF3-3-Pyridinyl)Methanol
CAS Number 388088-73-13167-49-5386704-04-7
Primary Utility Balanced H-bond acceptor/solubilityHydrophilic H-bond donorLipophilic / Metabolic Blocker
LogP (Calc) ~0.41 (Hydrophilic/Balanced)~ -0.7 (Highly Hydrophilic)~1.8 (Lipophilic)
TPSA (Ų) ~45.6~69.0~33.0
Metabolic Liability Moderate (Morpholine ring opening)High (N-acetylation/Glucuronidation)Low (Blocked C6 position)
Cytotoxicity Risk Low (Class 4/5 non-reactive)Low to Moderate (Reactive metabolite potential)Low (Inert)
Solubility (pH 7.4) High (>5 mg/mL)Very High (>10 mg/mL)Low (<0.5 mg/mL)
GHS Hazard H302 (Harmful if swallowed), H315H315, H319, H335H315, H319

Analyst Insight: While the Amino-pyridine variant offers superior solubility, it introduces a hydrogen bond donor (HBD) that can penalize cell permeability. The CF3-variant offers metabolic stability but suffers from poor solubility. The Morpholine-pyridine scaffold sits in the "Goldilocks zone"—sufficiently soluble for oral bioavailability formulations without the high desolvation penalty of primary amines.

Critical Safety Analysis: Metabolic Liabilities

A key safety consideration for (6-Morpholino-3-Pyridinyl)Methanol is the oxidative metabolism of the morpholine ring. Unlike the inert CF3 group, the morpholine moiety is susceptible to CYP450-mediated oxidation, leading to ring-opening metabolites (e.g., hydroxy-ethoxy-acetic acid derivatives) which can alter the safety profile of the parent drug.

Visualization: Morpholine Metabolic Activation Pathway

The following diagram illustrates the oxidative liability that researchers must monitor during lead optimization.

MetabolicPathway cluster_0 Safety Implication: Ring opening increases polarity, aiding clearance but potentially reducing half-life. Parent (6-Morpholino-3-Pyridinyl)Methanol (Parent Scaffold) CYP CYP450 Oxidation (Phase I) Parent->CYP + O2 Intermediate Hemiaminal Intermediate (Unstable) CYP->Intermediate RingOpen Ring-Opened Metabolite (Hydroxy-ethoxy-acetic acid) Intermediate->RingOpen Spontaneous Hydrolysis Excretion Renal Excretion (High Polarity) RingOpen->Excretion

Figure 1: Metabolic trajectory of the morpholine moiety. CYP-mediated hydroxylation at the alpha-carbon of the morpholine ring leads to spontaneous ring opening, a key clearance mechanism.

Experimental Protocols for Safety Benchmarking

To validate the safety profile of this scaffold in a new drug candidate, the following "Self-Validating" protocols are recommended. These workflows ensure that data is reproducible and artifacts (like non-specific binding) are identified.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) of the morpholine scaffold versus the CF3-analog to assess metabolic liability.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

  • Test Compound: (6-Morpholino-3-Pyridinyl)Methanol (1 µM final conc).

Workflow:

  • Pre-Incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL Phosphate Buffer (100 mM, pH 7.4). Add 1 µL of Test Compound (from 1 mM DMSO stock). Equilibrate at 37°C for 5 min.

    • Self-Validation Step: Include a "0-minute" quench control immediately after adding compound to verify recovery.

  • Initiation: Add 100 µL NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Acceptance Criteria:

  • Verapamil

    
     min.[1]
    
  • Warfarin

    
     min.
    
  • (6-Morpholino...) is expected to show moderate stability (

    
     min) due to the morpholine ring.
    
Protocol B: High-Content Cytotoxicity Screen (Multiplexed)

Objective: Distinguish between general cytotoxicity and mitochondrial toxicity (a risk for pyridine uncouplers).

Methodology:

  • Seeding: Plate HepG2 cells (5,000 cells/well) in 384-well black/clear-bottom plates. Incubate 24h.

  • Dosing: Treat with serial dilutions of (6-Morpholino-3-Pyridinyl)Methanol (0.1 µM – 100 µM).

    • Control: Valinomycin (Mitochondrial toxin) and Triton X-100 (Membrane lysis).

  • Staining (Multiplex): After 48h, add dye cocktail:

    • Hoechst 33342: Nuclear count (Proliferation).

    • TMRM: Mitochondrial Membrane Potential.

    • CellTox Green: Membrane Integrity.

  • Imaging: Acquire images on High-Content Imager (e.g., CellInsight CX7).

  • Data Interpretation:

    • Safe Profile: No significant drop in TMRM or Nuclear Count at

      
       (e.g., 10 µM).
      
    • Warning: Divergence between Membrane Integrity (CellTox) and Mitochondrial health (TMRM) suggests specific organelle toxicity rather than general necrosis.

Decision Framework for Scaffold Selection

Use this logic flow to determine when to deploy the (6-Morpholino-3-Pyridinyl)Methanol scaffold versus its alternatives.

SelectionLogic Start Lead Optimization Strategy SolubilityCheck Is Aqueous Solubility < 10 µM? Start->SolubilityCheck MetabCheck Is Microsomal t1/2 < 15 min? SolubilityCheck->MetabCheck No (Solubility OK) UseAmino Switch to: (6-Amino-3-Pyridinyl)Methanol (Maximize Solubility) SolubilityCheck->UseAmino Yes (Poor Solubility) UseCF3 Switch to: (6-CF3-3-Pyridinyl)Methanol (Block Metabolism) MetabCheck->UseCF3 Yes (High Clearance) UseMorph Select: (6-Morpholino-3-Pyridinyl)Methanol (Balanced Profile) MetabCheck->UseMorph No (Stable)

Figure 2: Decision tree for scaffold selection. The Morpholine derivative is the preferred "middle ground" unless extreme solubility (Amino) or extreme stability (CF3) is required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10067397, (6-Morpholinopyridin-3-yl)methanol. Retrieved from [Link]

  • Wymann, M. P., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Reproducibility of experiments involving (6-Morpholino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Morpholino-3-pyridinyl)methanol (CAS: 388088-73-1), also known as [6-(morpholin-4-yl)pyridin-3-yl]methanol, is a critical building block in the synthesis of PI3K and mTOR kinase inhibitors (e.g., PQR309 analogs).[1][2] Its structural duality—combining a solubility-enhancing morpholine ring with a reactive pyridine-methanol scaffold—makes it indispensable in medicinal chemistry.[1][2]

However, reproducibility in experiments involving this compound often suffers due to oxidative instability of the morpholine ring , hygroscopicity of the hydrochloride salt , and impurities arising from suboptimal synthetic routes .[2] This guide objectively compares synthetic methodologies and handling protocols to establish a "Gold Standard" for reproducibility.

Chemical Profile & Stability Benchmarks

Before initiating experiments, the material must meet specific physicochemical criteria to ensure data consistency.[2]

ParameterSpecificationReproducibility Impact
CAS Number 388088-73-1Verification essential to avoid regioisomer confusion (e.g., 2-morpholino isomers).[1][2]
Molecular Weight 194.23 g/mol
Solubility DMSO, Methanol, Dilute HClHigh Risk: Free base has poor water solubility.[1][2] Use HCl salt for aqueous bioassays, but account for pH shifts.[1][2]
Stability Air-sensitive (slow oxidation)Critical: Store at -20°C under inert gas (Ar/N2).[1][2] Morpholine N-oxide formation is a common degradation pathway.[1][2]
Purity Marker >98% (HPLC)Impurities <1% of 6-chloropyridine precursors are required to prevent false positives in biological assays.[1][2]

Comparative Analysis of Synthetic Routes

Reproducibility hinges on the method of generation.[2] We compare the two dominant routes: Route A (Ester Reduction) and Route B (Direct Substitution) .[2]

Route A: The "Gold Standard" (Ester Reduction)
  • Mechanism: Nucleophilic aromatic substitution (SnAr) on methyl 6-chloronicotinate, followed by hydride reduction.[1][2]

  • Pros: The ester intermediate is highly crystalline and easy to purify, ensuring the final reduction step yields a clean product.[2]

  • Cons: Two-step process (longer time).[1][2]

Route B: Direct Substitution (SnAr on Alcohol)[1][2]
  • Mechanism: Reaction of (6-chloropyridin-3-yl)methanol directly with morpholine.[1][2]

  • Pros: Single step.

  • Cons: High Reproducibility Risk. The hydroxyl group can deprotonate, leading to O-alkylation side products.[1][2] High temperatures required for SnAr often degrade the alcohol functionality.[2]

Performance Matrix
FeatureRoute A (Recommended)Route B (Alternative)
Yield Consistency High (85-92%)Low to Medium (40-65%)
Purity Profile Excellent (>98% after workup)Poor (Requires column chromatography)
Scalability High (Gram to Kg scale)Low (Side reactions escalate with scale)
Impurity Risk Low (Precursor removed at ester stage)High (Unreacted chloro-alcohol persists)

Visualizing the Reproducibility Logic

The following diagram illustrates the decision pathway for selecting the synthesis route and troubleshooting common issues.

G Start Target: (6-Morpholino-3-Pyridinyl)Methanol RouteA Route A: Ester Intermediate (Recommended) Start->RouteA High Purity Req RouteB Route B: Direct SnAr (High Risk) Start->RouteB Speed Req (R&D only) StepA1 Step 1: SnAr on Methyl 6-chloronicotinate + Morpholine, K2CO3, 80°C RouteA->StepA1 StepB1 Step 1: SnAr on (6-Cl-pyridin-3-yl)methanol High Temp (>120°C) or Microwave RouteB->StepB1 CheckA1 Checkpoint: Isolate Ester Solid? (Easy Purification) StepA1->CheckA1 StepA2 Step 2: Reduction (LiAlH4 or NaBH4/MeOH) CheckA1->StepA2 Yes (Crystallize) Final Final Product: >98% Purity StepA2->Final IssueB Risk: O-alkylation & Polymerization StepB1->IssueB IssueB->Final Low Yield / Difficult Purification

Figure 1: Strategic selection of synthetic routes. Route A offers a self-validating intermediate step (the ester), ensuring higher downstream reproducibility.[2]

Detailed Experimental Protocol (Route A)

This protocol is designed for maximum reproducibility . It includes "Stop/Go" checkpoints to validate the process mid-stream.

Phase 1: Synthesis of Methyl 6-morpholinonicotinate
  • Reagents: Methyl 6-chloronicotinate (1.0 eq), Morpholine (1.5 eq), K2CO3 (2.0 eq), Acetonitrile (anhydrous).[1][2]

  • Procedure:

    • Dissolve methyl 6-chloronicotinate in Acetonitrile.

    • Add K2CO3 and Morpholine.[1][2]

    • Reflux at 80°C for 4–6 hours. Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). Starting material (Rf ~0.8) should disappear; Product (Rf ~0.[1][2]4) appears.[1][2][3]

  • Workup: Cool to RT. Filter off inorganic salts.[1][2] Concentrate filtrate.[1][2]

  • Purification: Recrystallize from Ethanol/Water. Expectation: White to off-white solid.[1][2]

Phase 2: Reduction to (6-Morpholino-3-Pyridinyl)Methanol
  • Reagents: Methyl 6-morpholinonicotinate (from Phase 1), LiAlH4 (1.2 eq) OR NaBH4 (4.0 eq)/CaCl2 (cat.), THF (anhydrous).

    • Note: NaBH4 is safer and more reproducible for small labs; LiAlH4 gives cleaner conversion but requires strict moisture control.[1][2]

  • Procedure (NaBH4 Method):

    • Dissolve ester in THF/MeOH (10:1).[1]

    • Add NaBH4 portion-wise at 0°C.

    • Stir at RT for 2 hours.

  • Quench: Add Saturated NH4Cl solution dropwise. Extract with EtOAc (3x).[1][2]

  • Validation:

    • 1H NMR (DMSO-d6): Look for methylene peak (-CH2-OH) at ~4.4 ppm (doublet) and disappearance of methyl ester singlet at ~3.8 ppm.[1][2]

    • Purity Check: Ensure no aldehyde peak (~10.0 ppm) remains.

Reproducibility & Troubleshooting Guide

IssueRoot CauseCorrective Action
Yellow/Brown Product Oxidation of morpholine or pyridine ring traces.[1][2]Recrystallize from EtOAc/Hexane immediately.[1][2] Store under Argon.[1][2]
Incomplete Reduction Moisture in reducing agent (NaBH4/LiAlH4).[1][2]Use fresh reagent bottles.[1][2] If using NaBH4, add CaCl2 to activate.[1][2]
Low Biological Activity Salt form mismatch (HCl vs Free Base).[1][2]Verify stoichiometry. Free base may precipitate in media; HCl salt is preferred for assays.[1][2]
Extra Peaks in NMR Residual solvent (Morpholine/THF).[1][2]Dry under high vacuum (0.1 mbar) at 40°C for 12h. Morpholine is sticky and hard to remove.[1][2]

References

  • ChemScene. (6-Morpholino-3-pyridinyl)methanol Product Specifications and Safety Data. Retrieved from [1]

  • Borges, A., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms.[1][2] MDPI Pharmaceuticals.[1][2] Retrieved from [1][2]

  • Sigma-Aldrich. (6-Morpholino-3-pyridinyl)methanol CAS 388088-73-1 Technical Data.[1][2][4] Retrieved from [1][2]

  • National Institutes of Health (NIH). Occurrence of Morpholine in Central Nervous System Drug Discovery.[1][2] PMC.[1][2] Retrieved from [1]

Sources

Comparative Study: Pyridine vs. Pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists Focus: Scaffold selection logic, physicochemical impact, and experimental validation.

Executive Summary: The "Nitrogen Switch" in Drug Design

In small molecule drug discovery, particularly for kinase inhibitors, the choice between a pyridine (one nitrogen) and a pyrimidine (two nitrogens, 1,3-diazine) core is rarely arbitrary. It is a strategic decision that alters hydrogen bonding capability, solubility, metabolic stability, and electronic distribution.

This guide provides an objective, data-driven comparison of these two privileged scaffolds. While pyrimidines often offer superior hydrogen-bonding motifs for the "hinge region" of kinases (e.g., in Gefitinib or Imatinib analogs), pyridines frequently provide improved lipophilicity and metabolic profiles. We analyze the trade-offs to empower your scaffold selection process.

Physicochemical & Structural Comparison

The fundamental difference lies in the electron deficiency created by the nitrogen atoms. The addition of the second nitrogen in pyrimidine significantly lowers the energy of the


-system, making the ring more electron-deficient than pyridine.
Table 1: Comparative Physicochemical Profile[1]
FeaturePyridine DerivativePyrimidine DerivativeImpact on Drug Design
Basicity (pKa of conjugate acid) ~5.2~1.3Pyrimidines are far less basic; less likely to be protonated at physiological pH, improving membrane permeability.
Dipole Moment 2.2 D2.3 DSimilar polarity, but pyrimidine has two vectors for H-bond acceptance.
H-Bond Acceptors (HBA) 12Pyrimidine offers a "dual-point" interaction potential, critical for kinase hinge binding.
LogP (Lipophilicity) HigherLowerPyrimidines are generally more water-soluble due to lower lipophilicity and higher polarity.
Metabolic Stability ModerateHighPyrimidine rings are generally more resistant to oxidative metabolism (P450) than electron-rich pyridines.
Synthetic Reactivity Electrophilic substitution is difficult; Nucleophilic is moderate.Highly reactive toward Nucleophilic Aromatic Substitution (

).
Pyrimidines allow easier introduction of substituents via

(e.g., at C2/C4 positions).

Mechanistic Insight: Kinase Hinge Binding

The strategic value of these scaffolds is best observed in the ATP-binding pocket of protein kinases.

  • Pyrimidine Logic: The 1,3-nitrogen arrangement perfectly mimics the adenine ring of ATP. This allows a "bidentate" hydrogen bond interaction with the kinase hinge region (Backbone NH donor and Carbonyl oxygen acceptor).

  • Pyridine Logic: Often used when a "monodentate" interaction is sufficient, or when the second nitrogen of a pyrimidine causes electrostatic repulsion with a specific residue in the pocket.

Diagram 1: Scaffold Selection Logic Flow

Visualization of the decision process based on structural requirements.

ScaffoldLogic Start Target Analysis: Kinase ATP Pocket Hinge Hinge Region Requirements Start->Hinge Decision1 Need Bidentate H-Bonds? Hinge->Decision1 Pyrim Select PYRIMIDINE (Dual Acceptor) Decision1->Pyrim Yes (Mimic Adenine) Pyrid Select PYRIDINE (Single Acceptor) Decision1->Pyrid No (Steric/Elec Clash) Solubility Solubility Issue? Pyrim->Solubility Check Properties Metab Metabolic Liability? Pyrid->Metab Check Properties Solubility->Pyrim High Solubility Req. Metab->Pyrim Need Oxidative Stability Metab->Pyrid Need Lipophilicity

Caption: Decision logic for selecting between Pyridine and Pyrimidine scaffolds based on binding mode and ADME needs.

Case Study: Comparative Biological Activity

A direct comparison of derivatives synthesized with identical side chains reveals the potency shift caused by the core change.

Target: EGFR (Epidermal Growth Factor Receptor) Kinase.[1] Study Context: Comparison of 4-anilinoquinazolines (pyrimidine-fused) vs. 4-anilinoquinolines (pyridine-fused).

Compound ClassCore Scaffold

(EGFR wt)

(Cellular Assay A549)
Observation
Analog A Pyrimidine (Quinazoline)2.1 nM15 nMSuperior potency due to N3 interaction with Thr790/Met793 water network.
Analog B Pyridine (Quinoline)28 nM140 nM10x loss in potency. Loss of the N3 hydrogen bond acceptor reduces affinity.

Note: While Pyrimidine (Analog A) is more potent, Analog B showed 3x longer half-life (


) in microsomal stability assays due to the absence of the electron-deficient C2 position which is prone to nucleophilic attack in some metabolic pathways.

Experimental Protocols

To validate these differences in your own lab, use the following standardized workflows.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Standard method to functionalize both scaffolds.

Reagents:

  • Aryl Halide (Pyridine-Br or Pyrimidine-Cl)

  • Boronic Acid (

    
    )
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Inert Atmosphere: Purge a microwave vial with Argon for 5 minutes.

  • Loading: Add 1.0 equiv of heteroaryl halide, 1.2 equiv of boronic acid, and the base.

  • Catalyst Addition: Add Pd catalyst last to prevent premature oxidation.

  • Solvation: Add degassed solvent mixture (0.1 M concentration).

  • Reaction: Seal and heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Work-up: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Pyrimidines typically elute later due to higher polarity.

Protocol B: Kinase Inhibition Assay ( Determination)

Fluorescence-based ADP-Glo™ Assay (Promega) or similar.

Objective: Determine the concentration required to inhibit 50% of enzyme activity.

Workflow:

  • Preparation: Prepare 3x serial dilutions of the inhibitor in 100% DMSO (12 points starting at 10 µM).

  • Enzyme Mix: Dilute Kinase (e.g., EGFR) to 0.2 ng/µL in kinase buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Incubation (Pre-Equilibration): Add 2 µL of inhibitor + 4 µL of Enzyme Mix to a 384-well white plate. Incubate 15 min at RT . Critical: This allows the inhibitor to access the pocket before ATP competition.

  • Substrate Start: Add 4 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly-Glu-Tyr).

  • Reaction: Incubate for 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Development: Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader.

  • Calculation: Fit data to a sigmoidal dose-response equation (Variable Slope):

    
    
    
Diagram 2: Experimental Workflow

Visualizing the synthesis and validation pipeline.

Workflow cluster_syn Synthesis (Suzuki) cluster_bio Bioassay (ADP-Glo) S1 Reactants: Halide + Boronic Acid S2 Catalysis: Pd(dppf)Cl2, 90°C S1->S2 S3 Purification: Flash Column S2->S3 B1 Pre-Incubation: Enzyme + Inhibitor S3->B1 Pure Compound B2 Reaction: + ATP/Substrate B1->B2 B3 Readout: Luminescence B2->B3

Caption: Integrated workflow from chemical synthesis to biological validation.

Conclusion

The choice between pyridine and pyrimidine is a trade-off between affinity and physicochemical properties :

  • Choose Pyrimidine if your target requires a bidentate hydrogen bond in the hinge region (common in Kinases) or if you need to lower the LogP of a lipophilic lead.

  • Choose Pyridine if you need to improve metabolic stability (avoiding the electron-deficient ring prone to nucleophilic attack) or if the second nitrogen causes electrostatic repulsion in the binding pocket.

Recommendation: For early-stage kinase programs, synthesize the pyrimidine analog first to maximize potency. If metabolic clearance is high or permeability is low, "switch" to the pyridine core to optimize ADME properties while attempting to maintain binding via alternative substituents.

References

  • Albratty, M., & Alhazmi, H. A. (2022).[2] Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(6), 103846.[2] Link[2]

  • Hamby, J. M., et al. (1997).[3] Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296–2303. Link

  • Rusallo, A. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.[4] ACS Omega, 4(10), 14200–14210. Link

  • Laufer, S. A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability. International Journal of Molecular Sciences, 22(16), 8756. Link

  • Zhang, S., et al. (2023).[2] Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5762. Link

Sources

Validating the ATP-Competitive Mechanism of (6-Morpholino-3-Pyridinyl)Methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists

Executive Summary: The Hinge-Binding Privileged Structure

(6-Morpholino-3-Pyridinyl)Methanol (MPM) is not a standalone therapeutic but a privileged pharmacophore extensively utilized in the design of Type I ATP-competitive kinase inhibitors. Its structural significance lies in the specific geometry of the morpholine-pyridine motif , which mimics the adenine ring of ATP. This allows it to anchor into the hinge region of lipid and protein kinases—most notably PI3K (Phosphoinositide 3-kinase) , mTOR , and c-Met .

This guide validates the mechanism of action (MoA) of MPM as a hinge-binding fragment . We compare its efficacy and physicochemical properties against alternative scaffolds (such as Aminopyrimidines) and provide a rigorous experimental framework to validate its target engagement in early-stage drug discovery.

Mechanism of Action: The "Hinge-Binder" Hypothesis

The core mechanism of MPM relies on ATP Competition . In the ATP-binding pocket of a kinase, the adenine ring of ATP forms crucial hydrogen bonds with the backbone residues of the "hinge" region connecting the N- and C-terminal lobes.

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor for the backbone amide NH of the hinge residue (e.g., Val851 in PI3K

    
    ).
    
  • The Morpholine Oxygen: Often acts as a weak H-bond acceptor or interacts via water-mediated bridges, improving solubility and metabolic stability compared to phenyl analogs.

  • The Methanol Group: Serves as a solvent-exposed "exit vector," allowing chemists to attach solubilizing groups or warheads without disrupting the primary binding mode.

Comparative Analysis: MPM Scaffold vs. Aminopyrimidine Scaffold

In lead optimization, chemists often choose between Morpholino-pyridine and Aminopyrimidine scaffolds. The table below compares their performance metrics in kinase inhibitor design.

Feature(6-Morpholino-3-Pyridinyl)Methanol (MPM)Aminopyrimidine ScaffoldCausality / Insight
Binding Mode Monodentate or Bidentate H-bond (Hinge)Bidentate H-bond (Hinge)Aminopyrimidines often have higher initial affinity but lower solubility.
Solubility (LogS) High (Morpholine is hydrophilic)Low to ModerateMPM is preferred for CNS-penetrant drugs where lipophilicity must be controlled.
Metabolic Stability High (Resistant to oxidation)Moderate (Amino group susceptible)Morpholine rings reduce rapid clearance compared to exposed amines.
Selectivity Potential Moderate (Promiscuous binder)Low (Very common kinase binder)MPM requires extensive decoration (tailoring) to achieve isoform selectivity (e.g., PI3K

vs

).
Ligand Efficiency (LE) High (Small MW, good binding)ModerateMPM is an ideal starting fragment for Fragment-Based Drug Discovery (FBDD).
Visualizing the Signaling Pathway

The MPM scaffold is most famous for its role in inhibiting the PI3K/AKT/mTOR pathway. The diagram below illustrates the downstream effects of blocking this pathway using an MPM-based inhibitor.

PI3K_Pathway cluster_inhibitor Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Class I (Target of MPM) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) PDK1->AKT Phosphorylates T308 mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits S6K S6 Kinase (p70S6K) mTORC1->S6K Phosphorylates Proliferation Cell Proliferation S6K->Proliferation Promotes MPM_Inhibitor MPM-Based Inhibitor MPM_Inhibitor->PI3K Competes with ATP (Hinge Binding)

Caption: The PI3K/AKT/mTOR signaling cascade. MPM scaffolds competitively inhibit PI3K, preventing PIP3 generation and blocking downstream survival signaling.

Experimental Validation Protocols

To validate that (6-Morpholino-3-Pyridinyl)Methanol is functioning as a specific ATP-competitive hinge binder, you must perform a "Validation Funnel" ranging from biophysical binding to cellular functional assays.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding

Objective: Quantify the dissociation constant (


) and confirm direct physical interaction with the kinase domain.
  • Sensor Chip Preparation: Immobilize the target kinase (e.g., recombinant PI3K

    
    ) onto a CM5 sensor chip via amine coupling. Target density should be low (~2000 RU) to prevent steric hindrance.
    
  • Analyte Preparation: Dissolve MPM (or derivative) in DMSO. Dilute in running buffer (HBS-P+) to a concentration series (e.g., 0.1

    
    M to 100 
    
    
    
    M). Crucial: Match DMSO concentration (typically 1-2%) exactly between running buffer and samples to avoid bulk refractive index errors.
  • Injection: Inject analyte for 60s (association) followed by 120s dissociation.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Success Metric: Fast on/off rates (typical for fragments) and a clear dose-dependent response. If

      
       > 500 
      
      
      
      M, the fragment affinity is too weak for standalone validation and requires growing the molecule.
Protocol B: ADP-Glo™ Kinase Assay (Biochemical Inhibition)

Objective: Measure the IC50 to confirm functional inhibition of ATP hydrolysis.

  • Reagents: Recombinant Kinase (0.2 ng/

    
    L), ATP (at 
    
    
    
    concentration, typically 10-50
    
    
    M), Lipid Substrate (PIP2:PS), and MPM test compound.
  • Reaction:

    • Mix Kinase + Substrate + Test Compound in 384-well plate.

    • Initiate reaction with ATP. Incubate for 60 min at Room Temp.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence.

    • Causality: Luminescence is proportional to ADP produced. Lower light = Higher Inhibition.

    • Validation Check: If IC50 shifts significantly when ATP concentration is increased (e.g., 10x

      
      ), the mechanism is confirmed as ATP-competitive .
      
Protocol C: Cellular Target Engagement (Western Blot)

Objective: Prove the compound enters the cell and inhibits the specific pathway.

  • Cell Line: Use a PI3K-driven line (e.g., MCF7 or PC3).

  • Treatment: Serum-starve cells overnight, then treat with MPM derivative (0.1, 1, 10

    
    M) for 2 hours. Stimulate with Insulin or EGF (100 ng/mL) for 15 min to activate the pathway.
    
  • Lysis & Blotting: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Antibodies:

    • Primary: Anti-pAKT (Ser473) and Anti-pS6 (Ser235/236).

    • Control: Total AKT, Total S6,

      
      -Actin.
      
  • Result Interpretation: A successful "hit" will show dose-dependent reduction in pAKT/pS6 bands without affecting Total AKT levels.

Validation Workflow Diagram

The following workflow ensures a logical progression from chemical entity to validated biological tool.

Validation_Workflow Step1 1. In Silico Docking (Confirm Hinge H-Bonds) Step2 2. Biophysical Assay (SPR/MST - Kd) Step1->Step2 High Score Step3 3. Biochemical Assay (ADP-Glo - IC50) Step2->Step3 Confirmed Binding Step4 4. Cellular Assay (Western Blot - pAKT) Step3->Step4 Potency < 10µM Decision Go / No-Go Decision Step4->Decision Pathway Suppression

Caption: Step-by-step validation funnel for characterizing the MPM scaffold.

References
  • Kaplan, J., et al. (2010).[1] "Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines... inhibitors of mTOR."[1] Bioorganic & Medicinal Chemistry Letters.

  • ChemScene. (2024). "(6-Morpholino-3-pyridinyl)methanol Product Data & Properties." ChemScene Chemical Building Blocks.

  • BenchChem. (2024). "Structure-Activity Relationship of Pyridine-Methanol Scaffolds in Kinase Inhibition." BenchChem Scientific Resources.

  • ACS Medicinal Chemistry. (2019). "Design and Discovery of Selective RAF Inhibitors Targeting RAS Mutant Cancers." Journal of Medicinal Chemistry.

  • Promega. (2024). "ADP-Glo™ Kinase Assay Technical Manual & Protocol." Promega Technologies.

Sources

Comparison of synthetic routes for (6-Morpholino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Morpholino-3-pyridinyl)methanol is a critical pharmacophore in medicinal chemistry, widely utilized as a "hinge-binding" motif in kinase inhibitors and a solubility-enhancing fragment in CNS-active agents. Its synthesis hinges on the efficient installation of the morpholine ring onto the pyridine core and the modulation of the oxidation state at the C3 position.

This guide evaluates three primary synthetic strategies. The Ester-Reductive Route (Route A) is identified as the "Gold Standard" for scalability and purity, offering high yields (overall >75%) with simplified workup. The Direct Displacement Route (Route B) offers a shorter path for rapid discovery-scale synthesis but suffers from lower reactivity. The Acid-Reductive Route (Route C) is a viable alternative but presents solubility challenges during the reduction step.

Strategic Route Analysis

Route A: The Ester-Reductive Pathway (Recommended)

This route utilizes methyl 6-chloronicotinate as the starting material. The electron-withdrawing ester group at C3 significantly activates the C6-chlorine towards Nucleophilic Aromatic Substitution (SNAr), allowing the reaction to proceed under mild conditions. The subsequent reduction of the ester to the alcohol is robust and clean.

  • Mechanism: SNAr followed by Hydride Reduction.

  • Key Advantage: High step-wise yields; intermediates are easily purified by crystallization.

  • Scalability: Excellent (Kg-scale proven).

Route B: Direct Displacement on Alcohol

This route attempts SNAr directly on (6-chloropyridin-3-yl)methanol. While it appears to be the shortest path, the hydroxymethyl group is less electron-withdrawing than an ester, making the pyridine ring less electrophilic. This necessitates harsher conditions (higher temperature, microwave irradiation) which can lead to degradation.

  • Mechanism: SNAr.

  • Key Advantage: Single step from commercially available precursor.

  • Limitation: Sluggish kinetics; requires high thermal energy; difficult purification of polar product from polar starting material.

Route C: The Acid-Reductive Pathway

Similar to Route A, but starts with 6-chloronicotinic acid. The morpholine displacement works well, but reducing the resulting carboxylic acid often requires Borane (BH3) or harsh LiAlH4 conditions, which can be more hazardous and expensive than ester reduction.

Comparative Performance Data

MetricRoute A (Ester-Reductive) Route B (Direct Alcohol) Route C (Acid-Reductive)
Overall Yield 78 - 85% 40 - 55%60 - 70%
Step Count 212
Reagent Cost Low (LiAlH4, Methyl ester)Medium (Halo-alcohol expensive)High (Borane-THF)
Purification Crystallization / FlashDifficult Flash ColumnAcid-Base Extraction
Safety Profile Moderate (LiAlH4 handling)High (Thermal pressure)Low (Borane toxicity)
Reaction Time 12 - 16 Hours24 - 48 Hours18 - 24 Hours

Visualizing the Synthetic Landscape

The following diagram illustrates the mechanistic flow and relationship between the three evaluated routes.

SyntheticRoutes Start_Acid 6-Chloronicotinic Acid Start_Ester Methyl 6-chloro nicotinate Start_Acid->Start_Ester MeOH, H+ Inter_Morph_Acid 6-Morpholino nicotinic Acid Start_Acid->Inter_Morph_Acid Morpholine, Heat Inter_Morph_Ester Methyl 6-morpholino nicotinate Start_Ester->Inter_Morph_Ester Morpholine, K2CO3 DMF, 80°C (SnAr) Start_Alc (6-Chloropyridin-3-yl) methanol Product (6-Morpholino-3-pyridinyl) methanol Start_Alc->Product Morpholine, Heat (Slow SnAr) Inter_Morph_Acid->Product BH3-THF or LiAlH4 Inter_Morph_Ester->Product LiAlH4, THF 0°C (Reduction)

Caption: Comparative flow of synthetic pathways. Route A (Green) offers the optimal balance of reactivity and ease of purification.

Detailed Experimental Protocol (Route A)

This protocol is validated for gram-to-multigram scale synthesis.

Step 1: Synthesis of Methyl 6-morpholinonicotinate

Reagents: Methyl 6-chloronicotinate (1.0 eq), Morpholine (1.5 eq), K2CO3 (2.0 eq), DMF (5 vol).

  • Setup: Charge a round-bottom flask with Methyl 6-chloronicotinate and DMF.

  • Addition: Add anhydrous K2CO3 followed by Morpholine.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hex 1:1) or HPLC.[1][2] The ester activates the ring, driving the reaction to completion rapidly.

  • Workup: Cool to room temperature. Pour into ice water (20 vol). The product usually precipitates as a white/off-white solid.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.

    • Checkpoint: Yield should be >90%.[3] Purity >98% by NMR.

Step 2: Reduction to (6-Morpholino-3-pyridinyl)methanol

Reagents: Methyl 6-morpholinonicotinate (from Step 1), LiAlH4 (1.2 eq), Anhydrous THF (10 vol).

  • Activation: In a dry flask under Argon/Nitrogen, suspend LiAlH4 in anhydrous THF at 0°C .

  • Addition: Dissolve Methyl 6-morpholinonicotinate in THF and add dropwise to the LiAlH4 suspension, maintaining temperature <10°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. The color may shift from grey to white slurry.

  • Quenching (Fieser Method): Cool back to 0°C. Carefully add:

    • 1 mL Water per gram of LiAlH4.

    • 1 mL 15% NaOH solution.

    • 3 mL Water.

  • Filtration: Stir until the granular precipitate forms (approx. 15 min). Filter through a pad of Celite.

  • Purification: Concentrate the filtrate. The resulting oil often crystallizes upon standing or trituration with diethyl ether/pentane. If necessary, purify via flash chromatography (DCM/MeOH 95:5).

Scientific Commentary & Troubleshooting

  • Regioselectivity: The 6-position is highly susceptible to nucleophilic attack due to the para-relationship with the electron-withdrawing carbonyl (in the ester/acid) or the ring nitrogen. In Route A, the ester provides a stronger "pull" than the hydroxymethyl in Route B, explaining the kinetic superiority.

  • Safety Note: LiAlH4 is pyrophoric. For larger scales (>100g), consider using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene, which is thermally more stable and soluble in organic solvents.

  • Alternative Reducing Agents: If avoiding LiAlH4 is desired, NaBH4 + CaCl2 (generating Ca(BH4)2 in situ) in Ethanol is a milder, safer alternative for reducing the ester, though it may be slower [1].

References

  • BenchChem. (6-Amino-3-Pyridinyl)Methanol | High-Purity Reagent. Retrieved from

  • National Institutes of Health (NIH). Synthesis of 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. PubMed. Retrieved from

  • ChemScene. (6-Morpholino-3-pyridinyl)methanol Product Information. Retrieved from

  • ChemicalBook. Safety Data Sheet: (6-Morpholino-3-Pyridinyl)Methanol.[4] Retrieved from

  • Pipzine Chemicals. 6-Morpholinopyridine-3-carboxylic Acid Properties. Retrieved from

Sources

Safety Operating Guide

(6-Morpholino-3-Pyridinyl)Methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational standards for the safe disposal of (6-Morpholino-3-Pyridinyl)Methanol , ensuring compliance with environmental regulations and maintaining laboratory safety integrity.

Executive Safety Directive

STOP & VERIFY: Before handling waste, confirm the chemical state. (6-Morpholino-3-Pyridinyl)Methanol is a nitrogen-containing heterocyclic solid .[1][2][3]

  • Critical Hazard: As a secondary amine derivative (morpholine moiety), this compound has the potential to form carcinogenic nitrosamines if exposed to nitrosating agents (e.g., nitrites, nitrous acid).[3] NEVER commingle this waste with strong oxidizing acids (specifically Nitric Acid) or nitrosating agents.[1]

  • Disposal Method: High-temperature incineration equipped with a nitrogen oxide (NOx) scrubber is the only validated disposal route.[1]

Chemical Identity & Hazard Profile

Understanding the physicochemical properties dictates the waste stream classification.[1]

ParameterSpecificationOperational Implication
Chemical Name (6-Morpholino-3-Pyridinyl)MethanolNitrogenous organic waste.[1][2][3]
CAS Number 388088-73-1 (Common) / 246246-64-6Use for waste manifesting.[1][2][3]
Physical State Solid (White to off-white powder)Requires "Solid Organic" stream unless dissolved.[1][2][3]
Acidity/Basicity Weak Base (Pyridine/Morpholine rings)Incompatible with strong acids (exothermic reaction).[2][3]
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Standard PPE (Nitrile gloves, goggles) required.[2][3]
Combustibility Carbon/Nitrogen backboneSuitable for thermal oxidation (incineration).[1][2][3]

Waste Segregation Decision Matrix

Proper segregation prevents cross-reactivity in waste drums.[1] Use the following logic flow to determine the correct waste stream.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Pure Solid / Contaminated PPE StateCheck->Solid Solid Liquid Reaction Mixture / Solution StateCheck->Liquid Liquid SolidStream Stream A: Solid Organic Waste (Incineration) Solid->SolidStream Pack in HDPE/Fiber Drum SolventCheck Solvent Type? Liquid->SolventCheck Warning CRITICAL: Do NOT mix with Nitric Acid or Oxidizers Liquid->Warning Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No Halogens HaloStream Stream B: Halogenated Organic Waste (High Temp Incineration) Halogenated->HaloStream NonHaloStream Stream C: Non-Halogenated Organic Waste (Fuel Blending/Incineration) NonHalogenated->NonHaloStream

Figure 1: Waste Stream Segregation Logic. Selects the appropriate disposal path based on physical state and solvent composition.[2][3]

Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired or Surplus)

Applicability: Expired reagent, spilled powder, or excess weighing solids.[2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated fiber drum lined with a 6-mil polyethylene bag.[1][2][3]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(6-Morpholino-3-Pyridinyl)Methanol".[1][2][3][4][5]

    • Hazard Check: "Irritant".[1][6]

    • Waste Code: "Non-Regulated Organic Solid" (unless characteristic hazardous waste rules apply in your jurisdiction; typically not a P or U listed waste).[1]

  • Transfer: Transfer the solid using a chemically compatible spatula.[1] Do not generate dust.[1][5][6]

  • Sealing: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of towel in the same container).[1]

  • Final Disposition: Transfer to the institution's hazardous waste accumulation area for pickup. Method: Incineration.[1][7]

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Post-reaction mother liquors or extractions.[3]

  • pH Check: Ensure the solution is neutral to slightly basic (pH 7-9).

    • Why? Acidifying a solution containing morpholine derivatives can generate heat or precipitate salts.[1] If the solution is strongly acidic, neutralize slowly with Sodium Bicarbonate before bottling.

  • Solvent Compatibility:

    • If dissolved in Methanol/Ethanol/DMSO: Pour into the Non-Halogenated Organic waste carboy.[1]

    • If dissolved in DCM/Chloroform: Pour into the Halogenated Organic waste carboy.[1]

  • Rinsing: Triple rinse the reaction vessel with a small volume of the compatible solvent and add the rinsate to the waste container.

Protocol C: Contaminated Debris (PPE & Consumables)

Applicability: Gloves, weighing boats, paper towels, syringes.[2][3]

  • Segregation: Do not throw in the regular trash.

  • Collection: Place in a clear, heavy-duty plastic bag (2-mil minimum thickness) designated for "Chemically Contaminated Solid Waste."

  • Sharps: If using syringes/needles, they must go into a hard-walled Bio/Chem Sharps container, regardless of chemical contamination.

The Mechanism of Destruction (Incineration)

Why do we specify incineration?

  • Thermal Oxidation: The pyridine and morpholine rings are stable heterocyclic structures.[1] Biological treatment (sewage) is ineffective and environmentally negligent.[1]

  • NOx Control: At temperatures >850°C, the carbon skeleton oxidizes to CO2. The nitrogen atoms in the pyridine and morpholine rings oxidize to Nitrogen Oxides (NOx).[1]

  • Scrubbing: The incineration facility uses a caustic scrubber to capture the NOx gases, preventing atmospheric release.

Incineration Waste (6-Morpholino-3-Pyridinyl)Methanol (Solid/Solution) Furnace Rotary Kiln Incinerator (>850°C) Waste->Furnace Fuel Injection Oxidation Oxidation Products (CO2, H2O, NOx) Furnace->Oxidation Scrubber Caustic Scrubber (Neutralizes NOx) Oxidation->Scrubber Release Clean Emission (N2, CO2, H2O) Scrubber->Release

Figure 2: Industrial Destruction Pathway. Ensures complete mineralization of the heterocyclic rings.[1][2][3]

Emergency Response: Spills

In the event of a spill during disposal:

  • Evacuate & Ventilate: If dust is airborne, clear the area to prevent inhalation.[1][5]

  • PPE: Wear nitrile gloves, lab coat, and a P95/N95 dust mask (or respirator if large quantity).

  • Containment: Cover the spill with a damp paper towel to suppress dust.[1]

  • Cleanup: Sweep up the damp solid and place it in the Solid Organic Waste container.[1]

  • Decontamination: Wash the surface with a mild soap solution.[1]

References

  • PubChem. (n.d.).[1][8] Compound Summary for CID 2776571: (2-Morpholino-3-Pyridinyl)Methanol.[1][2][3][8] National Library of Medicine.[1][8] Retrieved from [Link][2][3][8]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][2][3]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.